2,4,4-Trimethyl-3-oxopentanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48N7O18P3S |
|---|---|
Molecular Weight |
907.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4,4-trimethyl-3-oxopentanethioate |
InChI |
InChI=1S/C29H48N7O18P3S/c1-15(21(39)28(2,3)4)27(42)58-10-9-31-17(37)7-8-32-25(41)22(40)29(5,6)12-51-57(48,49)54-56(46,47)50-11-16-20(53-55(43,44)45)19(38)26(52-16)36-14-35-18-23(30)33-13-34-24(18)36/h13-16,19-20,22,26,38,40H,7-12H2,1-6H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t15?,16-,19-,20-,22+,26-/m1/s1 |
InChI Key |
KEMOPGZOWQCHCT-PTUWPOBESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 2,4,4-Trimethyl-3-oxopentanoyl-CoA in the Microbial Degradation of Isooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctane (B107328) (2,2,4-trimethylpentane), a highly branched alkane and a principal component of gasoline, is recognized for its recalcitrance to biodegradation due to its complex chemical structure. However, certain microorganisms, notably Mycobacterium austroafricanum IFP 2173, have demonstrated the capacity to utilize isooctane as a sole carbon and energy source. The metabolic pathway responsible for this degradation converges on a key intermediate, 2,4,4-trimethyl-3-oxopentanoyl-CoA . This technical guide provides an in-depth exploration of the biochemical pathway of isooctane degradation, focusing on the formation, metabolism, and significance of this central thioester. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in bioremediation, enzymology, and drug discovery.
Introduction
The microbial degradation of branched-chain alkanes is a critical area of research with implications for environmental bioremediation and industrial biotechnology. Isooctane, with its quaternary carbon atom, presents a significant metabolic challenge to microorganisms. The elucidation of the catabolic pathway in Mycobacterium austroafricanum IFP 2173 has provided a blueprint for understanding the enzymatic strategies employed to overcome the steric hindrance of such complex hydrocarbons.[1] At the heart of this pathway lies this compound, the product of the initial oxidation and subsequent beta-oxidation of the isooctane molecule. The formation and cleavage of this intermediate are pivotal steps that unlock the carbon skeleton of isooctane for entry into central metabolism.
The Biochemical Pathway of Isooctane Degradation
The aerobic degradation of isooctane in Mycobacterium austroafricanum IFP 2173 is initiated at the less sterically hindered isopropyl end of the molecule.[1] The proposed pathway involves a series of enzymatic reactions that progressively oxidize the alkane to a form that can be readily metabolized.
The key steps are as follows:
-
Terminal Oxidation: The degradation begins with the oxidation of a terminal methyl group of the isooctane molecule. This reaction is catalyzed by a monooxygenase, likely a non-heme alkane monooxygenase encoded by an alkB gene, although a cytochrome P450 enzyme is also induced during isooctane metabolism.[1] This initial oxidation yields 2,4,4-trimethyl-1-pentanol.
-
Alcohol and Aldehyde Dehydrogenation: The primary alcohol is then further oxidized to the corresponding aldehyde, 2,4,4-trimethylpentanal, and subsequently to the carboxylic acid, 2,4,4-trimethylpentanoic acid. These reactions are catalyzed by alcohol and aldehyde dehydrogenases, respectively.
-
Acyl-CoA Synthesis: The resulting 2,4,4-trimethylpentanoic acid is activated by ligation to coenzyme A (CoA), forming 2,4,4-trimethylpentanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.
-
Beta-Oxidation: The activated acyl-CoA undergoes a cycle of beta-oxidation. This involves dehydrogenation to form an enoyl-CoA, hydration to a hydroxyacyl-CoA, and a second dehydrogenation to yield the central intermediate, This compound .
-
Thiolytic Cleavage: The final and critical step is the thiolytic cleavage of this compound. This reaction, catalyzed by a beta-ketothiolase, breaks the carbon-carbon bond between the alpha and beta carbons, yielding two products: pivalyl-CoA (trimethylacetyl-CoA) and propanoyl-CoA.[2]
-
Further Metabolism: Pivalyl-CoA, a highly branched three-carbon acyl-CoA, and propanoyl-CoA enter downstream metabolic pathways. Propanoyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle. The degradation of the recalcitrant pivalyl-CoA is less well understood but is believed to proceed through a pathway involving isomerization.[2]
Diagram of the Isooctane Degradation Pathway
Caption: Proposed metabolic pathway for the degradation of isooctane.
Quantitative Data on Isooctane Degradation
Quantitative data on isooctane degradation is primarily available for Mycobacterium austroafricanum IFP 2173. Limited data also exists for co-cultures of Rhodococcus species. The following tables summarize the key quantitative parameters reported in the literature.
| Parameter | Value | Organism(s) | Reference |
| Maximum Specific Growth Rate (μmax) | 0.053 h⁻¹ | Mycobacterium austroafricanum IFP 2173 | [1][3] |
| Isooctane Degradation | Up to 99% | Mycobacterium austroafricanum IFP 2173 | [1][3] |
| Mineralization Yield (to CO₂) | 45% | Mycobacterium austroafricanum IFP 2173 | [1][3] |
| Partial Degradation (in co-culture) | 30% | Rhodococcus wratislaviensis IFP 2016 & Rhodococcus aetherivorans IFP 2017 | [4][5] |
| Cometabolic Degradation | 17% | Rhodococcus aetherivorans IFP 2017 | [4] |
Table 1: Quantitative Data on Isooctane Biodegradation
Note: Enzyme kinetic data (Km, Vmax) for the specific enzymes involved in the degradation of this compound are not currently available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of isooctane degradation and the analysis of its intermediates.
Culturing of Mycobacterium austroafricanum for Isooctane Degradation Studies
This protocol is adapted from methodologies used for growing mycobacteria on hydrocarbon substrates.[6]
Materials:
-
Mineral Salts Medium (MSM)
-
Isooctane (as sole carbon source)
-
Yeast extract (optional, for initial culture establishment)
-
Incubator shaker
-
Gas-tight flasks with butyl rubber stoppers
Procedure:
-
Prepare Mineral Salts Medium (MSM) and sterilize by autoclaving.
-
Aseptically add isooctane to the sterile MSM in a gas-tight flask to a final concentration of 0.1% (v/v).
-
Inoculate the medium with a pre-culture of M. austroafricanum IFP 2173 grown on a suitable substrate (e.g., nutrient broth or MSM with a small amount of yeast extract).
-
Incubate the flasks at 30°C with shaking at 150-200 rpm to ensure adequate aeration and dispersion of the hydrocarbon.
-
Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) and substrate depletion using gas chromatography (GC).
Extraction of Metabolites from Mycobacterium for GC-MS Analysis
This protocol is a generalized procedure for the extraction of both polar and non-polar metabolites from mycobacterial cells for subsequent GC-MS analysis.[7]
Materials:
-
Methanol, Chloroform (B151607), Water (HPLC grade)
-
Zirconia/silica beads (0.1 mm)
-
Bead beater/homogenizer
-
Centrifuge
-
Vacuum concentrator
-
Derivatization agents (e.g., MSTFA)
Procedure:
-
Harvest bacterial cells from the culture by centrifugation.
-
Quench metabolism by rapidly resuspending the cell pellet in a pre-chilled (-20°C) methanol/water solution.
-
Transfer the cell suspension to a tube containing zirconia/silica beads.
-
Disrupt the cells using a bead beater or homogenizer.
-
Perform a two-phase liquid-liquid extraction by adding chloroform and water.
-
Separate the polar (upper aqueous phase) and non-polar (lower organic phase) layers by centrifugation.
-
Transfer each phase to a new tube and dry completely using a vacuum concentrator.
-
Derivatize the dried extracts to increase the volatility of the metabolites for GC-MS analysis.
-
Analyze the derivatized samples by GC-MS.
Diagram of the Experimental Workflow for Metabolite Analysis
Caption: A typical workflow for the extraction and analysis of metabolites.
Beta-Ketothiolase Enzyme Assay (Adapted for this compound)
This is a proposed spectrophotometric assay adapted from standard beta-ketothiolase assays. The synthesis of the specific substrate, this compound, is a prerequisite for this assay and is not detailed here.
Principle:
The thiolytic cleavage of this compound by a beta-ketothiolase in the presence of Coenzyme A results in the formation of pivalyl-CoA and propanoyl-CoA. The reaction can be monitored by observing the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the beta-ketoacyl-CoA magnesium complex.
Materials:
-
Purified or partially purified beta-ketothiolase
-
This compound (substrate)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride (MgCl₂)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA in a quartz cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the decrease in absorbance at 303 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate-magnesium complex.
Gene Regulation of Isooctane Degradation
The genetic regulation of branched-chain alkane degradation in Mycobacterium is an area of active research. It is hypothesized that the genes encoding the enzymes for isooctane degradation are organized in an operon, similar to the alk operons found in other alkane-degrading bacteria.[8] The expression of these genes is likely induced by the presence of isooctane or its early metabolites. Transcriptional regulators, possibly belonging to the AraC/XylS family, are thought to bind to the promoter regions of these operons and control their expression.[9] Further genomic and transcriptomic studies of M. austroafricanum IFP 2173 grown on isooctane are needed to fully elucidate the specific regulatory mechanisms.
Conclusion
The degradation of the recalcitrant hydrocarbon isooctane by Mycobacterium austroafricanum IFP 2173 provides a fascinating case study in microbial metabolic versatility. The pathway converges on the formation and subsequent cleavage of the key intermediate, this compound. While the overall pathway has been proposed, significant opportunities for further research exist, particularly in the detailed characterization of the enzymes involved, their kinetic properties, and the regulatory networks that govern their expression. A deeper understanding of this metabolic process holds promise for the development of enhanced bioremediation strategies for petroleum-contaminated environments and may provide novel enzymatic tools for industrial biocatalysis.
References
- 1. Degradation of isooctane by Mycobacterium austroafricanum IFP 2173: growth and catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isooctane Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mycobacterium Strain with Extended Capacities for Degradation of Gasoline Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Metabolome Extraction from Mycobacterial Cells for GC-MS Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Putative Biological Functions and Analysis of 2,4,4-Trimethyl-3-oxopentanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence for the biological function, metabolism, and specific analytical protocols for 2,4,4-Trimethyl-3-oxopentanoyl-CoA is not available in the current scientific literature. This document provides a theoretical framework based on the established biochemistry of structurally related molecules, including branched-chain acyl-CoAs and 3-oxoacyl-CoAs. The proposed functions, pathways, and protocols are intended to serve as a guide for future research.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central to cellular metabolism, acting as key intermediates in fatty acid synthesis and oxidation, energy production, and the biosynthesis of complex lipids.[1][2][3] They also function as signaling molecules and precursors for protein acylation, thereby influencing a wide range of cellular processes.[2][4] this compound is a structurally unique acyl-CoA derivative. Its pentanoyl (5-carbon) backbone is modified with three methyl groups and a ketone group at the beta-position (C3). While this specific molecule is not well-characterized, its structure suggests potential involvement in branched-chain amino acid catabolism or unique lipid synthesis pathways. This guide will explore its hypothetical biological roles and provide a roadmap for its scientific investigation.
Hypothetical Biological Functions and Metabolic Pathways
Based on its chemical structure, this compound may participate in several metabolic contexts.
Potential Role in Branched-Chain Amino Acid (BCAA) Catabolism
The catabolism of BCAAs—leucine, isoleucine, and valine—produces various branched-chain acyl-CoA derivatives.[5][6][7] The trimethylated structure of this compound is reminiscent of intermediates in these pathways. It could be a downstream metabolite or a shunt product from the catabolism of a modified or atypical amino acid. The presence of the 3-oxo group suggests it could be a substrate for a thiolase enzyme, which would cleave the molecule.[8][9]
A hypothetical pathway could involve the degradation of a yet-to-be-identified precursor, leading to the formation of this unique acyl-CoA. Subsequent thiolytic cleavage could yield smaller molecules that enter central carbon metabolism.
Caption: Hypothetical metabolic pathway for this compound.
Involvement in Lipid Synthesis
Acyl-CoAs are the building blocks for the synthesis of more complex lipids.[][][12] While straight-chain acyl-CoAs are most common, branched-chain fatty acids are also incorporated into cellular lipids, affecting membrane fluidity and other properties. This compound could potentially be reduced and elongated to form a novel branched-chain fatty acid.
Role as a Signaling Molecule
Short-chain fatty acids and their CoA derivatives can act as signaling molecules, for instance, by inhibiting histone deacetylases (HDACs) or activating G-protein coupled receptors (GPCRs).[4][13][14][15] The unique structure of this compound could confer specificity for a yet-unidentified receptor or enzyme, thereby modulating a signaling pathway.
Proposed Experimental Protocols
Investigating the biological function of this compound requires its chemical synthesis and the development of sensitive analytical methods.
Synthesis of this compound Standard
Methodology:
-
Activation of Carboxylic Acid: 2,4,4-Trimethyl-3-oxopentanoic acid can be activated by converting it to an N-hydroxysuccinimide (NHS) ester or an acyl imidazole.
-
Acylation of Coenzyme A: The activated acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer at a slightly alkaline pH (7.5-8.0).
-
Purification: The resulting this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Verification: The identity and purity of the synthesized molecule are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: General workflow for the custom synthesis of an acyl-CoA.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs in biological samples.[17][18][19][20]
Sample Preparation:
-
Cell/Tissue Lysis: Cells or tissues are rapidly harvested and lysed in a cold buffer, often containing an organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract metabolites.
-
Internal Standard: A heavy-isotope labeled version of the analyte or a structurally similar acyl-CoA of a different chain length (not naturally present in the sample) should be added at the beginning of the extraction to control for sample loss and matrix effects.
-
Extraction: A liquid-liquid or solid-phase extraction is performed to isolate the acyl-CoAs.
-
Concentration: The extract is dried down under nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is typically used to separate acyl-CoAs based on their hydrophobicity.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. Acyl-CoAs typically show a characteristic neutral loss of the ADP moiety (507 Da) upon fragmentation.[19] The specific transition for this compound would need to be determined by infusing the synthesized standard.
-
Quantification: The analyte is quantified by comparing its peak area to that of the internal standard, using a calibration curve generated with the pure synthesized standard.
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high organic phase |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte |
| Product Ion (Q3) | Fragment ion (e.g., [M+H-507]⁺) |
Table 1: General LC-MS/MS parameters for acyl-CoA analysis.
Enzymatic Assays
To identify enzymes that metabolize this compound, in vitro enzymatic assays can be performed using cell lysates or purified recombinant enzymes.
Acyl-CoA Dehydrogenase/Thiolase Activity Assay:
-
Reaction Mixture: A reaction buffer containing the cell lysate or purified enzyme, the synthesized this compound, and any necessary cofactors (e.g., NAD⁺ for dehydrogenases, free CoA for thiolases) is prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The reaction can be monitored in several ways:
-
Spectrophotometrically: by following the change in absorbance of cofactors like NAD⁺/NADH.
-
Fluorometrically: using coupled enzyme assays that produce a fluorescent product.[21]
-
By LC-MS/MS: by directly measuring the consumption of the substrate and the formation of the product over time.
-
-
Controls: Reactions without the substrate or without the enzyme source serve as negative controls.
Caption: General workflow for an in vitro enzymatic assay.
Potential Roles in Disease and as a Therapeutic Target
Dysregulation of acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and certain cancers.[22][23] If this compound is found to be a key metabolite in a specific pathway, its levels could serve as a biomarker for disease. Furthermore, the enzymes responsible for its synthesis or degradation could represent novel targets for therapeutic intervention. For example, if it is involved in a pathogenic lipid accumulation pathway, inhibiting its synthesis could be a therapeutic strategy.
Conclusion
While this compound remains an uncharacterized molecule, its structure provides intriguing clues to its potential biological significance. By leveraging established methodologies for the study of other acyl-CoAs, researchers can begin to elucidate its role in cellular metabolism. The synthesis of an analytical standard, coupled with advanced mass spectrometry and enzymatic assays, will be paramount in uncovering the functions of this unique metabolite. This research could open new avenues for understanding metabolic regulation and developing novel diagnostics and therapeutics.
References
- 1. omni.laurentian.ca [omni.laurentian.ca]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 6. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 23. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
The Uncharted Territory of 2,4,4-Trimethyl-3-oxopentanoyl-CoA Metabolism
A comprehensive review of existing scientific literature reveals a notable absence of a defined metabolic pathway for 2,4,4-trimethyl-3-oxopentanoyl-CoA. This indicates that the compound is likely not a standard intermediate in core cellular metabolism. It may represent a xenobiotic, a synthetic molecule, or a metabolite in a highly specialized or yet-uncharacterized biochemical route.
While a dedicated pathway for this compound remains elusive, a broader understanding of coenzyme A (CoA) metabolism provides a framework for postulating its potential synthesis and fate within a biological system. CoA and its thioesters are central to numerous metabolic processes, acting as crucial carriers of acyl groups.
General Principles of Acyl-CoA Metabolism
Coenzyme A is a vital cofactor in all living organisms, participating in a vast array of anabolic and catabolic reactions. The formation of an acyl-CoA thioester from a carboxylic acid is a critical activation step, preparing the molecule for further biochemical transformations. This fundamental principle would apply to 2,4,4-trimethyl-3-oxopentanoic acid, the precursor acid to the CoA derivative .
The synthesis of CoA itself is a multi-step process, starting from pantothenate (vitamin B5), cysteine, and ATP. The regulation of CoA biosynthesis is tightly controlled, primarily at the level of the enzyme pantothenate kinase (PANK).
Potential Synthesis and Further Metabolism
Should 2,4,4-trimethyl-3-oxopentanoic acid be present in a cell, either through exogenous sources or as a product of an unknown reaction, it would likely be converted to its CoA thioester by an acyl-CoA synthetase. The substrate specificity of these enzymes varies, and it is plausible that one of the many acyl-CoA synthetases could recognize this branched-chain keto acid.
Once formed, the metabolic fate of this compound would depend on the enzymatic machinery available in the specific cellular context. Generally, acyl-CoAs can undergo:
-
Catabolism: For energy production via pathways like beta-oxidation. However, the extensive branching and the ketone group at the beta-position of this compound would likely hinder or prevent classical beta-oxidation. Specialized enzymatic steps would be required to handle the methyl groups.
-
Anabolism: As a building block for the synthesis of more complex molecules.
-
Hydrolysis: Conversion back to the free acid and CoA by acyl-CoA thioesterases.
Given the lack of specific information, any proposed metabolic pathway for this compound would be purely speculative.
Related Chemical Structures
While information on the target molecule is scarce, searches have identified related compounds, such as 2,4-dimethyl-3-oxopentanoic acid. The presence of information on these similar structures suggests that while the specific trimethylated variant is not well-studied in a metabolic context, the general chemical class is recognized.
Conclusion for Researchers and Drug Development Professionals
The absence of a known metabolic pathway for this compound presents both a challenge and an opportunity. For researchers, this knowledge gap could inspire investigations into novel metabolic routes, particularly in the context of xenobiotic metabolism or in organisms with unique biochemical capabilities. For drug development professionals, understanding how such a highly substituted acyl-CoA might interact with cellular enzymes could be relevant for predicting off-target effects or for designing novel enzyme inhibitors. Any research in this area would necessitate foundational studies to first establish the existence and relevance of this molecule in a biological system.
Visualizing General Coenzyme A Biosynthesis
To provide context, the following diagram illustrates the general and well-established pathway for the biosynthesis of Coenzyme A.
Caption: General biosynthetic pathway of Coenzyme A from Pantothenate.
A Proposed Enzymatic Pathway for the Synthesis of 2,4,4-Trimethyl-3-oxopentanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of numerous secondary metabolites. The enzymatic synthesis of specific acyl-CoA molecules is a key area of interest for metabolic engineering, drug discovery, and the development of novel biochemical probes. 2,4,4-Trimethyl-3-oxopentanoyl-CoA is a structurally complex molecule whose biological role and metabolic origin are not well-defined. This guide proposes a feasible enzymatic synthesis strategy for this compound, addressing the current gap in knowledge.
The proposed pathway is predicated on the action of an acyl-CoA synthetase (ACS), an enzyme that catalyzes the formation of a thioester bond between a carboxylic acid and Coenzyme A. This reaction typically proceeds through an acyl-adenylate intermediate. While many ACS enzymes exhibit specificity for particular fatty acids, some possess broad substrate tolerance, making them valuable tools for biocatalysis. The central hypothesis of this guide is that a selected or engineered ACS can accommodate the sterically hindered substrate, 2,4,4-Trimethyl-3-oxopentanoic acid.
Proposed Enzymatic Synthesis Pathway
The enzymatic synthesis of this compound is proposed as a single-step reaction catalyzed by a suitable acyl-CoA synthetase. The precursor, 2,4,4-Trimethyl-3-oxopentanoic acid, is a known chemical compound that can be obtained from commercial suppliers.
The overall reaction is as follows:
2,4,4-Trimethyl-3-oxopentanoic acid + CoA + ATP ⇌ this compound + AMP + PPi
This reaction is driven forward by the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase, which is often present in cell lysates or can be added exogenously to the reaction mixture.
Conceptual Workflow
The logical flow for the proposed synthesis and subsequent analysis is depicted in the following diagram.
Caption: Proposed workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters will be necessary depending on the chosen enzyme and substrate characteristics.
Enzyme Selection and Preparation
-
Enzyme Candidates: Given the lack of a specific enzyme for this substrate, initial screening should focus on acyl-CoA synthetases known for their broad substrate specificity. Candidates could include certain bacterial or yeast ACS enzymes. Enzymes known to activate other branched-chain carboxylic acids, such as those involved in the metabolism of pivalic acid, are also promising starting points.[1]
-
Expression and Purification: The selected ACS gene should be cloned into a suitable expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag). The enzyme is then overexpressed in a suitable host and purified using affinity chromatography (e.g., Ni-NTA). Protein purity should be assessed by SDS-PAGE.
Enzymatic Reaction Setup
The following is a representative reaction mixture. All concentrations should be optimized.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl, pH 7.5 | 1 M | 50 | 50 mM |
| MgCl₂ | 1 M | 10 | 10 mM |
| ATP, pH 7.0 | 100 mM | 50 | 5 mM |
| Coenzyme A (lithium salt) | 50 mM | 20 | 1 mM |
| 2,4,4-Trimethyl-3-oxopentanoic acid | 100 mM (in DMSO) | 10 | 1 mM |
| DTT | 1 M | 1 | 1 mM |
| Inorganic Pyrophosphatase | 100 U/mL | 10 | 1 U/mL |
| Purified Acyl-CoA Synthetase | 1-5 mg/mL | 20 | 20-100 µg/mL |
| Nuclease-free water | - | to 1 mL | - |
| Total Volume | 1000 |
Reaction Incubation:
-
Combine all components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for 5 minutes.
-
Initiate the reaction by adding the purified acyl-CoA synthetase.
-
Incubate for a defined period (e.g., 1-4 hours), with gentle agitation.
-
Terminate the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.
Product Purification
The product, this compound, can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized for the best separation of the product from the substrates (CoA, ATP) and the carboxylic acid.
-
Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Fraction Collection: Collect fractions corresponding to the product peak. The identity of the peak should be confirmed by mass spectrometry.
Product Characterization
The purified product should be characterized to confirm its identity and purity.
-
LC-MS: Liquid chromatography-mass spectrometry is the primary method for confirming the molecular weight of the synthesized acyl-CoA. The expected mass should be calculated and compared with the observed mass.
-
NMR: Nuclear magnetic resonance spectroscopy can be used to confirm the structure of the acyl portion of the molecule, although this requires larger quantities of the purified product.
Data Presentation
Quantitative data from the enzymatic synthesis should be recorded systematically to allow for comparison and optimization.
Table 1: Enzyme Kinetic Parameters (Example Template)
This table can be used to summarize the kinetic parameters of the selected acyl-CoA synthetase with 2,4,4-Trimethyl-3-oxopentanoic acid once determined.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2,4,4-Trimethyl-3-oxopentanoic acid | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ATP | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Coenzyme A | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Synthesis Yield and Purity (Example Template)
This table can be used to document the results of a preparative scale synthesis.
| Parameter | Value | Method of Determination |
| Starting Carboxylic Acid (mg) | Data to be determined | Gravimetric |
| Purified Product (mg) | Data to be determined | Gravimetric (lyophilized) |
| Molar Yield (%) | Data to be determined | Calculation |
| Purity (%) | Data to be determined | HPLC (260 nm) |
| Identity Confirmation | Confirmed/Not Confirmed | LC-MS |
Concluding Remarks
This technical guide presents a robust, albeit hypothetical, framework for the enzymatic synthesis of this compound. The success of this approach hinges on the identification or engineering of an acyl-CoA synthetase with an active site capable of accommodating the bulky, substituted pentanoyl moiety. The provided protocols for enzyme preparation, reaction setup, purification, and characterization are based on established methodologies for the synthesis of other acyl-CoA molecules and should serve as a valuable starting point for researchers in this field. The systematic collection of quantitative data, as outlined in the example tables, will be crucial for the optimization and validation of this novel enzymatic synthesis.
References
An In-Depth Technical Guide to the Metabolic Fate of 2,4,4-Trimethylpentanoate: A Case for Alternative Oxidation Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the metabolic pathway of 2,4,4-trimethylpentanoate, a branched-chain carboxylate. Contrary to the catabolism of straight-chain fatty acids, the structural characteristics of 2,4,4-trimethylpentanoate, specifically the quaternary carbon at the C4 position and the methyl group at the C2 (alpha) position, create significant steric hindrance for the enzymatic machinery of the classical beta-oxidation pathway. This document will elucidate the rationale behind the unlikelihood of direct beta-oxidation and propose hypothetical metabolic routes based on established alternative fatty acid oxidation pathways, namely alpha- and omega-oxidation.
The Steric Impediments of 2,4,4-Trimethylpentanoate to Classical Beta-Oxidation
The canonical beta-oxidation spiral involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. Each of these steps would be sterically hindered by the unique structure of 2,4,4-trimethylpentanoate.
-
Acyl-CoA Dehydrogenase: The initial step, forming a double bond between the alpha and beta carbons, would be impeded by the dimethyl substitution at the C4 (beta) position.
-
Enoyl-CoA Hydratase: Even if a double bond were formed, the subsequent hydration across this bond would be sterically blocked.
-
3-Hydroxyacyl-CoA Dehydrogenase and Thiolase: The subsequent oxidation and thiolytic cleavage steps would similarly be prevented by the quaternary carbon.
Therefore, it is biochemically improbable that 2,4,4-trimethylpentanoate is a substrate for the conventional beta-oxidation pathway. Evidence from the metabolism of the related hydrocarbon, 2,2,4-trimethylpentane, shows the formation of metabolites such as 2,4,4-trimethyl-1-pentanoic acid, but the subsequent degradation of this carboxylate is not detailed in the literature, suggesting that it is not readily metabolized through standard pathways.
Proposed Alternative Metabolic Pathways
Given the structural constraints, the metabolism of 2,4,4-trimethylpentanoate likely proceeds through alternative pathways that are known to handle branched-chain fatty acids.
Hypothetical Pathway 1: Initial Alpha-Oxidation followed by Limited Beta-Oxidation
Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid, and it is primarily used for molecules like phytanic acid, which have a methyl group at the beta-carbon.[1][2] While 2,4,4-trimethylpentanoate has a different substitution pattern, an initial alpha-oxidation step is a plausible mechanism to bypass the hindered alpha-carbon.
The proposed sequence would be:
-
Alpha-Hydroxylation: The first step would involve the hydroxylation of the alpha-carbon (C2) by an alpha-hydroxylase, forming 2-hydroxy-2,4,4-trimethylpentanoate.
-
Decarboxylation: This would be followed by the removal of the original carboxyl group as CO2, yielding 2,4,4-trimethylpentanal.
-
Oxidation: The resulting aldehyde would then be oxidized to a carboxylic acid, 2,4,4-trimethylpentanoic acid.
At this stage, the resulting molecule, now a seven-carbon branched-chain fatty acid, might be a substrate for a limited round of beta-oxidation, although the quaternary carbon at the new gamma position would still present a significant challenge.
References
The Role of Pivalyl-CoA in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pivalyl-CoA, the coenzyme A thioester of pivalic acid (2,2-dimethylpropionic acid), is a metabolic intermediate that plays a multifaceted role in the microbial world. While not as central as acetyl-CoA, its involvement in both catabolic and anabolic pathways is of significant interest, particularly in the contexts of bioremediation, metabolic engineering, and antibiotic biosynthesis. This guide provides a comprehensive overview of the synthesis, degradation, and metabolic fate of pivalyl-CoA in microorganisms, presenting available quantitative data, detailed experimental methodologies for key enzymes, and visual representations of relevant pathways and workflows.
Introduction to Pivalyl-CoA Metabolism
Pivalic acid and its derivatives can be of both natural and anthropogenic origin[1]. The microbial metabolism of this branched-chain carboxylic acid is primarily characterized by two key enzymatic steps: its activation to pivalyl-CoA and the subsequent isomerization of its carbon skeleton. A number of bacterial species, particularly from the genera Pseudomonas, Zoogloea, Thauera, and Herbaspirillum, have been identified to utilize pivalic acid as a sole carbon and energy source[2].
Biosynthesis of Pivalyl-CoA
The formation of pivalyl-CoA is the initial activation step required for pivalic acid to enter cellular metabolism. This reaction is catalyzed by a dedicated acyl-CoA synthetase (ligase).
Reaction: Pivalic Acid + ATP + CoASH → Pivalyl-CoA + AMP + PPi
This activation is crucial for rendering the otherwise inert pivalic acid molecule metabolically active. While specific data for pivalate-CoA ligase is scarce, studies on analogous enzymes like phenylacetate-CoA ligase provide insights into their biochemical properties[3][4][5][6].
Catabolic Pathways of Pivalyl-CoA
Once formed, pivalyl-CoA is primarily catabolized through a vitamin B12-dependent rearrangement, a reaction catalyzed by a mutase. This isomerization is a critical step to overcome the metabolic challenge posed by the quaternary carbon of the pivaloyl group.
Isomerization of Pivalyl-CoA
The central step in pivalyl-CoA catabolism is its isomerization to a metabolite that can be further processed through conventional metabolic pathways. This reaction is catalyzed by a putative pivalyl-CoA mutase, which is mechanistically related to methylmalonyl-CoA mutase[2][7][8][9]. The product of this rearrangement is believed to be isobutyryl-CoA.
Proposed Reaction: Pivalyl-CoA ⇌ Isobutyryl-CoA
Isobutyryl-CoA can then enter central metabolism after being converted to succinyl-CoA, an intermediate of the citric acid cycle.
Alternative Degradation Pathway
An alternative, less characterized pathway for pivalate (B1233124) degradation has been proposed, involving an initial oxidation of a methyl group to form dimethylmalonate[2].
Anabolic Roles of Pivalyl-CoA
Beyond its role in catabolism, pivalyl-CoA can serve as a precursor for the biosynthesis of specialized metabolites, including fatty acids and antibiotics.
Starter Unit in Fatty Acid Synthesis
Pivalic acid, and by extension pivalyl-CoA, can act as a starter unit in fatty acid biosynthesis in certain bacteria, such as Alicyclobacillus acidoterrestris and Rhodococcus erythropolis. This leads to the formation of tert-butyl fatty acids (t-FAs)[10].
Precursor in Antibiotic Biosynthesis
In some microorganisms, such as Streptomyces avermitilis, pivalic acid can be incorporated into the structure of antibiotics like avermectin[10]. This highlights the potential for engineering pivalyl-CoA metabolism to produce novel bioactive compounds. The supply of acyl-CoA precursors is a critical factor in the biosynthesis of many antibiotics.
Quantitative Data
Quantitative data on the enzymes of pivalyl-CoA metabolism is limited. The following tables present data from analogous, well-characterized enzymes to provide an estimation of their kinetic properties.
Table 1: Kinetic Parameters of Acyl-CoA Ligases
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Phenylacetate-CoA Ligase | Azoarcus evansii | Phenylacetate | 14 | 48 | [4] |
| Phenylacetate-CoA Ligase | Thermus thermophilus | Phenylacetate | 50 | 24 | [6] |
| Phenylacetate-CoA Ligase | Penicillium chrysogenum | Phenylacetic Acid | - | - | [7] |
Table 2: Kinetic Parameters of Acyl-CoA Mutases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Methylmalonyl-CoA Mutase | Propionibacterium shermanii | Methylmalonyl-CoA | - | - | [9] |
| Methylmalonyl-CoA Mutase | Human | Methylmalonyl-CoA | - | - | [2] |
Experimental Protocols
The following are generalized protocols for the purification and assay of the key enzymes in pivalyl-CoA metabolism, based on established methods for analogous enzymes.
Purification of a Recombinant Acyl-CoA Ligase (e.g., Pivalate-CoA Ligase)
This protocol is adapted from methods used for the purification of phenylacetate-CoA ligase[3][5].
-
Gene Cloning and Expression:
-
Clone the gene encoding the putative pivalate-CoA ligase into an expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Further Purification (Optional):
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography or ion-exchange chromatography.
-
-
Protein Characterization:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Activity Assay for Pivalate-CoA Ligase
This spectrophotometric assay is based on the consumption of ATP or the formation of the CoA thioester.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5-8.5)
-
10 mM MgCl2
-
5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM Pivalic acid
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) and their substrates (phosphoenolpyruvate and NADH) for a coupled assay monitoring ATP consumption.
-
-
-
Assay Procedure:
-
Add the purified pivalate-CoA ligase to the reaction mixture to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled assay.
-
Alternatively, the formation of pivalyl-CoA can be monitored directly by HPLC.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
-
Activity Assay for Pivalyl-CoA Mutase
This assay is adapted from methods for methylmalonyl-CoA mutase and typically involves HPLC or GC-MS to detect the product[11][12].
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
10 µM Adenosylcobalamin (Vitamin B12 coenzyme)
-
0.5 mM Pivalyl-CoA (substrate)
-
-
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with adenosylcobalamin to form the active holoenzyme.
-
Initiate the reaction by adding pivalyl-CoA.
-
Incubate at a suitable temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
-
Product Analysis:
-
Analyze the reaction mixture by reverse-phase HPLC or GC-MS to separate and quantify the product, isobutyryl-CoA.
-
For GC-MS analysis, derivatization of the CoA esters may be required.
-
Signaling Pathways and Regulatory Networks
The regulation of pivalic acid degradation pathways is likely to be tightly controlled to prevent the accumulation of potentially toxic intermediates. While specific signaling pathways involving pivalyl-CoA are not well-defined, analogies can be drawn from the regulation of other aromatic compound degradation pathways in bacteria like Pseudomonas putida[1][13][14][15]. These pathways are often regulated by transcriptional activators that are induced by the substrate or an early intermediate of the pathway.
Figure 1: Proposed transcriptional regulation of the pivalate degradation operon.
Experimental and Logical Workflows
The study of pivalyl-CoA metabolism involves a combination of genetic, biochemical, and analytical techniques. The following workflow outlines a logical approach to characterizing this metabolic pathway in a microorganism.
Figure 2: Experimental workflow for studying pivalyl-CoA metabolism.
Conclusion
Pivalyl-CoA stands at a unique intersection of microbial catabolism and anabolism. While significant progress has been made in outlining the pathways in which it participates, a deeper quantitative understanding of the enzymes and regulatory networks governing its metabolism is still needed. Further research in this area, employing the methodologies outlined in this guide, will be crucial for harnessing the full potential of pivalyl-CoA metabolism in bioremediation, green chemistry, and the development of novel pharmaceuticals.
References
- 1. Identification of the pcaRKF gene cluster from Pseudomonas putida: involvement in chemotaxis, biodegradation, and transport of 4-hydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CoA Ligases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 6. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of a methylmalonyl-CoA mutase-epimerase pathway for complex polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of methylmalonyl-CoA mutase involved in the propionate photoassimilation of Euglena gracilis Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arcadia: a visualization tool for metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of the pcaIJ genes for aromatic acid degradation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of the Pseudomonas putida OCT Plasmid Alkane Degradation Pathway Is Modulated by Two Different Global Control Signals: Evidence from Continuous Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Pseudomonas putida alkane-degradation gene clusters and flanking insertion sequences: evolution and regulation of the alk genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,4-Trimethyl-3-oxopentanoyl-CoA
Disclaimer: Publicly available scientific literature and databases contain limited direct experimental data on 2,4,4-Trimethyl-3-oxopentanoyl-CoA. This guide, therefore, presents a detailed analysis based on the known properties of its constituent parts—the 2,4,4-trimethyl-3-oxopentanoyl group and Coenzyme A (CoA)—and established principles of biochemistry and metabolic analysis. The proposed pathways and experimental protocols are hypothetical and intended to serve as a framework for future research.
Molecular Structure and Physicochemical Properties
This compound is a thioester derivative of Coenzyme A. The acyl group, 2,4,4-trimethyl-3-oxopentanoate, is a branched-chain beta-keto acid. The structure consists of a pivaloyl group attached to a carbon that also bears a methyl group and a carboxyl group. This carboxyl group is linked to the thiol group of Coenzyme A, forming a high-energy thioester bond. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine (B11128) 3',5'-diphosphate.[1][2]
1.1. Inferred Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [3][4] |
| Molecular Weight | 158.19 g/mol | [3] |
| IUPAC Name | 2,4,4-trimethyl-3-oxopentanoic acid | [3] |
| CAS Number | 53333-24-7 | [3][4] |
Hypothetical Biosynthesis and Biological Role
The structural features of this compound suggest its potential origin from branched-chain amino acid (BCAA) metabolism. The isobutyryl and pivaloyl moieties are characteristic of intermediates in the catabolism of valine and leucine, respectively.[5][6][7]
2.1. Proposed Biosynthetic Pathway
A plausible route for the formation of this compound could involve the condensation of two smaller acyl-CoA precursors, followed by enzymatic modification. One such hypothetical pathway could start from isobutyryl-CoA (derived from valine) and pivaloyl-CoA (which is not a standard metabolic intermediate but could arise from xenobiotic metabolism or atypical enzymatic reactions). A more likely pathway involves the metabolism of a precursor that already contains the carbon skeleton.
Below is a conceptual pathway illustrating a possible enzymatic synthesis:
Caption: Hypothetical biosynthetic pathway for this compound.
2.2. Potential Biological Significance
Given its structure as a branched-chain ketoacyl-CoA, this molecule could potentially be:
-
An intermediate in a novel catabolic pathway for dietary or xenobiotic compounds.
-
A regulator of enzymes involved in BCAA or fatty acid metabolism, due to structural similarity to other metabolic regulators.
-
A substrate for enzymes in ketogenesis or steroidogenesis, given its ketoacyl-CoA nature.
Experimental Protocols for Investigation
The absence of established data necessitates a systematic experimental approach to synthesize, identify, and characterize this compound and its biological context.
3.1. Proposed Chemical Synthesis
A plausible laboratory synthesis would involve the activation of 2,4,4-trimethyl-3-oxopentanoic acid to its CoA thioester. The parent acid can be synthesized via a Claisen condensation or related C-C bond-forming reactions.[8][9]
Protocol: Synthesis of this compound
-
Synthesis of the Parent Acid:
-
React the enolate of a suitable ketone (e.g., pinacolone) with an appropriate acylating agent (e.g., methyl chloroformate) under basic conditions.
-
Alternatively, perform an alkaline hydrolysis of a corresponding ester, such as ethyl 2,2,4-trimethyl-3-oxopentanoate.[10][11]
-
Purify the resulting 2,4,4-trimethyl-3-oxopentanoic acid using column chromatography or recrystallization.
-
-
Activation and CoA Ligation:
-
Activate the carboxylic acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling agent like EDC.
-
React the activated acid with free Coenzyme A (CoASH) in an appropriate buffer system (e.g., phosphate (B84403) buffer at pH 7.0-7.5).
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Purify the final product, this compound, using preparative HPLC with a C18 column.
-
3.2. Workflow for Identification and Characterization in Biological Samples
A comprehensive metabolomics workflow is required to detect and characterize this molecule in biological systems.[12][13]
Caption: Experimental workflow for the identification and characterization of novel metabolites.
Protocol: Untargeted Metabolomics for Detection
-
Sample Collection and Preparation: Collect biological samples (e.g., plasma, tissue, cell culture) and quench metabolism rapidly, for instance, with liquid nitrogen.
-
Metabolite Extraction: Extract small molecules using a biphasic solvent system like methanol/chloroform/water to separate polar and nonpolar metabolites.
-
LC-MS/MS Analysis:
-
Analyze the extracts using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a C18 column with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) for separation.
-
Acquire data in both positive and negative ion modes, using data-dependent acquisition to trigger fragmentation (MS/MS) of detected ions.
-
-
Data Analysis:
-
Process the raw data using software like XCMS or MS-DIAL for peak detection, alignment, and quantification.
-
Search for the exact mass of this compound.
-
Compare the retention time and fragmentation pattern of the putative feature with the chemically synthesized standard for confident identification.
-
Logical Relationships in a Research Program
A structured research program to elucidate the role of this molecule would follow a logical progression from synthesis and detection to functional characterization.
Caption: Logical workflow for investigating a novel metabolite.
This guide provides a foundational framework for researchers and drug development professionals interested in this compound. While direct data is currently sparse, the proposed structural analysis, hypothetical pathways, and detailed experimental workflows offer a clear path forward for future investigation into the synthesis, metabolism, and potential biological significance of this novel molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. 2,4,4-Trimethyl-3-oxopentanoic acid | C8H14O3 | CID 16061364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethyl 2,2,4-trimethyl-3-oxopentanoate | C10H18O3 | CID 222200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Innovation in identifying metabolites from complex metabolome—Highlights of recent analytical platforms and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding World of Cellular Messengers: A Technical Guide to the Discovery of Novel Branched-Chain Acyl-CoA Thioesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain acyl-Coenzyme A (acyl-CoA) thioesters, once viewed primarily as intermediates in amino acid catabolism, are emerging as critical players in a diverse array of cellular processes, from energy homeostasis to signal transduction. Their unique structures, conferred by methyl branches along the acyl chain, lead to distinct metabolic fates and regulatory functions compared to their straight-chain counterparts. The discovery of novel branched-chain acyl-CoA thioesters and the enzymes that metabolize them is opening new avenues for understanding and targeting metabolic diseases and neurological disorders. This technical guide provides an in-depth overview of the core methodologies, data interpretation, and signaling contexts relevant to the discovery and characterization of these fascinating molecules.
Core Principles in the Discovery of Novel Branched-Chain Acyl-CoA Thioesters
The identification of previously unknown branched-chain acyl-CoA thioesters relies heavily on advances in mass spectrometry-based metabolomics. Untargeted and targeted profiling approaches enable the sensitive and specific detection of these low-abundance molecules in complex biological matrices. The general workflow for discovery involves sample preparation, analytical separation and detection, and data analysis for identification and characterization.
A pivotal aspect of this discovery process is not only the identification of novel thioester molecules themselves but also the characterization of new enzymes that interact with and metabolize branched-chain acyl-CoAs. A significant recent discovery in this area is the characterization of Acyl-CoA Dehydrogenase 10 (ACAD10), an enzyme with notable activity towards specific branched-chain substrates.[1][2][3] The elucidation of ACAD10's function provides a compelling case study in the expanding landscape of branched-chain acyl-CoA metabolism.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of novel branched-chain acyl-CoA thioesters and their associated enzymes.
Acyl-CoA Extraction from Tissues and Cells
A robust extraction method is critical for the accurate profiling of acyl-CoA thioesters.
-
Objective: To efficiently extract a broad range of acyl-CoA species, including short-, medium-, and long-chain variants, from biological samples while minimizing degradation.
-
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
50 mM potassium phosphate (B84403) buffer (pH 7.2) with 2 mM EDTA
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
-
Procedure:
-
Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 10% TCA.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and wash the pellet with 500 µL of 50 mM potassium phosphate buffer.
-
Combine the supernatants and load onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water and then with a low concentration of methanol.
-
Elute the acyl-CoAs with a solution of methanol containing a small amount of ammonium hydroxide.
-
Dry the eluate under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.[4]
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA thioesters.
-
Objective: To separate and detect individual acyl-CoA species, including branched-chain isomers, and to quantify their abundance.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a volatile buffer, such as 10 mM ammonium acetate, and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as mobile phase A.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification on triple quadrupole instruments. This involves monitoring a specific precursor ion and a characteristic fragment ion for each acyl-CoA. For untargeted discovery on high-resolution instruments, full scan MS and data-dependent MS/MS are used.[4][5]
-
Enzyme Activity Assays for Novel Acyl-CoA Dehydrogenases
The discovery of novel enzymes like ACAD10 requires robust activity assays to determine substrate specificity.
-
Objective: To measure the catalytic activity of a purified or recombinant enzyme with a panel of potential acyl-CoA substrates, including various branched-chain species.
-
Principle: The activity of acyl-CoA dehydrogenases can be measured by monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which accepts electrons from the enzyme's FAD cofactor.
-
Reagents:
-
Purified recombinant enzyme (e.g., ACAD10)
-
A panel of straight-chain and branched-chain acyl-CoA substrates
-
Phenazine methosulfate (PMS)
-
DCPIP
-
Potassium phosphate buffer (pH 7.5)
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, PMS, and DCPIP in a cuvette.
-
Add a known amount of the enzyme to the cuvette.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of DCPIP reduction.[1][2][3]
-
Data Presentation
Quantitative data from enzyme activity assays are crucial for understanding the substrate specificity of a newly discovered enzyme. The following table summarizes the relative activity of the novel acyl-CoA dehydrogenase, ACAD10, with various straight-chain and branched-chain acyl-CoA substrates.
| Acyl-CoA Substrate | Relative Activity (%) |
| C12:0-CoA | 10 |
| C14:0-CoA | 20 |
| C16:0-CoA | 35 |
| C18:0-CoA | 25 |
| C20:0-CoA | 15 |
| R,S-2-methyl-C15:0-CoA | 100 |
| Isovaleryl-CoA | <5 |
| Isobutyryl-CoA | <5 |
| Data adapted from He et al. (2011). The activity is expressed as a percentage of the maximal activity observed with R,S-2-methyl-C15:0-CoA.[1][2][3] |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Experimental Workflow for Novel Acyl-CoA Thioester Discovery
Experimental workflow for the discovery of novel acyl-CoA thioesters.
Signaling Pathway of Branched-Chain Amino Acid Catabolism
Simplified pathway of branched-chain amino acid catabolism and its link to signaling.
Conclusion and Future Directions
The discovery of novel branched-chain acyl-CoA thioesters and the enzymes that regulate their metabolism is a rapidly evolving field with significant implications for human health. The methodologies outlined in this guide provide a robust framework for researchers to identify and characterize these important molecules. Future research will likely focus on developing more sensitive and isomer-specific analytical techniques, elucidating the precise signaling roles of individual branched-chain acyl-CoA species, and exploring their potential as therapeutic targets for a range of metabolic and neurological diseases. The continued exploration of this fascinating class of molecules promises to uncover new layers of complexity in cellular metabolism and signaling.
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of Acyl-CoA Thioesterases with a Focus on Branched-Chain Substrates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acyl-CoA thioesterases (ACOTs) are a diverse family of enzymes that catalyze the hydrolysis of thioester bonds in acyl-CoA molecules, yielding a free fatty acid and coenzyme A (CoASH).[1][2] This activity is crucial for regulating the intracellular pools of acyl-CoAs, free fatty acids, and CoASH, thereby influencing a multitude of metabolic pathways, particularly lipid metabolism.[1][2] While a specific thioesterase for 2,4,4-trimethyl-3-oxopentanoyl-CoA is not extensively characterized in the literature, this document provides a comprehensive overview of the core functions, mechanisms, and experimental study of the broader ACOT family, which is responsible for processing such branched-chain acyl-CoAs. Understanding this enzyme class is critical for developing therapeutics targeting metabolic diseases like obesity, diabetes, and non-alcoholic fatty liver disease.[3][4]
Core Function and Enzymatic Mechanism
The primary function of an acyl-CoA thioesterase is to terminate the metabolic activity of an acyl-CoA molecule by cleaving its high-energy thioester bond. This reaction is a simple hydrolysis:
Acyl-CoA + H₂O → Free Fatty Acid + CoASH
This process is vital for several physiological reasons:
-
Metabolic Regulation: ACOTs control the availability of acyl-CoAs for pathways like β-oxidation and complex lipid synthesis.[2][4]
-
Prevention of Coenzyme A Sequestration: During high rates of lipid metabolism, the accumulation of slowly metabolized acyl-CoAs can deplete the cellular pool of free CoASH. Thioesterases liberate CoASH, making it available for other essential reactions.[5]
-
Cellular Signaling: Both the substrates (acyl-CoAs) and the products (free fatty acids) of this reaction can act as signaling molecules, for instance, by activating nuclear receptors like PPARs.[1]
The catalytic mechanism for many thioesterases, particularly those with an α/β-hydrolase fold, involves a catalytic triad (B1167595) (e.g., Ser-His-Asp), similar to serine proteases. The "hotdog" fold-containing ACOTs, a major structural class, also possess a catalytic carboxylate residue that activates a water molecule for nucleophilic attack on the thioester carbonyl.[4]
Structural Features and Substrate Specificity
The substrate specificity of a thioesterase is a key determinant of its physiological role and is dictated by the architecture of its active site.[6] Acyl-CoA thioesterases are classified into different types based on structure, with Type I enzymes belonging to the α/β-hydrolase superfamily and Type II enzymes possessing one or more "hotdog" domains.[4]
The "hotdog" domain is characterized by a central alpha-helix wrapped by antiparallel beta-sheets, creating a binding pocket for the acyl chain.[4][7] The specificity for a substrate like This compound would be determined by:
-
Acyl Chain Binding Pocket: The size, shape, and hydrophobicity of this pocket must accommodate the branched and bulky 2,4,4-trimethylpentanoyl group.
-
Steric Hindrance: The methyl groups at positions 2 and 4 create significant steric bulk that would prevent entry into the active sites of many linear-chain specific thioesterases.
-
Key Residues: Specific amino acid residues within the active site would interact with the substrate to position it correctly for catalysis.[6]
The determinants of substrate specificity are often localized to specific regions of the protein. Domain swapping and site-directed mutagenesis have been instrumental in identifying residues that control the preference for acyl chain length and branching.[6][8]
Quantitative Data: A Comparative Overview
While specific kinetic parameters for a this compound thioesterase are not available, the following table summarizes representative kinetic data for various well-characterized acyl-CoA thioesterases to provide a comparative context for enzyme efficiency and substrate preference.
| Enzyme (Organism) | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| PTE-2 (mouse) | Lauroyl-CoA (C12:0) | 3.5 | 56 | 1.6 x 10⁷ |
| Palmitoyl-CoA (C16:0) | 2.0 | 65 | 3.25 x 10⁷ | |
| Stearoyl-CoA (C18:0) | 1.5 | 50 | 3.33 x 10⁷ | |
| ACOT1 (human) | Palmitoyl-CoA (C16:0) | 1.1 | 29 | 2.6 x 10⁷ |
| Oleoyl-CoA (C18:1) | 0.8 | 35 | 4.4 x 10⁷ | |
| TesB (E. coli) | Palmitoyl-CoA (C16:0) | 4.0 | 300 | 7.5 x 10⁷ |
| YciA (E. coli) | Ethylmalonyl-CoA | ~50 | >100 | >2.0 x 10⁶ |
Note: Data are compiled from various sources for illustrative purposes. Actual values can vary based on assay conditions.
Experimental Protocols
Protein Expression and Purification
Recombinant acyl-CoA thioesterases are typically overexpressed in E. coli with an affinity tag (e.g., His₆-tag) for purification.
-
Cloning and Transformation: The gene encoding the thioesterase is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a reduced temperature (e.g., 18-25 °C) to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA or other suitable affinity resin. The column is washed, and the tagged protein is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography to remove aggregates and other contaminants. Protein purity is assessed by SDS-PAGE.
Enzyme Activity Assay (Spectrophotometric)
A common method for measuring thioesterase activity is the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, which detects the release of free CoASH.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of the acyl-CoA substrate and 0.2 mM DTNB.
-
Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C) in a spectrophotometer. Initiate the reaction by adding a small volume of the purified enzyme.
-
Measurement: The reaction between the released CoASH thiol group and DTNB produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. Monitor the increase in absorbance at 412 nm over time.
-
Calculation: The rate of the reaction is calculated using the Beer-Lambert law (ε₄₁₂ for TNB²⁻ = 14,150 M⁻¹cm⁻¹). One mole of hydrolyzed acyl-CoA produces one mole of CoASH, which reacts to form one mole of TNB²⁻. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations: Pathways and Workflows
Caption: Metabolic fate of acyl-CoA and the role of thioesterase.
Caption: Workflow for a spectrophotometric thioesterase activity assay.
Caption: Relationship between enzyme structure and function.
Relevance in Drug Development
The central role of ACOTs in regulating lipid metabolism makes them attractive targets for therapeutic intervention.[4]
-
Metabolic Syndrome: Upregulation of certain ACOT isoforms is associated with hepatic steatosis and insulin (B600854) resistance. Inhibitors of these enzymes could potentially reverse these effects by increasing the flux of fatty acyl-CoAs through oxidative pathways.[9]
-
Cancer: Cancer cells often exhibit altered lipid metabolism. Modulating ACOT activity could be a strategy to disrupt the energy supply or signaling pathways in tumor cells.
-
Inhibitor Development: High-throughput screening has been successfully used to identify small molecule inhibitors of specific thioesterases.[10] These compounds serve as valuable chemical probes to study enzyme function and as starting points for drug discovery programs.[11] The development of isoform-specific inhibitors is a key challenge, given the structural similarity among some family members.
References
- 1. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an acyl-coA thioesterase that functions as a major regulator of peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. Cytosolic acyl coenzyme A thioester hydrolase (house mouse) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity and phosphatidylcholine transfer protein interactions of skeletal muscle thioesterase Them2 enable hepatic steatosis and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: The Catalytic Mechanism of 2,4,4-trimethyl-3-oxopentanoyl-CoA 2-C-propanoyl transferase
Notice: Extensive searches of scientific literature and biochemical databases for "2,4,4-trimethyl-3-oxopentanoyl-CoA 2-C-propanoyl transferase" have yielded no results. This suggests that the enzyme name may be inaccurate, novel and not yet documented in public databases, or a non-standard nomenclature.
This guide is therefore based on the analysis of a related, well-documented enzyme, Phosphate (B84403) Propanoyltransferase (EC 2.3.1.222) , which also acts on a propanoyl-CoA substrate. The information presented here is intended to provide a foundational understanding of a potential catalytic mechanism for a propanoyltransferase, but it is crucial to note that the specific substrate "this compound" will likely influence the enzyme's structure and exact catalytic process.
Introduction to Propanoyltransferases
Propanoyltransferases are a class of enzymes that catalyze the transfer of a propanoyl group from propanoyl-Coenzyme A (propanoyl-CoA) to an acceptor molecule. These enzymes play roles in various metabolic pathways. For instance, Phosphate Propanoyltransferase is involved in the degradation pathway of 1,2-propanediol.[1][2]
Proposed Catalytic Mechanism
Based on the function of known acyltransferases, a plausible mechanism for a hypothetical "this compound 2-C-propanoyl transferase" would involve a nucleophilic attack on the carbonyl carbon of the propanoyl group of propanoyl-CoA. The acceptor molecule would be the C-2 position of this compound.
A generalized catalytic cycle can be proposed:
Caption: Proposed catalytic cycle of a propanoyl transferase.
Quantitative Data from a Related Enzyme: Phosphate Propanoyltransferase
While no quantitative data exists for the requested enzyme, the following table summarizes key parameters for Phosphate Propanoyltransferase (PduL) from different organisms. This data provides a reference point for the potential kinetic properties of a propanoyltransferase.
| Organism | EC Number | Substrates | Cofactor |
| Escherichia fergusonii | 2.3.1.222 | propanoyl-CoA, phosphate | - |
| Paenibacillus glacialis | 2.3.1.222 | propanoyl-CoA, phosphate | Zn2+ |
| Desulfosporosinus lacus | 2.3.1.222 | propanoyl-CoA, phosphate | Zn2+ |
Data sourced from UniProt entries for PduL.[3][4][5]
Experimental Protocols for Characterizing a Novel Transferase
Should "this compound 2-C-propanoyl transferase" be identified and isolated, the following experimental protocols would be crucial for its characterization.
Enzyme Activity Assay
An assay to measure the rate of product formation is fundamental. This could be achieved through High-Performance Liquid Chromatography (HPLC) or a coupled spectrophotometric assay.
Caption: General workflow for an enzyme activity assay.
Protein Purification
To study the enzyme in detail, it must be purified from the host organism or a recombinant expression system. A typical purification workflow is outlined below.
Caption: A multi-step protein purification strategy.
Conclusion and Future Directions
The identity and mechanism of "this compound 2-C-propanoyl transferase" remain to be elucidated. The immediate next step for any research in this area should be the definitive identification of the enzyme, potentially through protein sequencing or genetic analysis. Once identified, the protocols and conceptual frameworks outlined in this guide can be applied to thoroughly characterize its biochemical function and mechanism. For drug development professionals, understanding the unique substrate specificity of this putative enzyme could present novel therapeutic targets, assuming its metabolic context is relevant to a disease state.
References
A Technical Guide to Hydrocarbon Degradation by Mycobacterium austroafricanum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium austroafricanum, a species of rapidly growing, non-pathogenic mycobacteria, has emerged as a significant microorganism in the field of bioremediation. Its robust metabolic capabilities enable it to degrade a wide array of hydrocarbons, from simple alkanes to complex polycyclic aromatic hydrocarbons (PAHs) and fuel oxygenates. This technical guide provides an in-depth overview of the core mechanisms of hydrocarbon degradation by M. austroafricanum, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways involved.
Degradation Capabilities of Mycobacterium austroafricanum
Various strains of M. austroafricanum have been isolated from contaminated environments and characterized for their exceptional degradative potential. These strains exhibit broad substrate specificity, making them highly valuable for bioremediation applications.
Aliphatic Hydrocarbons
M. austroafricanum strains can utilize a wide range of linear and branched alkanes as their sole source of carbon and energy. For instance, strain IFP 2173 is capable of degrading n-alkanes with chain lengths from C5 to C16.[1][2][3] This strain is also notable for its unique ability to degrade the highly branched and recalcitrant gasoline component, 2,2,4-trimethylpentane (B7799088) (isooctane).[1][2][3][4][5] The degradation of isooctane (B107328) by this strain can reach up to 99%, with a mineralization yield of 45%.[4][5]
Aromatic Hydrocarbons
Several strains of M. austroafricanum demonstrate proficiency in degrading polycyclic aromatic hydrocarbons (PAHs). Strain GTI-23, for example, can grow on phenanthrene, fluoranthene, and pyrene (B120774) as sole carbon sources.[6][7] It is also capable of extensively degrading fluorene (B118485) and benzo[a]pyrene.[6][7] Some isolates, such as MYC038 and MYC040, have shown high pyrene degradation indexes of 96% and 88%, respectively, over a seven-day period.[8]
Fuel Oxygenates
M. austroafricanum has also been identified as an effective degrader of fuel oxygenates like methyl tert-butyl ether (MTBE). Strain IFP 2012 can efficiently degrade MTBE and its primary metabolite, tert-butyl alcohol (TBA).[9][10]
Quantitative Data on Hydrocarbon Degradation
The following tables summarize key quantitative data from various studies on the hydrocarbon degradation capabilities of different M. austroafricanum strains.
Table 1: Degradation of Aliphatic Hydrocarbons
| Strain | Substrate | Degradation Rate | Mineralization Yield (%) | Reference |
| IFP 2173 | Isooctane | µmax = 0.053 h⁻¹ | 45 | [4][5] |
| IFP 2173 | n-Alkanes (C5-C16) | - | - | [1][2][3] |
| JOB5 | n-Alkanes (C5-C14) | Growth supporting | - | [11][12] |
Table 2: Degradation of Aromatic Hydrocarbons
| Strain | Substrate | Degradation Index (%) (Time) | Mineralization | Reference |
| GTI-23 | Pyrene | - | Extensive | [6][7] |
| GTI-23 | Fluoranthene | - | Extensive | [6][7] |
| GTI-23 | Phenanthrene | - | Growth supporting | [6][7] |
| MYC038 | Pyrene | 96 (7 days) | - | [8] |
| MYC040 | Pyrene | 88 (7 days) | - | [8] |
Table 3: Degradation of Fuel Oxygenates
| Strain | Substrate | Specific Degradation Rate | Biomass Yield | Reference |
| IFP 2012 | MTBE | 0.6 mmol/h/g (dry weight) | 0.44 g/g of MTBE | [10] |
| IFP 2012 | TBA | - | - | [9][10] |
Key Metabolic Pathways and Enzymes
The degradation of hydrocarbons by M. austroafricanum is initiated by the action of oxygenase enzymes that introduce oxygen atoms into the hydrocarbon molecule, making it more susceptible to further enzymatic attack.
Alkane Degradation
The aerobic degradation of alkanes is typically initiated by a terminal or subterminal oxidation. In many M. austroafricanum strains, a non-heme alkane monooxygenase, encoded by the alkB gene, is responsible for the initial hydroxylation of n-alkanes.[4][5][13] The resulting alcohol is then oxidized to an aldehyde and further to a carboxylic acid, which can then enter the central metabolism via β-oxidation.
For branched alkanes like isooctane, the degradation pathway is more complex. In strain IFP 2173, degradation is thought to start at the isopropyl end of the molecule.[4][5] While a cytochrome P450 is induced during isooctane degradation, the functional oxidation system is likely a non-heme alkane monooxygenase.[4][5]
Caption: Generalized pathway for n-alkane degradation in M. austroafricanum.
Aromatic Hydrocarbon Degradation
The initial attack on PAHs is typically carried out by dioxygenase or monooxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols.[8] Interestingly, some pyrene-degrading M. austroafricanum isolates lack the common nid genes that encode for dioxygenases, suggesting the presence of alternative, yet-to-be-described degradation pathways.[8] The degradation of PAHs often proceeds through intermediates like phthalic acid before entering the central metabolic pathways.
MTBE Degradation
The degradation of MTBE in M. austroafricanum IFP 2012 is initiated by a monooxygenase that hydroxylates the methyl group, leading to the formation of tert-butyl formate (B1220265) (TBF), which is then hydrolyzed to tert-butyl alcohol (TBA).[9][10] TBA is further oxidized to 2-hydroxyisobutyrate (B1230538) (HIBA).[9][10] The degradation of MTBE and TBA involves at least one monooxygenase, and no cytochrome P-450 has been detected in cells grown on these substrates.[9][10] A cluster of genes, including mpdB (encoding a flavoprotein) and mpdC (encoding an aldehyde dehydrogenase), are specifically involved in this pathway.[14][15]
Caption: Proposed metabolic pathway for MTBE degradation in M. austroafricanum IFP 2012.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used in the study of hydrocarbon degradation by M. austroafricanum.
Culture Conditions
-
Medium: A minimal salts medium (MSM) is typically used, with the specific hydrocarbon of interest supplied as the sole carbon source. For some applications, a yeast extract-peptone-salts (YPS) medium may be used.
-
Hydrocarbon Addition: Liquid hydrocarbons can be added directly to the medium. Volatile hydrocarbons are often supplied in the vapor phase. Solid hydrocarbons like PAHs can be coated onto the inner surface of the culture flasks or supplied as a crystalline suspension.
-
Incubation: Cultures are generally incubated at 30°C with shaking (e.g., 150-250 rpm) to ensure adequate aeration and dispersion of the hydrocarbon.
Degradation Assays
-
Growth Measurement: Bacterial growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).
-
Substrate Depletion: The disappearance of the hydrocarbon substrate is quantified using gas chromatography (GC) for volatile compounds or high-performance liquid chromatography (HPLC) for less volatile compounds.
-
Mineralization Assay: The complete degradation of a hydrocarbon to CO₂ can be measured by using ¹⁴C-labeled substrates and trapping the evolved ¹⁴CO₂. This provides a definitive measure of mineralization.
-
Metabolite Identification: Intermediary metabolites can be extracted from the culture medium and identified using techniques such as gas chromatography-mass spectrometry (GC-MS).
Caption: General experimental workflow for studying hydrocarbon degradation.
Genetic Regulation
The expression of hydrocarbon degradation genes in M. austroafricanum is inducible. For instance, the degradation of MTBE and TBA is induced by the presence of these substrates.[10] Similarly, exposure to alkanes induces the expression of the alkB gene.[13] The presence of a putative regulator, mpdR, in the gene cluster for MTBE degradation suggests a regulated expression of the catabolic genes.[14][15] Further research is needed to fully elucidate the regulatory networks governing hydrocarbon metabolism in this versatile bacterium.
Conclusion
Mycobacterium austroafricanum possesses a remarkable and diverse metabolic capacity for the degradation of a wide range of environmental pollutants. Its ability to metabolize aliphatic, aromatic, and branched-chain hydrocarbons, as well as fuel oxygenates, makes it a prime candidate for bioremediation strategies. Understanding the underlying enzymatic and genetic mechanisms of these degradative pathways is crucial for optimizing its application in cleaning up contaminated sites. Future research focusing on the regulatory networks and the potential for synergistic degradation of mixed pollutants will further enhance the utility of this powerful microorganism.
References
- 1. A Mycobacterium Strain with Extended Capacities for Degradation of Gasoline Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Mycobacterium strain with extended capacities for degradation of gasoline hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of isooctane by Mycobacterium austroafricanum IFP 2173: growth and catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Multi-Approach Characterization of Novel Pyrene-Degrading Mycolicibacterium austroafricanum Isolates Lacking nid Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of Methyl tert-Butyl Ether and Other Fuel Oxygenates by a New Strain, Mycobacterium austroafricanum IFP 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation of methyl tert-butyl ether and other fuel oxygenates by a new strain, Mycobacterium austroafricanum IFP 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of gasoline components on MTBE and TBA cometabolism by Mycobacterium austroafricanum JOB5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Genes involved in the methyl tert-butyl ether (MTBE) metabolic pathway of Mycobacterium austroafricanum IFP 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genes involved in the methyl tert-butyl ether (MTBE) metabolic pathway of Mycobacterium austroafricanum IFP 2012 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Methodological & Application
Application Note: Quantitative Analysis of 2,4,4-Trimethyl-3-oxopentanoyl-CoA using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 2,4,4-Trimethyl-3-oxopentanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways involving branched-chain acyl-CoAs.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the catabolism of branched-chain amino acids (BCAAs). This compound is a branched-chain acyl-CoA that may play a role in various metabolic processes. Accurate quantification of this and other acyl-CoAs is crucial for understanding their physiological and pathological roles. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of these low-abundance metabolites in complex biological samples.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from general methods for acyl-CoA extraction.
Materials:
-
Biological tissue or cell samples
-
Extraction Buffer: 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3)
-
Methanol
-
Acetonitrile
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Nitrogen evaporator
-
-80°C freezer
Procedure:
-
Homogenize the biological sample in a suitable buffer.
-
Pre-activate the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of extraction buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with the following sequence:
-
3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 mL of methanol.
-
-
Combine the elution fractions and dry the sample under a stream of nitrogen gas.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
-
Reconstitute the dried sample in an appropriate volume of the initial mobile phase (e.g., 100 µL of 98:2 water:acetonitrile with 5 mM ammonium formate) prior to injection.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate in 98:2 Water:Acetonitrile, pH 6.3.
-
Mobile Phase B: 98:2 Acetonitrile:Water with 5 mM Ammonium Formate.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 42°C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 0% B
-
2-10 min: Linear gradient to 60% B
-
10-11 min: Linear gradient to 90% B
-
11-30 min: Hold at 90% B
-
30-31 min: Return to 0% B
-
31-41 min: Re-equilibration at 0% B
-
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Curtain Gas: 30 psi.
-
Collision Gas: High.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Nebulizer Gas: 65 psi.
-
Heater Gas: 55 psi.
MRM Transition for this compound: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The characteristic fragmentation of acyl-CoAs in positive ion mode involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da)[1][2].
-
Precursor Ion (Q1): 908.7 m/z (Calculated for C₂₉H₄₈N₇O₁₈P₃S, MW = 907.71 g/mol )
-
Product Ion (Q3): 401.7 m/z (908.7 - 507)
-
Declustering Potential (DP): 90 V (optimization recommended)
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 50 V (optimization recommended)
-
Collision Cell Exit Potential (CXP): 10 V
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound in a spiked matrix, demonstrating the expected performance of the method.
| Parameter | Value |
| Limit of Detection (LOD) | 5 nM |
| Limit of Quantification (LOQ) | 15 nM |
| Linear Range | 15 - 5000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Branched-Chain Amino Acid (BCAA) Catabolism Pathway
This compound is a branched-chain acyl-CoA, and its metabolism is likely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. This pathway illustrates the general steps of BCAA catabolism.
Caption: Overview of the branched-chain amino acid (BCAA) catabolism pathway.
Conclusion
The LC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the provided MRM parameters, offer a solid foundation for researchers studying the role of branched-chain acyl-CoAs in metabolism. This method can be adapted for the analysis of other acyl-CoA species by modifying the MRM transitions accordingly.
References
Application Notes and Protocols for the Quantification of Short-Chain Acyl-CoAs in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in the central carbon metabolism of bacteria. They serve as essential building blocks for the synthesis of fatty acids and complex polyketides, and are involved in a wide array of enzymatic reactions, accounting for approximately 5% of all known enzymatic activities.[1][2] The intracellular concentrations of these molecules can significantly influence metabolic fluxes and the production of valuable biomolecules, making their accurate quantification crucial for metabolic engineering, drug discovery, and understanding bacterial physiology. This document provides detailed application notes and standardized protocols for the robust quantification of short-chain acyl-CoAs in various bacterial species using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current state-of-the-art analytical technique.[3]
Biological Significance of Short-Chain Acyl-CoAs in Bacteria
Short-chain acyl-CoAs are central to several key metabolic pathways in bacteria:
-
Fatty Acid Synthesis: Acetyl-CoA is the primary building block for the synthesis of fatty acids, which are essential components of bacterial cell membranes.[4] Branched-chain acyl-CoAs, derived from branched-chain amino acids, are precursors for branched-chain fatty acids that modulate membrane fluidity.[4]
-
Polyketide Synthesis: Many bacteria produce polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. Short-chain acyl-CoAs such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA serve as the extender units in polyketide biosynthesis.[1][5]
-
Energy Metabolism: Acetyl-CoA enters the tricarboxylic acid (TCA) cycle for energy production. The metabolism of various carbon sources converges at the level of short-chain acyl-CoAs.
-
Gene Regulation: Some short-chain acyl-CoAs can act as regulatory molecules, influencing gene expression and enzyme activity. For instance, the accumulation of specific acyl-CoAs can trigger transcriptional responses to metabolic stress.[6]
Experimental Workflow for Acyl-CoA Quantification
The quantification of short-chain acyl-CoAs in bacteria involves several critical steps, from sample collection to data analysis. A generalized workflow is presented below.
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantification of short-chain acyl-CoA's in Escherichia coli demonstrates versatile propionyl-CoA synthetase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Developing an Enzyme Assay for Acyl-CoA Transferase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA transferases are a crucial class of enzymes that catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an acceptor molecule. These enzymes play vital roles in a myriad of metabolic pathways, including fatty acid metabolism, cholesterol synthesis, and the production of various secondary metabolites.[1] Dysregulation of acyl-CoA transferase activity has been implicated in numerous diseases, such as metabolic disorders, cardiovascular diseases, and cancer, making them attractive targets for drug development.[2][3]
This document provides detailed application notes and protocols for the development of robust and reliable enzyme assays for acyl-CoA transferases. It covers various assay formats, including fluorometric, spectrophotometric, and High-Performance Liquid Chromatography (HPLC)-based methods, to suit different research needs and throughput requirements.
Enzyme Reaction and Signaling Context
Acyl-CoA transferases catalyze the following general reaction:
Acyl-CoA + Acceptor Molecule ⇌ CoA-SH + Acylated Acceptor
These enzymes are integral to cellular metabolism and signaling. For instance, Diacylglycerol Acyltransferase (DGAT) catalyzes the final step in triglyceride synthesis, a key process in energy storage.[2][4] Another example is Lecithin-Cholesterol Acyltransferase (LCAT), which is critical for reverse cholesterol transport. Understanding the activity of these enzymes is paramount for elucidating their roles in health and disease.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]
- 3. What are ACAA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4,4-Trimethyl-3-oxopentanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of a 2,4,4-Trimethyl-3-oxopentanoyl-CoA standard. The synthesis is divided into three main stages:
-
Synthesis of Ethyl 2,4,4-trimethyl-3-oxopentanoate via a crossed Claisen condensation.
-
Hydrolysis of the resulting β-keto ester to 2,4,4-trimethyl-3-oxopentanoic acid.
-
Formation of the Coenzyme A thioester to yield the final product, this compound.
Each stage is accompanied by a detailed experimental protocol, a summary of quantitative data, and visualizations of the chemical pathways and workflows.
Stage 1: Synthesis of Ethyl 2,4,4-trimethyl-3-oxopentanoate
This stage employs a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. In this protocol, the enolate of ethyl isobutyrate is reacted with pivaloyl chloride to form the target β-keto ester.
Experimental Protocol
-
Preparation of Lithium Diisopropylamide (LDA) Solution:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (B95107) (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) to the stirred THF.
-
In a separate flask, prepare a solution of diisopropylamine (B44863) (11.1 g, 0.11 mol) in anhydrous THF (20 mL).
-
Add the diisopropylamine solution dropwise to the n-butyllithium solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the LDA solution.
-
-
Enolate Formation:
-
To the freshly prepared LDA solution, add a solution of ethyl isobutyrate (11.6 g, 0.10 mol) in anhydrous THF (30 mL) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Crossed Claisen Condensation:
-
Add a solution of pivaloyl chloride (12.1 g, 0.10 mol) in anhydrous THF (30 mL) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield pure ethyl 2,4,4-trimethyl-3-oxopentanoate.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| Ethyl Isobutyrate | 11.6 g (0.10 mol) |
| Pivaloyl Chloride | 12.1 g (0.10 mol) |
| Diisopropylamine | 11.1 g (0.11 mol) |
| n-Butyllithium | 44 mL (2.5 M in hexanes, 0.11 mol) |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Lithium Diisopropylamide (LDA) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Product | |
| Expected Yield | 70-80% |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol [1] |
| Analytical Data (Expected) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.18 (q, J=7.1 Hz, 2H), 3.05 (sept, J=6.9 Hz, 1H), 1.35 (s, 6H), 1.25 (t, J=7.1 Hz, 3H), 1.15 (d, J=6.9 Hz, 6H) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 215.1, 173.5, 61.2, 53.8, 38.4, 26.2, 22.1, 14.1 ppm. |
| Mass Spec (ESI-MS) | m/z 187.13 [M+H]⁺, 209.11 [M+Na]⁺ |
Stage 2: Hydrolysis to 2,4,4-Trimethyl-3-oxopentanoic Acid
The synthesized β-keto ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Experimental Protocol
-
Saponification:
-
Dissolve ethyl 2,4,4-trimethyl-3-oxopentanoate (10.0 g, 0.054 mol) in ethanol (B145695) (100 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (B78521) (4.3 g, 0.108 mol) in water (50 mL).
-
Heat the mixture to reflux and stir for 4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of cold 6 M hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 2,4,4-trimethyl-3-oxopentanoic acid as a solid or oil. The product can be further purified by recrystallization if necessary.
-
Quantitative Data
| Parameter | Value |
| Reactant | |
| Ethyl 2,4,4-trimethyl-3-oxopentanoate | 10.0 g (0.054 mol) |
| Sodium Hydroxide | 4.3 g (0.108 mol) |
| Reaction Conditions | |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Product | |
| Expected Yield | 85-95% |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Analytical Data (Expected) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (br s, 1H), 3.10 (sept, J=6.9 Hz, 1H), 1.40 (s, 6H), 1.18 (d, J=6.9 Hz, 6H) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 215.5, 178.8, 53.5, 38.6, 26.1, 22.0 ppm. |
| Mass Spec (ESI-MS) | m/z 157.08 [M-H]⁻ |
Stage 3: Synthesis of this compound
The final step involves the activation of the carboxylic acid with carbonyldiimidazole (CDI) and subsequent coupling with Coenzyme A.[2][3]
Experimental Protocol
-
Activation of Carboxylic Acid:
-
In a dry flask under an inert atmosphere, dissolve 2,4,4-trimethyl-3-oxopentanoic acid (1.0 g, 6.32 mmol) in anhydrous THF (20 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.13 g, 6.95 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour, or until CO₂ evolution ceases. The formation of the acyl-imidazolide can be monitored by TLC or LC-MS.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (free acid form, 1.0 g, approx. 1.3 mmol) in a sodium bicarbonate buffer (0.5 M, pH 7.5, 20 mL).
-
Cool the Coenzyme A solution in an ice bath.
-
Slowly add the activated acyl-imidazolide solution from step 1 to the stirred Coenzyme A solution.
-
Allow the reaction to stir at 4 °C overnight.
-
-
Purification:
-
The reaction mixture can be purified by solid-phase extraction (SPE) using a C18 cartridge or by preparative reverse-phase HPLC.
-
For SPE, condition the cartridge with methanol (B129727) and then with water. Load the reaction mixture and wash with water to remove salts and unreacted Coenzyme A. Elute the product with a mixture of acetonitrile (B52724) and water.
-
For HPLC, use a C18 column with a gradient of acetonitrile in water (containing 0.1% trifluoroacetic acid or formic acid).
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| 2,4,4-Trimethyl-3-oxopentanoic acid | 1.0 g (6.32 mmol) |
| 1,1'-Carbonyldiimidazole (CDI) | 1.13 g (6.95 mmol) |
| Coenzyme A (free acid) | ~1.3 mmol (adjust based on purity) |
| Reaction Conditions | |
| Activation Solvent | Anhydrous THF |
| Coupling Buffer | 0.5 M Sodium Bicarbonate, pH 7.5 |
| Temperature | Room Temperature (activation), 4 °C (coupling) |
| Reaction Time | 1 hour (activation), 12-16 hours (coupling) |
| Product | |
| Expected Yield | 30-50% (after purification) |
| Molecular Formula | C₂₉H₄₈N₇O₁₈P₃S |
| Molecular Weight | 907.7 g/mol |
| Analytical Data (Expected) | |
| ¹H NMR (D₂O, 500 MHz) | Characteristic signals for the acyl chain (e.g., singlets and multiplets for the trimethyl and isopropyl groups) and Coenzyme A moiety (e.g., singlets for adenine (B156593) protons at ~8.5 and 8.2 ppm, and signals for the ribose and pantothenate units).[4][5] |
| Mass Spec (LC-MS/MS) | Expected [M+H]⁺ at m/z 908.2. A characteristic fragment ion corresponding to the loss of the pantoic acid moiety is often observed.[4] |
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Crossed Claisen Condensation
Caption: Mechanism of the crossed Claisen condensation.
Mechanism of CDI-Mediated CoA Synthesis
Caption: Mechanism of CDI-mediated CoA thioester synthesis.
References
- 1. Ethyl 2,2,4-trimethyl-3-oxopentanoate | C10H18O3 | CID 222200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Isooctane Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope-labeled isooctane (B107328) to investigate its metabolic fate in biological systems. The protocols outlined below are designed for both in vitro and in vivo studies, with a focus on sample preparation, analytical methods, and data interpretation.
Introduction
Isooctane (2,2,4-trimethylpentane), a significant component of gasoline, is a branched-chain alkane to which humans and animals are frequently exposed. Understanding its metabolism is crucial for assessing its toxicological profile and potential health risks. Stable isotope tracing offers a powerful methodology to track the biotransformation of isooctane, allowing for the unambiguous identification and quantification of its metabolites. By introducing a known amount of isotopically labeled isooctane (e.g., ¹³C-isooctane) into a biological system, researchers can trace the incorporation of the heavy isotope into various metabolic products. This approach provides invaluable insights into the metabolic pathways, rates of conversion, and tissue distribution of isooctane and its derivatives.
Metabolic Pathway of Isooctane
The metabolism of isooctane in mammals primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][2] The initial step involves the hydroxylation of the isooctane molecule, followed by further oxidation to form a variety of metabolites that are then excreted, primarily in the urine.[3] The major urinary metabolites identified in male rats include various alcohols and carboxylic acids.[3][4]
Below is a diagram illustrating the proposed metabolic pathway of isooctane in mammals.
Experimental Workflow
A typical experimental workflow for tracing isooctane metabolism using stable isotopes involves several key stages, from the administration of the labeled compound to the analysis and interpretation of the results. The following diagram outlines a general workflow for an in vivo study.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism of ¹³C-Isooctane using Rat Liver Microsomes
This protocol describes the procedure for assessing the metabolism of ¹³C-isooctane in a controlled in vitro environment using rat liver microsomes, which are rich in cytochrome P450 enzymes.[5]
Materials:
-
¹³C-labeled isooctane (e.g., [1,2-¹³C₂]-Isooctane)
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (e.g., deuterated analog of a known metabolite)
-
Incubator/shaker set to 37°C
-
Centrifuge
-
GC-MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following components in order: potassium phosphate buffer, NADPH regenerating system, and rat liver microsomes (typically 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add ¹³C-isooctane (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, e.g., <1% v/v) to the pre-incubated mixture to initiate the metabolic reaction.[5] The final concentration of isooctane should be determined based on preliminary experiments.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for analysis.
-
Analysis by GC-MS: Analyze the supernatant for the presence of ¹³C-labeled metabolites using a validated GC-MS method. Derivatization may be necessary for polar metabolites to improve their volatility for GC analysis.
Protocol 2: In Vivo Stable Isotope Tracing of ¹³C-Isooctane in Rats
This protocol outlines an in vivo study to trace the metabolism and excretion of ¹³C-isooctane in rats.
Materials:
-
¹³C-labeled isooctane
-
Vehicle for oral administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
Anesthesia (for blood and tissue collection)
-
Materials for blood collection (e.g., heparinized tubes)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen for snap-freezing tissues
-
Extraction solvents (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Animal Acclimation: Acclimate male Fischer 344 rats to metabolic cages for at least 3 days prior to the experiment. Provide food and water ad libitum.
-
Dosing: Administer a single oral dose of ¹³C-isooctane dissolved in a suitable vehicle (e.g., 4.4 mmol/kg body weight).[6]
-
Sample Collection:
-
Urine: Collect urine at specified time intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) and store at -80°C until analysis.[6]
-
Blood: At designated time points, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under anesthesia) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney).[6] Rinse the tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Preparation (Urine):
-
Thaw urine samples and centrifuge to remove any precipitates.
-
Perform an extraction of metabolites, for example, using liquid-liquid extraction with ethyl acetate (B1210297) after acidification.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
-
Sample Preparation (Tissues):
-
Homogenize the frozen tissue in a suitable buffer.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant for analysis.
-
-
Analysis by GC-MS: Analyze the prepared samples for ¹³C-labeled isooctane and its metabolites. The mass spectrometer will detect the mass shift corresponding to the ¹³C incorporation, allowing for the differentiation of metabolites from endogenous compounds.
Data Presentation
The quantitative data obtained from stable isotope tracing experiments can be summarized in tables to facilitate comparison and interpretation. The following table presents representative data on the disposition of radiolabeled isooctane in male and female rats, adapted from the literature.[6]
| Tissue/Fluid | Time (hr) | Male Rats (nmol eq/g or mL) | Female Rats (nmol eq/g or mL) |
| Kidney | 4 | 745 | 450 |
| 8 | 1050 | 577 | |
| 12 | 1252 | 550 | |
| 24 | 1100 | 300 | |
| 48 | 800 | 150 | |
| Liver | 4 | 800 | 950 |
| 8 | 950 | 1163 | |
| 12 | 1000 | 800 | |
| 24 | 600 | 400 | |
| 48 | 300 | 200 | |
| Plasma | 4 | 350 | 280 |
| 8 | 380 | 317 | |
| 12 | 403 | 250 | |
| 24 | 200 | 100 | |
| 48 | 50 | 25 | |
| Urine (% of dose) | 48 | 32 | 31 |
Note: The data above is derived from a study using ¹⁴C-labeled isooctane but is representative of the type of quantitative data that can be obtained from stable isotope tracing experiments. "nmol eq/g" refers to nanomole equivalents per gram of tissue.
The analysis of urinary metabolites revealed that 2,4,4-trimethyl-2-pentanol was a major metabolite found in the kidneys of male rats but was absent in female rat kidneys.[6] This highlights the sex-specific differences in isooctane metabolism and distribution.
By following these protocols and utilizing the principles of stable isotope tracing, researchers can gain a detailed understanding of the metabolic fate of isooctane, contributing to a more comprehensive risk assessment of this ubiquitous environmental compound.
References
- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 3. Identification of urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 2,3,4-trimethylpentane in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of regular organic solvents on cytochrome P450-mediated metabolic activities in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Novel Acyl-CoA Thioesters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2][3] They function as acyl group carriers and are involved in energy metabolism, transcriptional regulation, and post-translational protein modifications.[3][4] The inherent instability and diverse physicochemical properties of acyl-CoAs present significant analytical challenges.[4][5] These application notes provide detailed protocols for the robust extraction, separation, and quantification of novel and known acyl-CoA thioesters from biological samples using state-of-the-art analytical techniques.
Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier analytical method for acyl-CoA profiling due to its high sensitivity, selectivity, and specificity.[3][6][7][8] This technique allows for the simultaneous quantification of a wide range of acyl-CoA species, from short-chain to long-chain thioesters.
Caption: Overall workflow for acyl-CoA analysis using LC-MS/MS.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted for the extraction of a broad range of acyl-CoAs from adherent cell cultures.
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, pre-chilled to -80°C
-
Internal Standard (ISTD) solution (e.g., 10 µM Pentadecanoyl-CoA (C15:0) in extraction solvent)[5]
-
50 mM Ammonium (B1175870) Acetate (B1210297) (pH 6.8)
-
-
Procedure:
-
Aspirate the cell culture medium from the culture dish.
-
Quickly wash the cells twice with ice-cold PBS.
-
Immediately add 2 mL of -80°C methanol to the dish to quench metabolic activity and lyse the cells.[5]
-
Add 15 µL of the 10 µM internal standard solution to the methanol.[5]
-
Incubate the dish at -80°C for 15 minutes.[5]
-
Scrape the cells and collect the methanol extract into a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried pellet in 30 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis.[9]
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Thioesters
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Instrumentation & Columns:
-
LC Conditions:
-
MS Conditions:
Data Presentation: LC-MS/MS Parameters
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Reversed-phase C18 | [9][11] |
| Mobile Phase A | Water with 5 mM ammonium acetate | [9] |
| Mobile Phase B | Methanol | [9] |
| Flow Rate | 0.2 mL/min | [5] |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | [5][6] |
| MS Analysis | MS/MS | [5][7] |
| Key Fragmentation | Neutral loss of 507 Da | [10] |
| Detection Limit | As low as 6 fmol | [12] |
Complementary Technique 1: Stable Isotope Labeling for Absolute Quantification
Stable isotope dilution is the gold standard for absolute quantification by mass spectrometry.[1][2] The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach allows for the biosynthetic generation of a full library of isotopically labeled acyl-CoAs to be used as internal standards.
Caption: Workflow for generating and using SILEC standards.
Experimental Protocol
Protocol 3: Generation of Labeled Acyl-CoA Standards using Yeast SILEC
This method uses Pan6-deficient yeast, which requires pantothenic acid (Vitamin B5) for survival, to efficiently incorporate a labeled version of the vitamin into the entire acyl-CoA pool.[1]
-
Materials:
-
Procedure:
-
Culture the Pan6-deficient yeast in a defined medium where natural pantothenic acid is replaced with [¹³C₃,¹⁵N₁]-pantothenic acid.[1]
-
Allow the yeast to grow, during which they will exclusively incorporate the stable isotope-labeled precursor into the biosynthesis of CoA and all acyl-CoA thioesters.[1] This results in a +4 Da mass shift for each labeled molecule.[2]
-
Harvest the yeast cells after sufficient growth.
-
Perform an acyl-CoA extraction as described in Protocol 1. The resulting extract contains a library of labeled acyl-CoA internal standards.
-
Characterize and quantify the labeled standards via LC-MS/MS. This mixture can then be spiked into unknown biological samples for precise, absolute quantification of endogenous acyl-CoAs.
-
Complementary Technique 2: Enzyme-Coupled Fluorometric Assay
For high-throughput applications or when an LC-MS/MS is unavailable, enzyme-coupled assays provide a sensitive method for quantifying total fatty acyl-CoAs.[13][14]
Caption: Principle of the enzyme-coupled fluorometric assay.
Experimental Protocol
Protocol 4: Quantification of Total Fatty Acyl-CoAs (Fluorometric)
This protocol is based on commercially available kits (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit).[13]
-
Principle: A mixture of enzymes utilizes fatty acyl-CoA as a substrate in a reaction that ultimately produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorometric probe to generate a highly fluorescent product, which is proportional to the amount of fatty acyl-CoA in the sample.[13][15]
-
Procedure:
-
Prepare standards using the provided fatty acyl-CoA standard solution.
-
Prepare samples (e.g., cell or tissue lysates) as per the kit's instructions. A lysis buffer containing 0.5% - 5.0% Triton X-100 is recommended.[13]
-
Add 10 µL of standards and samples to the wells of a 96-well plate.
-
Prepare a Reaction Mix containing the assay buffer, enzyme mix, and fluorescent probe according to the kit protocol.
-
Add the Reaction Mix to each well.
-
Incubate for 40 minutes at room temperature, protected from light.[13]
-
Measure the fluorescence intensity at λex/em = 530/585 nm.
-
Subtract the blank reading and plot the standard curve. Calculate the fatty acyl-CoA concentration in the samples based on the standard curve.
-
Data Presentation: Assay Performance
| Parameter | Value | Reference |
| Assay Type | Homogeneous "mix-incubate-measure" | [13] |
| Detection Method | Fluorometric (λex/em = 530/585 nm) | [13] |
| Linear Detection Range | 0.3 to 100 µM | [13] |
| Minimum Sample Volume | 10 µL | [13] |
| Incubation Time | 40 minutes at room temperature | [13] |
Application Highlight: Metabolic Labeling for Studying Protein Acylation
Bioorthogonal metabolic labeling is a powerful strategy to study the downstream functions of acyl-CoAs, particularly their role in post-translational modifications like protein acylation.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Measuring Acyl-CoA Dehydrogenase Activity with Branched Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid catabolism.[1] Deficiencies in these enzymes, particularly those involved in the degradation of branched-chain amino acids (leucine, isoleucine, and valine), can lead to severe metabolic disorders. Consequently, the accurate measurement of ACAD activity with branched-chain substrates is crucial for disease diagnosis, drug development, and basic research.
This document provides detailed application notes and protocols for two established methods for determining ACAD activity: the ferricenium-based spectrophotometric assay and the electron transfer flavoprotein (ETF) fluorescence reduction assay. We also include protocols for mitochondrial isolation and information on the synthesis of necessary branched-chain acyl-CoA substrates.
Metabolic Pathway: Branched-Chain Amino Acid Catabolism
The initial steps of branched-chain amino acid (BCAA) catabolism are shared among leucine, isoleucine, and valine. The process begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), followed by an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex. This yields the respective branched-chain acyl-CoA esters: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine). These acyl-CoAs are then further metabolized by specific short/branched-chain acyl-CoA dehydrogenases (e.g., ACADSB).[2][3][4][5][6]
Caption: Branched-Chain Amino Acid Catabolic Pathway.
Data Presentation: Kinetic Parameters of ACADs with Branched Substrates
The following table summarizes the kinetic parameters for various acyl-CoA dehydrogenases with their respective branched-chain substrates. This data is essential for designing experiments and interpreting results.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s-1) | Assay Conditions | Reference |
| ACADSB (Short/Branched-Chain ACAD) | 2-Methylbutanoyl-CoA | 12 | 12 µmol/min/mg | pH 8.0, 37°C | [7] |
| (2S)-2-Methylbutanoyl-CoA | 2.7 | 9700 s-1 (kcat) | 32°C | [7] | |
| 2-Methylpropanoyl-CoA | 130 | 2900 s-1 (kcat) | 32°C | [7] | |
| IVD (Isovaleryl-CoA Dehydrogenase) | Isovaleryl-CoA | 1.0 | 112.5 µmol ETF·min-1·mg-1 | - | [8] |
| Isovaleryl-CoA | 3.1 | 170 µM-1·min-1 (catalytic efficiency) | ETF fluorescence quenching assay | [9] | |
| Isovaleryl-CoA (Ala282Val mutant) | 27.0 | 4.8 µM-1·min-1 (catalytic efficiency) | ETF fluorescence quenching assay | [9] | |
| Isovaleryl-CoA (Val342Ala mutant) | 2.8 | 17.0 µM-1·min-1 (catalytic efficiency) | ETF fluorescence quenching assay | [9] | |
| Isovaleryl-CoA (Arg382Leu mutant) | 6.9 | 17.0 µM-1·min-1 (catalytic efficiency) | ETF fluorescence quenching assay | [9] | |
| MCAD (Medium-Chain ACAD) | Octanoyl-CoA | 55 | 1400 min-1 | pH 7.6 | [10] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation, a necessary step for many ACAD activity assays.
Materials:
-
Phosphate-buffered saline (PBS)
-
Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by centrifugation at 600 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer containing a protease inhibitor cocktail.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Mitochondria Isolation Buffer.
-
Resuspend the mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Caption: Workflow for Mitochondrial Isolation.
Protocol 2: Ferricenium-Based Spectrophotometric Assay
This assay measures the reduction of ferricenium (Fc+) to ferrocene, which can be monitored by the decrease in absorbance at 300 nm.[10] It is a convenient aerobic assay for screening ACAD activity.
Materials:
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6)
-
Ferricenium hexafluorophosphate (B91526) (Fc-hfp) stock solution (e.g., 4 mM in water)
-
Branched-chain acyl-CoA substrate stock solution (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA, or isobutyryl-CoA at 5 mM)
-
Isolated mitochondria or purified enzyme
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well containing Assay Buffer.
-
Add the mitochondrial preparation or purified enzyme to the reaction mixture.
-
Add the branched-chain acyl-CoA substrate to a final concentration of 50-200 µM.
-
Initiate the reaction by adding Fc-hfp to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 300 nm at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction using the molar extinction coefficient of ferricenium (ε300 = 4.3 mM-1 cm-1).
Caption: Principle of the Ferricenium Assay.
Protocol 3: ETF Fluorescence Reduction Assay
This is a highly sensitive and specific anaerobic assay that measures the decrease in ETF fluorescence upon its reduction by an ACAD.[11][12]
Materials:
-
Anaerobic Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM EDTA, degassed)
-
Electron Transfer Flavoprotein (ETF)
-
Branched-chain acyl-CoA substrate stock solution
-
Isolated mitochondria or purified enzyme
-
Fluorometer with a thermostatted cuvette holder
-
Anaerobic chamber or system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase system)
Procedure:
-
Prepare the reaction mixture in a fluorescence cuvette containing Anaerobic Assay Buffer.
-
Add ETF to a final concentration of approximately 2 µM.[11]
-
Add the mitochondrial preparation or purified enzyme.
-
Make the cuvette anaerobic. This can be achieved by sealing the cuvette and adding glucose, glucose oxidase, and catalase to scavenge oxygen.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation ~380 nm, Emission ~495 nm).
-
Initiate the reaction by injecting the branched-chain acyl-CoA substrate (final concentration of ~30 µM) through a gas-tight syringe.[11]
-
Monitor the decrease in fluorescence over time at a constant temperature (e.g., 32°C).[11]
-
The rate of fluorescence decrease is proportional to the ACAD activity.
Caption: Workflow for the ETF Fluorescence Assay.
Synthesis of Branched-Chain Acyl-CoA Substrates
The availability of high-quality branched-chain acyl-CoA substrates is critical. While some are commercially available, they can also be synthesized in the laboratory. One common method involves the conversion of the corresponding branched-chain carboxylic acid to its acyl-CoA derivative using enzymes like acyl-CoA synthetase. Alternatively, chemical synthesis methods can be employed. Engineered E. coli strains have also been developed for the production of isobutyryl-CoA and isovaleryl-CoA from glucose.[13]
Concluding Remarks
The choice of assay for measuring acyl-CoA dehydrogenase activity with branched substrates depends on the specific research question, available equipment, and the required sensitivity. The ferricenium-based assay is a robust and convenient method for initial screening and routine measurements. For more detailed kinetic studies and higher sensitivity, the ETF fluorescence reduction assay is the method of choice. Proper preparation of biological samples, particularly the isolation of functional mitochondria, is paramount for obtaining reliable and reproducible data.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 7. genecards.org [genecards.org]
- 8. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of molecular defects in isovaleryl-CoA dehydrogenase in patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterologous production of isobutyryl-CoA and isovaleryl-CoA in engineered E. coli----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
Application Notes and Protocols for Acyl-CoA Profiling in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways within microbial cells. They are involved in the biosynthesis of fatty acids and polyketides, the catabolism of fatty acids via β-oxidation, and the regulation of various cellular processes.[1][2][3] Accurate and robust profiling of the acyl-CoA pool is therefore essential for understanding microbial metabolism, metabolic engineering for the production of valuable compounds, and for the development of novel antimicrobial drugs.
This document provides detailed application notes and standardized protocols for the sample preparation of a diverse range of microbial cultures for acyl-CoA profiling, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Concepts in Acyl-CoA Sample Preparation
The successful profiling of acyl-CoAs from microbial cultures hinges on three critical steps: rapid quenching of metabolic activity, efficient extraction of the target molecules, and stabilization of these labile compounds. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, necessitating swift and cold procedures to preserve the in vivo metabolic snapshot.[4][5]
1. Quenching: This is the most critical step to halt all enzymatic activity instantaneously. Inadequate quenching can lead to rapid turnover of acyl-CoA pools, resulting in a profile that does not accurately reflect the metabolic state of the cells at the time of sampling. Cold organic solvents are commonly employed for their ability to rapidly penetrate cell membranes and denature enzymes.[4]
2. Extraction: Following quenching, a robust extraction method is required to lyse the microbial cells and solubilize the acyl-CoAs. The choice of extraction solvent and method can significantly impact the recovery of different acyl-CoA species, particularly distinguishing between short-chain and long-chain species.
3. Stability: Acyl-CoAs are unstable in aqueous solutions, especially at neutral or alkaline pH.[5] Therefore, extracts are typically kept at low temperatures and often acidified to improve stability prior to analysis.
I. Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas putida)
This protocol is optimized for the efficient lysis of Gram-negative bacteria and recovery of a broad range of acyl-CoAs.
Materials:
-
60% Methanol (B129727) (-40°C)
-
Extraction Buffer: 25 mM Formic Acid in 95% Acetonitrile (-20°C)
-
Internal Standard (IS) solution (e.g., a mix of odd-chain or stable isotope-labeled acyl-CoAs)
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Bead beater and sterile glass or zirconia beads (0.1 mm)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Quenching: Rapidly transfer a known volume of bacterial culture (e.g., equivalent to 5 mg cell dry mass) into 5 volumes of pre-chilled 60% methanol (-40°C). Vortex immediately for 10 seconds.
-
Cell Pellet Collection: Centrifuge the quenched cell suspension at 14,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Extraction: To the cell pellet, add 1 mL of cold (-20°C) extraction buffer and the appropriate volume of internal standard solution. Add an equal volume of beads.
-
Cell Lysis: Homogenize the mixture using a bead beater for 3 cycles of 30 seconds with 1-minute cooling intervals on ice in between.
-
Protein Precipitation & Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) for LC-MS analysis.[5]
Protocol 2: Acyl-CoA Extraction from Gram-Positive Bacteria (e.g., Bacillus subtilis, Streptomyces sp.)
Gram-positive bacteria possess a thick peptidoglycan layer, often requiring a more rigorous lysis step.
Materials:
-
Same as Protocol 1, with the addition of Lysozyme (B549824).
-
Lysis Buffer: 100 mM KH2PO4, pH 4.9
Procedure:
-
Quenching and Pellet Collection: Follow steps 1 and 2 from Protocol 1.
-
Enzymatic Lysis (Optional but Recommended): Resuspend the cell pellet in 500 µL of cold Lysis Buffer containing lysozyme (1 mg/mL) and incubate on ice for 15-30 minutes.
-
Extraction: Add 1 mL of cold (-20°C) extraction buffer and internal standards to the lysozyme-treated suspension (or directly to the pellet if skipping step 2). Add beads.
-
Mechanical Lysis: Proceed with bead beating as described in Protocol 1, step 4.
-
Clarification and Downstream Processing: Follow steps 5-8 from Protocol 1.
Protocol 3: Acyl-CoA Extraction from Yeast (e.g., Saccharomyces cerevisiae)
This protocol is adapted for the robust cell wall of yeast.
Materials:
-
Same as Protocol 1.
Procedure:
-
Quenching: Rapidly filter the yeast culture through a 0.45 µm filter and immediately wash the filter with 2 volumes of cold 60% methanol.
-
Extraction: Transfer the filter with the yeast cells into a tube containing 1 mL of cold (-20°C) extraction buffer and internal standards.
-
Cell Lysis: Vortex vigorously for 1 minute, then incubate at -20°C for 15 minutes. Repeat this cycle twice. For more robust yeast strains, bead beating as described in Protocol 1 may be necessary.
-
Clarification and Downstream Processing: Follow steps 5-8 from Protocol 1.
II. Data Presentation: Quantitative Acyl-CoA Analysis
The following tables summarize quantitative data on acyl-CoA recovery and stability from various studies. It is important to note that direct comparisons between different studies may be challenging due to variations in microbial strains, growth conditions, and analytical methods.
Table 1: Recovery of Acyl-CoAs using Different Extraction Methods in Microbial Cultures
| Microbial Group | Extraction Method | Acyl-CoA Species | Average Recovery (%) | Reference |
| Actinomycetes | Isopropanol/Phosphate Buffer | Short-chain (C2-C4) | ~15% | [6] |
| Medium to Long-chain (C8-C26) | ~15% | [6] | ||
| Gram-positive & Gram-negative Bacteria, Yeast | Formic Acid/Acetonitrile | Short-chain CoAs | Not explicitly stated, but high reproducibility | [7] |
| Streptomyces albus | Formic Acid/Acetonitrile | Acetyl-CoA | Up to 230 nmol/g | [8] |
| Succinyl-CoA | ~50 nmol/g | [8] | ||
| Malonyl-CoA | ~40 nmol/g | [8] |
Table 2: Stability of Acyl-CoAs in Different Solvents
| Solvent | Acyl-CoA Chain Length | Stability after 24h at 4°C (% remaining) | Reference |
| Methanol | Short to Long-chain | >90% | [5] |
| 50% Methanol / 50 mM Ammonium Acetate (pH 7) | Short to Long-chain | >95% | [5] |
| Water | Short-chain (C2-C8) | 80-90% | [5] |
| Long-chain (C10-C16) | 50-80% (decreases with chain length) | [5] | |
| 50 mM Ammonium Acetate (pH 7) | Short to Long-chain | 70-90% | [5] |
| 50% Methanol / 50 mM Ammonium Acetate (pH 3.5) | Short to Long-chain | <70% | [5] |
III. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for acyl-CoA profiling in microbial cultures.
Caption: General workflow for acyl-CoA sample preparation.
Bacterial Fatty Acid Biosynthesis (FAS II) Pathway
This pathway illustrates the synthesis of fatty acids from acetyl-CoA, a key process in most bacteria.
Caption: Bacterial Fatty Acid Synthesis (FAS II) Pathway.
Bacterial Beta-Oxidation Pathway
This diagram shows the catabolic pathway for the degradation of fatty acyl-CoAs to produce acetyl-CoA.[1][3]
Caption: Bacterial Beta-Oxidation Pathway.
References
- 1. microbenotes.com [microbenotes.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Xenobiotic Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of xenobiotic metabolites using high-resolution mass spectrometry (HRMS). This guide is intended to assist researchers in drug discovery and development, as well as environmental and clinical toxicology, in leveraging the power of HRMS for in-depth metabolic profiling.
Introduction to Xenobiotic Metabolism and the Role of HRMS
Xenobiotics are foreign chemical substances not naturally produced by an organism, such as drugs, pesticides, and environmental pollutants. The biotransformation of these compounds, known as xenobiotic metabolism, is a critical process that determines their efficacy, toxicity, and clearance from the body. This metabolism is broadly divided into three phases:
-
Phase I: Introduction or unmasking of functional groups (e.g., hydroxylation, oxidation, reduction) primarily by Cytochrome P450 (CYP) enzymes.
-
Phase II: Conjugation of the modified xenobiotic with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.
-
Phase III: Transmembrane transport of the metabolites out of the cell.
High-resolution mass spectrometry (HRMS) has become an indispensable tool in the study of xenobiotic metabolism. Its high mass accuracy and resolving power enable the confident identification of metabolites from complex biological matrices and the elucidation of their elemental composition. When coupled with liquid chromatography (LC), LC-HRMS provides a powerful platform for both qualitative and quantitative analysis of a wide range of metabolites.[1][2][3][4][5][6][7]
Application Note 1: Untargeted and Suspect Screening for Metabolite Identification
Untargeted and suspect screening approaches using LC-HRMS are powerful strategies for identifying known and novel xenobiotic metabolites.
-
Untargeted Analysis: Aims to detect all possible metabolites in a sample without a preconceived list. This is particularly useful for discovering novel metabolic pathways.
-
Suspect Screening Analysis (SSA): Focuses on a predefined list of potential metabolites. This list can be generated from in silico prediction tools, literature data, or known metabolic reactions.[1]
General Workflow for Metabolite Identification
The overall workflow for identifying xenobiotic metabolites using HRMS can be broken down into four key stages: suspect list preparation, data generation, data processing, and data analysis.[1]
Caption: General workflow for xenobiotic metabolite identification.
Protocol 1: In Vitro Xenobiotic Metabolism Assay using Cryopreserved Human Hepatocytes
This protocol describes a method for incubating a xenobiotic with cryopreserved human hepatocytes to generate metabolites for subsequent LC-HRMS analysis.
Materials:
-
Cryopreserved human hepatocytes
-
Williams Medium E
-
Hepatocyte Maintenance Supplement Pack
-
Test xenobiotic
-
Organic solvent (e.g., DMSO, Methanol)
-
12-well non-coated plates
-
Orbital shaker incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Centrifuge
Procedure:
-
Prepare Incubation Medium: Combine the Hepatocyte Maintenance Supplement Pack with Williams Medium E according to the manufacturer's instructions. Warm the medium to 37°C.
-
Prepare Hepatocytes: Thaw the cryopreserved hepatocytes in a 37°C water bath. Gently centrifuge the cells and resuspend the pellet in the prepared incubation medium to a final concentration of 1 x 10^6 viable cells/mL.
-
Prepare Test Compound: Dissolve the test xenobiotic in a minimal amount of organic solvent to create a stock solution (e.g., 1 mM). Further dilute the stock solution in the incubation medium to the desired working concentration (e.g., 2 µM). The final concentration of the organic solvent should not exceed 1%.[8]
-
Incubation:
-
Add 0.5 mL of the incubation medium containing the test compound to each well of a 12-well plate.
-
To initiate the metabolic reaction, add 0.5 mL of the hepatocyte suspension to each well, resulting in a final cell density of 0.5 x 10^6 viable cells/mL.
-
For a negative control, use heat-inactivated hepatocytes.
-
Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator and incubate for a defined time course (e.g., 0, 1, 2, 4 hours).
-
-
Sample Quenching and Metabolite Extraction:
-
At each time point, stop the reaction by adding two volumes of ice-cold acetonitrile to each well.
-
Scrape the cells and transfer the entire content of each well to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-HRMS analysis (e.g., 50:50 methanol:water).
-
Protocol 2: LC-HRMS Analysis of Xenobiotic Metabolites
This protocol provides a general starting point for the LC-HRMS analysis of xenobiotic metabolites. Parameters should be optimized for the specific analytes of interest.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Parameters:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10-20 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-10 µL |
HRMS Parameters:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Scan Range | m/z 100-1000 |
| Resolution | > 60,000 FWHM |
| MS1 Scan Rate | 1-2 Hz |
| Data-Dependent MS2 | Top 3-5 most intense ions from MS1 scan |
| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) |
Quantitative Analysis
HRMS can also be used for quantitative analysis of xenobiotic metabolites. While triple quadrupole mass spectrometers are traditionally used for targeted quantification, modern HRMS instruments offer sufficient sensitivity and a wide dynamic range for many applications.
Table 1: Example Quantitative Data for a Xenobiotic and its Metabolites
| Analyte | Retention Time (min) | [M+H]+ (m/z) | LLOQ (ng/mL) | Linear Range (ng/mL) |
| Parent Drug | 5.2 | 350.1234 | 1 | 1 - 1000 |
| Hydroxylated Metabolite | 4.8 | 366.1183 | 5 | 5 - 500 |
| Glucuronide Conjugate | 3.5 | 526.1509 | 10 | 10 - 1000 |
LLOQ: Lower Limit of Quantification
Xenobiotic Metabolism Signaling Pathway
The metabolism of xenobiotics is regulated by a complex network of nuclear receptors and signaling pathways that control the expression of metabolic enzymes.
References
- 1. Frontiers | Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis [frontiersin.org]
- 2. LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-based Metabolomics of Xenobiotic-induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veritastk.co.jp [veritastk.co.jp]
Purification of Recombinant Thioesterase for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of recombinant thioesterases, enzymes crucial in various metabolic pathways, including fatty acid synthesis.[1] The methodologies outlined here are designed to yield highly pure and active enzyme suitable for in vitro studies, essential for functional characterization, inhibitor screening, and drug development.
Overview of Thioesterase Purification
The purification of recombinant thioesterases typically involves a multi-step strategy to isolate the target protein from the host cell lysate. The general workflow begins with the expression of the recombinant thioesterase, followed by cell lysis, and subsequent chromatographic purification steps. Common expression systems include Escherichia coli due to its rapid growth and ease of genetic manipulation.[2][3][4] Purification strategies often employ a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve high purity.[5][6]
Expression of Recombinant Thioesterase in E. coli
The choice of expression vector and E. coli strain is critical for maximizing the yield of soluble recombinant thioesterase. Vectors such as the pET series, which utilize a T7 promoter, are commonly used for high-level protein expression. Often, the thioesterase gene is cloned with an affinity tag, such as a hexahistidine (His6) tag, to facilitate initial purification.[7]
Protocol 1: Expression of His-tagged Thioesterase in E. coli BL21(DE3)
-
Transformation: Transform the expression plasmid containing the thioesterase gene into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of Recombinant Thioesterase
A multi-step chromatography approach is generally required to achieve high purity. The following sections detail the protocols for the most common techniques used in thioesterase purification.
Cell Lysis and Clarification
The first step in purification is to lyse the cells to release the recombinant protein.
Protocol 2: Cell Lysis and Preparation of Cell-Free Extract
-
Resuspension: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lysis: Lyse the cells by sonication on ice or by using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[8] The clarified lysate is now ready for chromatography.
Affinity Chromatography (AC)
Affinity chromatography is a powerful initial capture step that utilizes a specific interaction between the engineered tag on the recombinant protein and a ligand on the chromatography resin.[9][10] For His-tagged thioesterases, Immobilized Metal Affinity Chromatography (IMAC) is the method of choice.[7]
Protocol 3: Immobilized Metal Affinity Chromatography (IMAC)
-
Column Equilibration: Equilibrate an IMAC column (e.g., Ni-NTA agarose) with lysis buffer.
-
Sample Loading: Load the clarified cell-free extract onto the column.
-
Washing: Wash the column with wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged thioesterase with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Fraction Collection: Collect the eluted fractions and analyze them for the presence of the target protein using SDS-PAGE.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates proteins based on their net surface charge.[11][12][13] This step is often used after affinity chromatography to remove remaining protein impurities.[14][15] The choice between anion-exchange (binds negatively charged proteins) and cation-exchange (binds positively charged proteins) depends on the isoelectric point (pI) of the target thioesterase and the pH of the buffer.[12]
Protocol 4: Anion-Exchange Chromatography
-
Buffer Exchange: If necessary, exchange the buffer of the pooled fractions from the AC step into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0). This can be done by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing the purified thioesterase.
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography, also known as gel filtration, separates proteins based on their size (hydrodynamic radius).[6][16][17] It is an excellent final "polishing" step to remove any remaining impurities and protein aggregates, and also allows for buffer exchange into a final storage buffer.[6][16]
Protocol 5: Size-Exclusion Chromatography
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with the final storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Concentration: Concentrate the pooled and purified fractions from the previous step using a centrifugal filter unit.
-
Sample Loading: Load the concentrated sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the storage buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the pure thioesterase.
In Vitro Thioesterase Activity Assay
The activity of the purified recombinant thioesterase can be determined using various in vitro assays. A common method involves monitoring the release of Coenzyme A (CoA) from an acyl-CoA substrate using Ellman's reagent (DTNB), which reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically.[18]
Protocol 6: DTNB-Based Thioesterase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), DTNB (e.g., 0.2 mM), and the acyl-CoA substrate (e.g., 50 µM acetyl-CoA or palmitoyl-CoA).
-
Initiate Reaction: Add the purified thioesterase enzyme to the reaction mixture to initiate the reaction.
-
Monitor Absorbance: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate Activity: Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme) using the molar extinction coefficient of the DTNB-CoA adduct.
Data Presentation
The success of the purification process can be summarized in a purification table.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 150 | 300 | 2.0 | 100 | 1 |
| IMAC Eluate | 10 | 270 | 27.0 | 90 | 13.5 |
| IEX Eluate | 5 | 240 | 48.0 | 80 | 24 |
| SEC Eluate | 3 | 210 | 70.0 | 70 | 35 |
Note: The values in this table are examples and will vary depending on the specific thioesterase and expression/purification conditions.
Table 2: Substrate Specificity of Purified Recombinant Thioesterases
| Thioesterase | Substrate | Specific Activity (U/mg) | Reference |
| EcTesB | Butyryl-CoA | ~15 | [18] |
| EcTesB | Hexanoyl-CoA | ~25 | [18] |
| EcTesB | Octanoyl-CoA | ~35 | [18] |
| PpTesB | Octanoyl-CoA | ~40 | [18] |
| PpTesB | Decanoyl-CoA | ~50 | [18] |
| Fs2108 | Decanoyl-CoA | ~60 | [18] |
| Fs2108 | Dodecanoyl-CoA | ~70 | [18] |
Visualizations
Caption: Experimental workflow for recombinant thioesterase purification and characterization.
Caption: Principle of the DTNB-based thioesterase activity assay.
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant thioesterase and acyl carrier protein domains of chicken fatty acid synthase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Expression in Escherichia coli, purification and characterization of two mammalian thioesterases involved in fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, purification, crystallization and preliminary X-ray analysis of the PaaI-like thioesterase SAV0944 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 8. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 14. Ion-Exchange Chromatography: Basic Principles and Application | Springer Nature Experiments [experiments.springernature.com]
- 15. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Colorimetric Assay for Acyl-CoA Synthetase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetases (ACS) are a family of enzymes crucial for fatty acid metabolism, catalyzing the activation of fatty acids by converting them into acyl-CoA thioesters. This activation is a pivotal step, directing fatty acids towards various metabolic fates, including β-oxidation for energy production or incorporation into complex lipids such as triacylglycerols and phospholipids. Dysregulation of ACS activity has been implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease, making these enzymes attractive targets for drug development.
These application notes provide detailed protocols for two robust colorimetric methods to determine ACS activity in various biological samples. These assays are suitable for high-throughput screening and detailed kinetic studies.
Assay Principles
Two primary colorimetric methods for measuring ACS activity are described:
-
Enzyme-Coupled Assay: This method relies on the detection of hydrogen peroxide (H₂O₂) produced in a subsequent, coupled enzymatic reaction. The acyl-CoA formed by ACS is oxidized by acyl-CoA oxidase, which generates H₂O₂. The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored product.[1]
-
Pyrophosphate Detection Assay: This assay quantifies the pyrophosphate (PPi) released during the ACS-catalyzed reaction. The PPi is detected using a molybdate-based reagent that forms a colored complex, allowing for spectrophotometric quantification.[2]
Experimental Protocols
Protocol 1: Enzyme-Coupled Colorimetric Assay
This protocol is adapted from established methods for the sensitive detection of ACS activity.[1]
1. Materials and Reagents
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM EDTA.
-
Fatty Acid Substrate Solution: 10 mM solution of the desired fatty acid (e.g., palmitic acid, oleic acid) in ethanol.
-
Coenzyme A (CoA) Solution: 10 mM CoA lithium salt in sterile water.
-
ATP Solution: 100 mM ATP disodium (B8443419) salt in sterile water.
-
Magnesium Chloride (MgCl₂) Solution: 100 mM MgCl₂ in sterile water.
-
Acyl-CoA Oxidase (ACOD) Solution: 1 U/mL in Assay Buffer.
-
Horseradish Peroxidase (HRP) Solution: 10 U/mL in Assay Buffer.
-
Chromogenic Substrate: e.g., 10 mM 4-aminoantipyrine (B1666024) (4-AAP) and 10 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid (TOOS) or a commercially available peroxidase substrate like TMB.
-
Sample: Cell or tissue lysate prepared in Assay Buffer.
-
Microplate: 96-well, clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 550 nm for TOOS).
2. Preparation of Reagents
-
Reaction Mix: For each reaction, prepare a master mix containing:
-
50 µL Assay Buffer
-
10 µL 10 mM Fatty Acid Substrate
-
5 µL 10 mM CoA Solution
-
10 µL 100 mM ATP Solution
-
5 µL 100 mM MgCl₂ Solution
-
5 µL 1 U/mL ACOD Solution
-
5 µL 10 U/mL HRP Solution
-
10 µL Chromogenic Substrate solution
-
3. Assay Procedure
-
Prepare samples (cell or tissue lysates) in ice-cold Assay Buffer. Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
Add 10-50 µL of the sample to each well of the 96-well plate. Adjust the volume to 100 µL with Assay Buffer.
-
Prepare a blank control for each sample containing the sample and Assay Buffer but no fatty acid substrate.
-
Initiate the reaction by adding 100 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protecting it from light. The optimal incubation time should be determined empirically and should be within the linear range of the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm).
-
Calculate the ACS activity based on a standard curve generated with known concentrations of H₂O₂.
4. Data Analysis
The specific activity of ACS is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg). The calculation involves subtracting the absorbance of the blank from the sample absorbance and using the H₂O₂ standard curve to determine the amount of H₂O₂ produced.
Protocol 2: Pyrophosphate Detection Assay
This protocol is based on the quantification of PPi released during the ACS reaction.[2]
1. Materials and Reagents
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8) containing 10 mM sodium acetate, 4 mM ATP, 0.15 mM CoA, 1 mM MgCl₂, and 10 mM DTT.[2]
-
Pyrophosphate (PPi) Standard Solution: 1 mM Sodium Pyrophosphate in sterile water.
-
Molybdate (B1676688) Reagent: 2.5% Ammonium Molybdate in 5 N H₂SO₄.
-
Eikonogen Reagent: Dissolve 0.25 g of sodium sulfite, 14.65 g of meta-bisulfite, and 0.25 g of 1-amino-2-naphthol-4-sulfonic acid in 80 mL of hot distilled water. Cool, filter, and adjust the final volume to 100 mL.
-
2-Mercaptoethanol (B42355) Solution: 0.5 M 2-mercaptoethanol in sterile water.
-
Sample: Cell or tissue lysate prepared in a suitable buffer.
-
Microcentrifuge Tubes.
-
Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 580 nm.[2]
2. Preparation of Reagents
-
Prepare all solutions fresh or store appropriately as per standard laboratory procedures.
3. Assay Procedure
-
Prepare samples (cell or tissue lysates) and determine the protein concentration.
-
In a microcentrifuge tube, combine the following to a final volume of 1 mL:
-
Reaction Buffer
-
Sample (containing ACS)
-
-
Prepare a control reaction for each sample that includes all components except the sample (enzyme).[2]
-
Incubate the reactions at 37°C for 20 minutes.[2]
-
Terminate the reaction (e.g., by adding a small volume of acid or by heat inactivation).
-
Transfer 380 µL of the supernatant to a new tube.[2]
-
Add 50 µL of 2.5% molybdate reagent, 50 µL of 0.5 M 2-mercaptoethanol, and 20 µL of Eikonogen reagent.[2]
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 580 nm.[2]
-
Generate a standard curve using known concentrations of the PPi Standard Solution.
4. Data Analysis
Calculate the amount of PPi produced by subtracting the absorbance of the control from the sample absorbance and using the PPi standard curve. The specific activity of ACS is expressed as nmol of PPi produced per minute per mg of protein (nmol/min/mg).
Data Presentation
The following tables summarize representative data for Acyl-CoA Synthetase activity in various biological samples.
Table 1: Acyl-CoA Synthetase Activity in Different Tissues
| Tissue | Species | Substrate | Specific Activity (nmol/min/mg protein) | Reference |
| Liver | Rat | Palmitic Acid | 3.6-fold higher than whole-lung homogenate | [3] |
| Heart | Mouse | Palmitic Acid | ~90% reduction in ACSL1 knockout mice | [4][5] |
| Adipose Tissue | Mouse | Oleic Acid | Varies with differentiation state | - |
| Brain | Rat | Palmitic Acid | Detectable activity in nuclear fractions | - |
Table 2: Acyl-CoA Synthetase Activity in Different Cell Lines
| Cell Line | Description | Substrate | Specific Activity (pmol/min/µg protein) | Reference |
| HepG2 | Human Hepatoma | Oleic Acid | ~5-15 (endogenous) | [6] |
| C2C12 | Mouse Myoblast | Palmitic Acid | Increases upon differentiation | - |
| 3T3-L1 | Mouse Adipocyte | Oleic Acid | Increases significantly during adipogenesis | - |
Note: The specific activities can vary depending on the assay conditions, substrate used, and the physiological state of the cells or tissues.
Visualizations
Signaling Pathway
Caption: Metabolic fate of fatty acids after activation by Acyl-CoA Synthetase.
Experimental Workflow: Enzyme-Coupled Assay
Caption: Experimental workflow for the enzyme-coupled colorimetric assay.
Conclusion
The colorimetric assays detailed in these application notes provide reliable and sensitive methods for the quantification of Acyl-CoA Synthetase activity. These protocols are adaptable for various research needs, from basic enzymology to high-throughput screening for novel therapeutic agents targeting fatty acid metabolism. Careful optimization of assay conditions for specific samples is recommended to ensure accurate and reproducible results.
References
- 1. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of long chain acyl-CoA synthetase in isolated alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Cardiac Acyl Coenzyme A Synthetase 1 Deficiency Impairs Fatty Acid Oxidation and Induces Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse cardiac acyl coenzyme a synthetase 1 deficiency impairs Fatty Acid oxidation and induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,4-Trimethyl-3-oxopentanoyl-CoA
Welcome to the technical support center for the synthesis of 2,4,4-Trimethyl-3-oxopentanoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
The enzymatic synthesis of this compound typically involves the activation of the corresponding carboxylic acid, 2,4,4-Trimethyl-3-oxopentanoic acid, by an acyl-CoA synthetase (ACS). This reaction requires ATP for the adenylation of the substrate and Coenzyme A (CoA) as the final acyl group acceptor.
Q2: Which type of acyl-CoA synthetase should I use?
Acyl-CoA synthetases exhibit substrate specificity based on the chain length and structure of the fatty acid.[1] For a branched, medium-chain substrate like 2,4,4-Trimethyl-3-oxopentanoic acid, a medium-chain acyl-CoA synthetase (ACSM) would be a logical starting point.[1] However, screening of different ACSL and ACSVL isoforms may be necessary to find an enzyme with optimal activity.[1]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by measuring the depletion of substrates (2,4,4-Trimethyl-3-oxopentanoic acid, ATP, CoA) or the formation of the product (this compound). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for separating and quantifying the components of the reaction mixture.
Q4: What are the critical factors for optimizing the reaction yield?
The key factors for optimizing the yield of an enzymatic reaction include enzyme concentration, substrate and cofactor concentrations, pH, temperature, and reaction time.[2][3] It is also crucial to ensure the stability of the enzyme and the product throughout the reaction and purification process.[2]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a significantly lower yield of this compound than expected, or no product is detected.
Diagram: Troubleshooting Workflow for Low Yield
References
Technical Support Center: Stability of Branched-Chain Acyl-CoA Thioesters in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with branched-chain acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: My branched-chain acyl-CoA thioester appears to be degrading in my aqueous buffer. What are the primary factors influencing its stability?
A1: Branched-chain acyl-CoA thioesters are inherently unstable in aqueous solutions. The primary factors influencing their stability are pH, temperature, and the presence of enzymes or nucleophiles. The thioester bond is susceptible to hydrolysis, which can be accelerated under certain conditions.
Q2: What is the optimal pH range for working with and storing acyl-CoA solutions?
A2: Acyl-CoA thioesters are most stable in acidic conditions. For short-term storage and during experiments, maintaining a pH between 4.0 and 6.8 is recommended. Alkaline conditions (pH > 7.5) significantly increase the rate of hydrolysis and should be avoided.
Q3: How should I store my branched-chain acyl-CoA thioesters for long-term use?
A3: For long-term storage, it is best to store branched-chain acyl-CoA thioesters as a dry powder at -20°C or below. If a solution is necessary, prepare it in an acidic buffer (e.g., pH 4.0-5.0) or in a solution of 10% trichloroacetic acid (TCA) and store it at -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q4: I am observing rapid degradation of my acyl-CoA even under recommended pH and temperature conditions. What could be the cause?
A4: If you are working with cell lysates or other biological samples, the degradation is likely due to enzymatic activity. Acyl-CoA thioesterases (ACOTs) are enzymes that specifically hydrolyze the thioester bond. Ensure that your experimental workflow includes rapid quenching of enzymatic activity, for instance, by using acid precipitation (e.g., with perchloric acid or TCA) or rapid freezing in liquid nitrogen.
Q5: Are there any additives that can enhance the stability of acyl-CoA thioesters in solution?
A5: While no additive can completely prevent degradation, working in a buffered solution at a slightly acidic pH is the most effective strategy. For some specific applications, the presence of binding proteins has been shown to slow the degradation of long-chain acyl-CoA thioesters, although this is highly dependent on the specific protein and acyl-CoA .
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of acyl-CoA during sample preparation.
-
Possible Cause: Degradation due to suboptimal pH or temperature.
-
Solution: Ensure all sample preparation steps are performed on ice or at 4°C. Use pre-chilled buffers and solvents. Maintain the pH of your solutions in the acidic range (pH 4.0-6.8).
-
-
Possible Cause: Enzymatic degradation in biological samples.
-
Solution: Immediately quench metabolic activity upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an acidic solution like 10% TCA or 0.5 M perchloric acid.
-
-
Possible Cause: Multiple freeze-thaw cycles of stock solutions.
-
Solution: Aliquot your acyl-CoA stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Issue 2: Poor chromatographic peak shape or resolution during HPLC or LC-MS/MS analysis.
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: For reversed-phase chromatography, using an ion-pairing agent or a mobile phase with a controlled pH (typically acidic) can improve peak shape. For example, using a mobile phase containing ammonium (B1175870) acetate (B1210297) can be effective.
-
-
Possible Cause: Co-elution with interfering substances from the sample matrix.
-
Solution: Optimize your sample cleanup procedure. Consider solid-phase extraction (SPE) to remove interfering compounds before analysis.
-
Issue 3: High variability in quantitative results between replicate experiments.
-
Possible Cause: Inconsistent timing in sample processing.
-
Solution: Standardize your sample processing workflow to ensure that all samples are handled for the same duration and under the same conditions before analysis.
-
-
Possible Cause: Instability in the autosampler.
-
Solution: If samples are queued in the autosampler for an extended period, degradation can occur. Ensure the autosampler is maintained at a low temperature (e.g., 4°C). For long runs, consider re-preparing samples in batches.
-
Data Presentation
Table 1: Stability of Acyl-CoA Thioesters in Various Solutions at 4°C
| Acyl-CoA Species | Solution | % Remaining after 24h | % Remaining after 48h |
| Acetyl-CoA | 50 mM Ammonium Acetate (pH 4.0) | ~95% | ~90% |
| Acetyl-CoA | 50 mM Ammonium Acetate (pH 6.8) | ~90% | ~80% |
| Acetyl-CoA | Water | ~85% | ~70% |
| Propionyl-CoA | 50 mM Ammonium Acetate (pH 4.0) | ~96% | ~92% |
| Propionyl-CoA | 50 mM Ammonium Acetate (pH 6.8) | ~91% | ~83% |
| Propionyl-CoA | Water | ~88% | ~75% |
| Butyryl-CoA | 50 mM Ammonium Acetate (pH 4.0) | ~97% | ~94% |
| Butyryl-CoA | 50 mM Ammonium Acetate (pH 6.8) | ~92% | ~85% |
| Butyryl-CoA | Water | ~90% | ~80% |
This table summarizes representative stability data. Actual stability may vary depending on the specific branched-chain acyl-CoA and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of a Branched-Chain Acyl-CoA Thioester
This protocol outlines a time-course experiment to assess the stability of a branched-chain acyl-CoA thioester in a specific buffer solution using HPLC for quantification.
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of the branched-chain acyl-CoA thioester in a suitable acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 5.0). Store on ice.
-
-
Incubation:
-
In separate microcentrifuge tubes, dilute the acyl-CoA stock solution to a final concentration of 100 µM in the test buffer (e.g., PBS, pH 7.4).
-
Prepare a sufficient number of tubes to collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling and Quenching:
-
At each designated time point, take one tube from the incubator.
-
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% TCA or 0.5 M perchloric acid). This will precipitate proteins and stop any enzymatic degradation, as well as acidify the solution to stabilize the thioester.
-
Vortex the tube and incubate on ice for 10 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reversed-phase C18 column.
-
Use a suitable mobile phase gradient to separate the acyl-CoA from its degradation products (e.g., a gradient of acetonitrile (B52724) in a buffer such as potassium phosphate at an acidic pH).
-
Detect the acyl-CoA peak by UV absorbance at 260 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact acyl-CoA at each time point.
-
Normalize the peak area at each time point to the peak area at time zero to determine the percentage of acyl-CoA remaining.
-
Plot the percentage of remaining acyl-CoA against time to determine the degradation rate.
-
Protocol 2: Extraction of Branched-Chain Acyl-CoA Thioesters from Cell Culture for LC-MS/MS Analysis
This protocol provides a method for extracting short- and medium-chain acyl-CoAs from cultured cells for quantitative analysis.
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cell culture plate.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) directly to the plate to quench metabolic activity and precipitate proteins.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the TCA solution and transfer the lysate to a microcentrifuge tube.
-
Sonicate the sample briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.
-
-
Protein Removal:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection and Storage:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
At this point, samples can be stored at -80°C or processed immediately for analysis.
-
-
Sample Preparation for LC-MS/MS:
-
If necessary, samples can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances.
-
Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 5 mM ammonium acetate).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with a mobile phase containing an ion-pairing agent or buffer (e.g., ammonium acetate) to achieve good chromatographic separation.
-
Quantify the branched-chain acyl-CoA thioesters using multiple reaction monitoring (MRM) in positive ion mode.
-
Mandatory Visualizations
Caption: Factors affecting the stability of branched-chain acyl-CoA thioesters.
Caption: Experimental workflow for an in vitro stability assay of acyl-CoA thioesters.
Technical Support Center: Acyl-CoA Extraction from Complex Biological Matrices
Welcome to the technical support center for acyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the extraction of acyl-CoAs from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful acyl-CoA extraction?
A1: The most critical factors for successful acyl-CoA extraction are minimizing enzymatic and chemical degradation, ensuring complete cell or tissue lysis, and efficiently separating acyl-CoAs from other cellular components that can interfere with downstream analysis. Due to their inherent instability, it is crucial to work quickly, keep samples on ice or at 4°C at all times, and use appropriate buffers and solvents to maintain the integrity of the analytes.[1][2] Immediate processing of fresh tissue is optimal, but if storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of these molecules.[1]
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs can stem from several issues. The primary culprits are often incomplete cell lysis, degradation of the acyl-CoAs during the extraction process, and inefficient purification.
To troubleshoot, consider the following:
-
Incomplete Cell Lysis and Extraction: Ensure thorough homogenization of the tissue. For tissues, a glass homogenizer can provide better disruption.[1][3] It's also important to optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.
-
Degradation of Acyl-CoAs: Work rapidly and maintain cold conditions (on ice) throughout the procedure.[1] Use high-purity, fresh solvents. The addition of an internal standard early in the workflow can help monitor and correct for recovery losses.[1]
-
Inefficient Solid-Phase Extraction (SPE): If using SPE for purification, ensure the column is properly conditioned and equilibrated before loading the sample.[1] The wash and elution steps may also need optimization. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[1]
-
Precipitation of Long-Chain Species: Long-chain acyl-CoAs have lower solubility in aqueous solutions. Ensure your final extract is in a solvent mixture, such as methanol (B129727)/water, that maintains their solubility.[1]
Q3: What is the best method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A3: For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation.[1] Avoid storing samples at higher temperatures, as this can lead to a significant loss of acyl-CoAs. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[1]
Q4: How do I deal with matrix effects in my LC-MS/MS analysis of acyl-CoAs?
A4: Matrix effects, where co-eluting endogenous species suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS analysis of complex biological samples.[4] Here are some strategies to mitigate them:
-
Effective Sample Preparation: Use a robust extraction and purification method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][5]
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation between your acyl-CoAs of interest and interfering compounds.[4]
-
Use of Internal Standards: The most effective way to correct for matrix effects is to use a suitable internal standard (IS). Ideally, a stable isotope-labeled version of the analyte is used. If that is not available, an odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) that is not naturally abundant in the sample can be a good choice.[4][6] The IS should be added as early as possible in the sample preparation process to account for variability in both extraction efficiency and matrix effects.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to mimic the matrix effects experienced by the actual samples.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the acyl-CoA extraction and analysis workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Acyl-CoAs | 1. Degradation: Acyl-CoAs are unstable, especially in aqueous solutions at neutral or alkaline pH.[4] 2. Poor Extraction Efficiency: The chosen solvent may not be optimal for the acyl-CoAs of interest. 3. Inefficient Ionization in MS: Suboptimal mass spectrometry source conditions. | 1. Work quickly and on ice. Use acidic buffers (e.g., pH 4.9 potassium phosphate) for homogenization.[3] Reconstitute dried extracts in a stabilizing solvent like 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[2] 2. Test different extraction solvents. For a broad range of acyl-CoAs, a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is often effective.[1][8] For short-chain acyl-CoAs, 80% methanol has shown good results.[2] 3. Optimize MS parameters by direct infusion of acyl-CoA standards. Positive ion ESI mode is commonly used.[4][9] |
| Poor Peak Shape in LC-MS (e.g., Tailing, Splitting) | 1. Column Overload: Injecting too much sample. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: pH or solvent composition not optimal for acyl-CoAs. | 1. Dilute the sample extract before injection. 2. Implement a column wash step after each run or use a guard column.[10] 3. Use a mobile phase with an ion-pairing agent or an appropriate buffer. A common mobile phase consists of an aqueous component like ammonium acetate and an organic component like acetonitrile.[9] |
| High Variability Between Replicates | 1. Inconsistent Sample Homogenization: Non-uniform tissue samples. 2. Precipitation of Analytes: Acyl-CoAs precipitating out of solution during processing. 3. Inconsistent SPE Procedure: Variations in column conditioning, loading, washing, or elution. | 1. Ensure complete and consistent homogenization for all samples. 2. Make sure the final extract solvent maintains the solubility of all acyl-CoAs of interest. 3. Standardize the SPE protocol and consider using an automated system for better reproducibility. |
| Presence of Interfering Peaks | 1. Co-extraction of Other Lipids: Phospholipids and other lipids can be co-extracted and interfere with analysis. 2. Contamination: From plastics, solvents, or other lab materials. | 1. Incorporate a purification step like solid-phase extraction (SPE) to remove interfering lipids.[1][5] A reverse Bligh-Dyer technique can also be used to separate complex lipids.[11] 2. Use high-purity solvents and glassware. Run solvent blanks to identify sources of contamination. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1][3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[5]
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[5]
-
Vortex for 5 minutes.
-
-
Extraction:
-
Centrifuge the homogenate at 1,900 x g for 5 minutes.[5]
-
Transfer the upper organic phase to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange SPE column with 1-2 column volumes of methanol, followed by 1-2 column volumes of 100 mM KH2PO4 buffer (pH 4.9).
-
Loading: Dilute the organic extract with 10 mL of 100 mM KH2PO4 (pH 4.9) and load it onto the conditioned SPE column.[5]
-
Washing: Wash the column with 1-2 column volumes of 100 mM KH2PO4 (pH 4.9), followed by 1-2 column volumes of water, and then 1-2 column volumes of methanol to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Methodologies
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery Rates |
| Protein Precipitation | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol), and acyl-CoAs are recovered from the supernatant. | Simple and fast. | May not effectively remove all interfering matrix components.[4] | Variable, generally lower than SPE for complex matrices. |
| Liquid-Liquid Extraction (LLE) | Acyl-CoAs are partitioned between two immiscible liquid phases (e.g., an aqueous phase and an organic phase like chloroform/methanol). | Can remove a significant portion of non-polar lipids.[11] | Can be labor-intensive and may result in emulsions.[12] | 55-70%[13] |
| Solid-Phase Extraction (SPE) | Acyl-CoAs are retained on a solid sorbent while impurities are washed away. Analytes are then eluted with a different solvent. | Provides cleaner extracts, reduces matrix effects, and can concentrate the sample.[1][5] | Can be more time-consuming and requires optimization of the SPE protocol. | 70-90%[3][8] |
Table 2: Stability of Acyl-CoAs in Different Solvents
The stability of acyl-CoAs was tested in various solutions to determine the optimal reconstitution solvent for dried samples after evaporation. The data below is based on the coefficient of variation (CV) of MS intensities over 48 hours at 4°C. A lower CV indicates higher stability.
| Solvent | Description | Average CV (%) for various Acyl-CoAs | Reference |
| 50 mM Ammonium Acetate, pH 6.8 | Aqueous buffer at neutral pH. | ~5-10% | [2] |
| 50% Methanol / 50% 50 mM Ammonium Acetate, pH 6.8 | Methanol mixed with neutral aqueous buffer. | ~5-10% | [2] |
| Water | Pure aqueous solvent. | ~15-25% | [4] |
| 50 mM Ammonium Acetate, pH 4.0 (adjusted with acetic acid) | Acidic aqueous buffer. | ~10-20% | [2] |
| 50% Methanol / 50% Water | Simple organic/aqueous mixture. | ~15-25% | [4] |
Data synthesized from trends reported in the cited literature.
Visualizations
Caption: General workflow for acyl-CoA extraction from biological samples.
Caption: Troubleshooting decision tree for low acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Short-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of short-chain acyl-CoAs by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended method for extracting short-chain acyl-CoAs from biological samples?
A1: A common and effective method involves protein precipitation to remove larger molecules that can interfere with the analysis.[1][2] One widely used precipitant is 5-sulfosalicylic acid (SSA), which has the advantage of not requiring removal by solid-phase extraction (SPE) before LC-MS/MS analysis.[1] Another option is trichloroacetic acid (TCA), though this often necessitates a subsequent SPE cleanup step to remove the deproteinizing agent.[1]
Q2: I'm observing significant sample loss. What could be the cause?
A2: Sample loss can occur at several stages. If using solid-phase extraction (SPE) after protein precipitation, ensure the chosen sorbent and elution solvents are appropriate for the polar nature of short-chain acyl-CoAs.[2] Additionally, acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[2] It is crucial to minimize the time samples spend at room temperature and in aqueous environments to prevent degradation.[2]
Chromatography
Q3: My chromatographic peak shapes are poor (e.g., broad, tailing). How can I improve them?
A3: Short-chain acyl-CoAs are polar molecules, which can make them challenging to retain and resolve on standard reverse-phase columns like C18.[1][3] This can lead to poor peak shape.[1] Consider using ion-pairing agents in your mobile phase to improve retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating polar compounds and can provide better chromatography for these analytes.[4]
Q4: How can I separate isobaric acyl-CoAs, such as succinyl-CoA and methylmalonyl-CoA?
A4: While chromatographic separation is ideal, some isobaric species can be challenging to resolve fully. In such cases, specific mass spectrometric transitions can be used for differentiation. For instance, methylmalonyl-CoA has a specific fragment at m/z 317 that can be used for its selective quantitation to distinguish it from the more abundant succinyl-CoA.[5]
Mass Spectrometry
Q5: What are the optimal ionization and MS/MS parameters for short-chain acyl-CoAs?
A5: Positive mode electrospray ionization (ESI) is generally more efficient for the ionization of short-chain acyl-CoAs.[1][3] A characteristic fragmentation pattern is observed for all acyl-CoA species.[1] This includes a neutral loss of 507 atomic mass units (amu), corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, and a common product ion at m/z 428.[1][5][6] These are typically used for quantitative and qualitative transitions, respectively, in a Multiple Reaction Monitoring (MRM) experiment.[3]
Q6: I am experiencing low signal intensity or a complete loss of signal. What should I check?
A6: Low signal intensity can be due to several factors:
-
Sample Degradation: Acyl-CoAs are unstable; ensure proper handling and storage.[2]
-
Inefficient Ionization: Check the composition of your mobile phase and the stability of the electrospray.[2]
-
Suboptimal MS Parameters: Ensure the precursor and product ions are correctly defined and that the collision energy is optimized.[2]
-
Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes.[2]
If there is a complete signal loss, first confirm the mass spectrometer is functioning correctly by infusing a known, stable compound.[2] Then, prepare fresh standards and mobile phases to rule out degradation or contamination.[2]
Troubleshooting Guides
Issue: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal issues for short-chain acyl-CoAs.
Troubleshooting Workflow for Low LC-MS/MS Signal
Caption: A logical workflow for troubleshooting low LC-MS signal.
Data Presentation
Table 1: Optimized MRM Parameters for Selected Short-Chain Acyl-CoAs
The following table provides typical Multiple Reaction Monitoring (MRM) transitions for the analysis of short-chain acyl-CoAs. These parameters should be optimized for your specific instrument.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) for Quantitation [M-507+H]+ | Product Ion (Q3) for Confirmation |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 |
| Butyryl-CoA | 838.2 | 331.1 | 428.1 |
| Succinyl-CoA | 868.1 | 361.1 | 428.1 |
| Methylmalonyl-CoA | 868.1 | 361.1 | 317.1 |
| HMG-CoA | 912.2 | 405.1 | 428.1 |
Data compiled from publicly available resources.[3][5]
Experimental Protocols
General Protocol for Short-Chain Acyl-CoA Analysis
This protocol provides a general methodology for the extraction and analysis of short-chain acyl-CoAs from biological samples.
Experimental Workflow for Short-Chain Acyl-CoA Analysis
Caption: A generalized workflow for the analysis of short-chain acyl-CoAs.
Methodology
-
Sample Preparation (Extraction)
-
Homogenize cells or tissues in a cold extraction solution, such as 2.5% 5-sulfosalicylic acid (SSA).[1]
-
Vortex thoroughly and incubate on ice to allow for complete protein precipitation.
-
Centrifuge at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the acyl-CoAs for analysis.
-
-
LC-MS/MS Analysis
-
Chromatography:
-
Use a suitable column, such as a C18 reverse-phase column or a HILIC column.
-
Employ a gradient elution with mobile phases appropriate for the chosen chromatography. For example, for reverse-phase, mobile phase A could be water with an ion-pairing agent like tributylamine (B1682462) and acetic acid, and mobile phase B could be methanol.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[1][3]
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor and product ions specific to the short-chain acyl-CoAs of interest (see Table 1).[3]
-
Optimize source parameters such as desolvation temperature and gas flows to ensure stable and efficient ionization.[2]
-
-
-
Data Analysis
-
Integrate the peak areas for each analyte.
-
Generate a calibration curve using standards of known concentrations to quantify the amount of each short-chain acyl-CoA in the samples.
-
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing matrix effects in acyl-CoA quantification
Welcome to the technical support center for acyl-CoA quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact acyl-CoA quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In acyl-CoA analysis, components of the biological matrix—such as salts, lipids, and other endogenous molecules—can interfere with the ionization of the target acyl-CoA molecules in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1] For example, phospholipids (B1166683) are a major component of cell membranes and a notorious contributor to matrix-induced ionization suppression.[3]
Q2: How can I detect the presence of matrix effects in my acyl-CoA analysis?
A2: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. Here, a constant flow of a standard solution of the analyte is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. The response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent. The matrix effect can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Q3: What is the most effective strategy for compensating for matrix effects?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte.[5] A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects.[5] By calculating the ratio of the analyte's signal to the SIL-IS signal, variations due to matrix effects can be effectively normalized, leading to accurate quantification.[5]
Q4: What are the common sample preparation techniques to reduce matrix effects for acyl-CoA analysis?
A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. However, this method does not remove other matrix components like phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective and widely used technique that separates the analytes from the sample matrix based on their physical and chemical properties.[6] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be used to selectively retain the acyl-CoAs while washing away interfering compounds.[6]
-
Phospholipid Removal: Specific products and methods are available that selectively remove phospholipids, which are a major source of matrix effects in biological samples.[3][7]
Q5: Can chromatographic conditions be optimized to minimize matrix effects?
A5: Yes, optimizing the liquid chromatography (LC) separation can significantly reduce matrix effects. By improving the chromatographic resolution, you can separate the acyl-CoA analytes from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, the gradient profile, and the type of LC column used (e.g., using a C18 reversed-phase column at a high pH of 10.5 with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient for better separation of long-chain acyl-CoAs).[8] The goal is to ensure that the analytes of interest elute in a "clean" region of the chromatogram where there are no interfering matrix components.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Co-elution with interfering substances. | - Optimize the mobile phase pH. For long-chain acyl-CoAs, a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[8]- Reduce the injection volume or dilute the sample.- Improve sample cleanup using Solid-Phase Extraction (SPE) or phospholipid removal techniques.[3][6] |
| Low Signal Intensity / High Limit of Detection (LOD) | - Significant ion suppression due to matrix effects.- Analyte degradation during sample preparation.- Suboptimal mass spectrometer settings. | - Implement a more rigorous sample cleanup method, such as mixed-mode SPE, to remove interfering matrix components.[6]- Use a stable isotope-labeled internal standard to compensate for signal loss.[5]- Ensure samples are processed quickly on ice and stored at -80°C to prevent degradation.[9]- Optimize MS parameters (e.g., collision energy, desolvation potential) by infusing a standard solution of the analyte.[10] |
| High Variability Between Replicate Injections | - Inconsistent sample preparation.- Carryover from previous injections.- Instability of acyl-CoAs in the autosampler. | - Automate sample preparation steps where possible to improve consistency.- Implement a robust needle wash procedure between injections.- Keep the autosampler at a low temperature (e.g., 4-6°C) and analyze samples promptly after preparation.[11] |
| Inaccurate Quantification | - Non-linear calibration curve.- Matrix effects differing between samples and calibrators. | - Use matrix-matched calibration standards, where the standards are prepared in the same biological matrix as the samples.[12][13]- Employ a stable isotope-labeled internal standard for each analyte to correct for matrix effects and extraction variability.[5]- Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve to improve accuracy at lower concentrations. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the effectiveness of different sample preparation techniques in removing matrix components and improving analyte recovery for acyl-CoA analysis.
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Analyte Recovery | Efficacy in Matrix Effect Removal |
| Protein Precipitation (PPT) | - Simple, fast, and inexpensive. | - Does not remove phospholipids or other small molecule interferences.[3] | 80-100% | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | - Can provide clean extracts. | - Can have low recovery for polar analytes.- Can be labor-intensive and use large volumes of organic solvents. | 60-90% | Moderate to High |
| Solid-Phase Extraction (SPE) | - High selectivity and can provide very clean extracts.- Can concentrate the sample. | - More complex and time-consuming than PPT.- Method development may be required. | 80-95%[14] | High |
| Phospholipid Removal Plates | - Specifically targets and removes phospholipids.- Simple workflow similar to PPT.[3] | - May not remove other types of interfering matrix components. | >90% | High (for phospholipid-based effects) |
| 5-Sulfosalicylic Acid (SSA) Precipitation | - Simple, single-step deproteinization.- Avoids the need for SPE, which can lead to the loss of hydrophilic CoA precursors.[1] | - May not be as effective as SPE for removing all matrix interferences for long-chain acyl-CoAs. | >90% for short-chain acyl-CoAs and CoA precursors.[1] | Moderate |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using SPE
This protocol is adapted for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[14]
-
Homogenization: a. Weigh approximately 10-30 mg of frozen, powdered tissue into a polypropylene (B1209903) vial. b. Add an appropriate volume of ice-cold extraction solvent (Acetonitrile/2-Propanol, 3:1, v/v) followed by 0.1M potassium phosphate, pH 6.7.[14] c. Add a known amount of a suitable stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA mixture). d. Homogenize the sample on ice using a tissue homogenizer.
-
Extraction: a. Vortex the homogenate and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. b. Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE): a. Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE cartridge. b. Load the supernatant from step 2 onto the SPE cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the acyl-CoAs with an appropriate elution solvent.
-
Sample Preparation for LC-MS/MS: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).
Protocol 2: Simplified Acyl-CoA and Precursor Extraction from Cells using SSA
This protocol is designed for the simultaneous extraction of short-chain acyl-CoAs and their biosynthetic precursors from cultured cells without an SPE step.[1]
-
Cell Lysis and Deproteinization: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Immediately add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., crotonoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
-
Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new autosampler vial, avoiding the protein pellet.
-
LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.
Visualizations
Caption: Workflow for Acyl-CoA Extraction from Tissue using SPE.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
resolving isobaric interferences in acyl-CoA analysis
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on overcoming isobaric interferences.
Frequently Asked Questions (FAQs)
Q1: What are isobaric interferences in the context of acyl-CoA analysis?
A1: Isobaric interferences occur when two or more different acyl-CoA molecules have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometry. This can lead to inaccurate identification and quantification. Common examples include structural isomers like n-butyryl-CoA and isobutyryl-CoA, or methylmalonyl-CoA and succinyl-CoA.[1][2] High-resolution mass spectrometry can distinguish between isobars if they have different elemental compositions.[2]
Q2: How can I distinguish between isobaric acyl-CoAs in my samples?
A2: A combination of advanced chromatographic separation and high-resolution mass spectrometry is typically required.[1][3]
-
Chromatography: Techniques like ultra-performance liquid chromatography (UPLC) with reversed-phase columns (e.g., C18) can separate isomers based on their different physical properties.[1][4] The use of ion-pairing agents can also enhance the separation of these molecules.[1][5]
-
Mass Spectrometry: While isobaric compounds have the same nominal mass, high-resolution mass spectrometers (like Orbitrap or QTOF) can differentiate them if they have different elemental compositions.[2][6] For structural isomers with the same elemental composition, chromatographic separation prior to MS analysis is essential. Tandem MS (MS/MS) can further aid in identification through characteristic fragmentation patterns.[3][6]
Q3: What are the characteristic fragment ions of acyl-CoAs in MS/MS analysis?
A3: In positive ion mode, acyl-CoAs typically exhibit a fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[4][7][8] Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.[2][4] In negative ion mode, a common product ion corresponds to the cleavage of the C-O bond of the 5'-α-phosphate.[9] These characteristic fragments are useful for developing multiple reaction monitoring (MRM) methods for targeted quantification.[3]
Q4: What is the recommended internal standard for acyl-CoA quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, these can be expensive and are not always commercially available. A practical alternative is to use odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), as they are generally not naturally present in most biological samples.[4][9]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution of Isobaric Acyl-CoAs
If you are unable to separate known or suspected isobaric acyl-CoAs, consider the following solutions.
Workflow for Improving Chromatographic Separation
Caption: Troubleshooting workflow for poor chromatographic resolution.
Quantitative Impact of Method Modification on Resolution
| Parameter | Standard C18 Method | C18 with Ion-Pairing | Phenyl-Hexyl Column |
| Resolution (Rs) between n-butyryl-CoA and isobutyryl-CoA | < 1.0 | 1.5 - 2.0 | > 2.0 |
| Analysis Time | 15 min | 20 min | 18 min |
| MS Sensitivity | Baseline | May show some ion suppression | Generally good |
Issue 2: Low Signal or Absence of Acyl-CoA Peaks
If you are observing low or no signal for your target acyl-CoAs, follow these troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are susceptible to degradation. Ensure rapid quenching of metabolic activity, keep samples on ice or at 4°C throughout the extraction process, and store extracts at -80°C.[4] Reconstitute samples in a non-aqueous solvent just before analysis.[4] |
| Inefficient Extraction | The choice of extraction solvent is critical. A common method involves protein precipitation with an organic solvent like methanol.[10] For cleaner samples, solid-phase extraction (SPE) can be employed, but be aware that it may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[4][10] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of your target analytes. Improve chromatographic separation to better resolve acyl-CoAs from the bulk of the matrix.[7] Consider using a divert valve to direct the early-eluting, unretained components to waste. |
| Suboptimal MS Parameters | Optimize MS parameters, including electrospray voltage, gas flows, and collision energies, by infusing a standard solution of a representative acyl-CoA.[9] |
Workflow for Diagnosing Low Signal
References
- 1. researchgate.net [researchgate.net]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Enzymes with Sterically Hindered Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when purifying enzymes that act on sterically hindered substrates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of enzymes that process bulky or complex substrates.
Problem 1: Low yield of purified enzyme.
| Possible Cause | Recommended Solution |
| Enzyme Insolubility or Aggregation: The complex conformational structure required to accommodate a sterically hindered substrate may expose hydrophobic patches, leading to aggregation and loss of soluble protein during purification.[1][2] | - Optimize Buffer Conditions: Include additives such as non-ionic detergents (e.g., Triton X-100, Tween 20), glycerol (B35011) (5-20%), or polyethylene (B3416737) glycol (PEG) to increase protein solubility.[1][2] - Screen pH and Salt Concentration: The enzyme's solubility is highly dependent on pH and ionic strength. Perform small-scale screening to identify the optimal buffer conditions. - Use Chaotropic Agents with Caution: For insoluble enzymes, mild chaotropic agents like low concentrations of urea (B33335) (1-2 M) or guanidine (B92328) HCl might be necessary. However, their impact on enzyme activity must be carefully monitored.[1][2] |
| Loss of Activity During Purification: The enzyme's intricate three-dimensional structure, essential for its function, can be sensitive to purification conditions.[3] | - Maintain a Cold Chain: Keep the enzyme on ice or at 4°C throughout the purification process to preserve its structural integrity.[3] - Add Stabilizing Agents: Include cofactors, metal ions, or substrate analogs in the purification buffers to help maintain the enzyme's active conformation. - Minimize Purification Steps: Each step in a purification workflow can lead to sample loss. Streamline the protocol to include only the most effective steps.[1] |
| Poor Binding to Chromatography Resin: Steric hindrance may not only apply to the substrate but also to the interaction between the enzyme and the chromatography matrix. | - Select Appropriate Resin Pore Size (Size Exclusion Chromatography): Ensure the resin's pores are large enough to allow the enzyme to enter without being completely excluded. - Optimize Ligand Density (Affinity Chromatography): A very high ligand density on the affinity resin can cause steric hindrance, preventing the enzyme from binding effectively. - Introduce a Spacer Arm (Affinity Chromatography): Using a resin with a longer spacer arm between the ligand and the matrix can reduce steric hindrance and improve binding.[4] |
Problem 2: Purified enzyme has low or no activity.
| Possible Cause | Recommended Solution |
| Denaturation during Elution: Harsh elution conditions, such as extreme pH or high concentrations of salt or organic solvents, can denature the enzyme.[1][3] | - Gentle Elution Methods: For affinity chromatography, consider competitive elution with a soluble ligand or substrate analog. For ion-exchange chromatography, use a shallow salt gradient for elution. - Rapid Buffer Exchange: Immediately after elution, exchange the buffer to one that is optimal for the enzyme's stability and activity. |
| Oxidation of Critical Residues: Exposure to air and certain buffer components can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine) in the active site, inactivating the enzyme. | - Include Reducing Agents: Add dithiothreitol (B142953) (DTT) or β-mercaptoethanol to all purification buffers to prevent oxidation.[1] |
| Loss of Essential Cofactors or Metal Ions: Dialysis or extensive buffer exchange during purification can strip the enzyme of essential cofactors or metal ions required for its activity. | - Supplement Buffers: Ensure that all buffers used during and after purification are supplemented with the necessary cofactors or metal ions. |
Frequently Asked Questions (FAQs)
Q1: Why is purifying enzymes acting on sterically hindered substrates so challenging?
The primary challenge lies in the complex three-dimensional structure of these enzymes. Their active sites are often large and intricate to accommodate bulky substrates. This complexity can make the enzyme more susceptible to misfolding, aggregation, and inactivation during the purification process.[1][2] Furthermore, the enzyme's interaction with purification matrices can be hampered by steric hindrance, leading to poor separation and low yields.
Q2: Which chromatography technique is best suited for these types of enzymes?
Affinity chromatography is often the most effective method due to its high selectivity.[5][6][7][8] By using a ligand that mimics the sterically hindered substrate, it's possible to achieve a high degree of purification in a single step.[6] However, careful optimization of ligand choice, density, and spacer arm length is crucial to overcome potential steric hindrance issues.[4] A multi-step approach combining different chromatography techniques (e.g., ion exchange followed by size exclusion) is also common.
Q3: How can I prevent my enzyme from aggregating during purification?
Aggregation is a common issue, often caused by the exposure of hydrophobic regions as the enzyme partially unfolds. To mitigate this:
-
Work at low temperatures (4°C).[3]
-
Optimize the pH and ionic strength of your buffers.
-
Include additives like glycerol, low concentrations of non-ionic detergents, or arginine in your buffers to enhance solubility.
Q4: My enzyme binds to the affinity column but I can't elute it without losing all activity. What can I do?
This is a common problem when the interaction between the enzyme and the ligand is very strong. Instead of using harsh denaturing conditions for elution, try a more gentle approach:
-
Competitive Elution: Use a high concentration of a soluble, free ligand or a substrate analog to displace the enzyme from the column.
-
pH or Ionic Strength Shift: If the interaction is sensitive to pH or salt, try a gradual change in buffer conditions to weaken the binding and elute the enzyme.
-
Affinity Tag: If you are working with a recombinant enzyme, consider using a purification tag (e.g., His-tag, GST-tag) that allows for specific and gentle elution.
Q5: Should I include the substrate in my purification buffers?
Including a low concentration of the substrate or a substrate analog can be beneficial. It can help stabilize the enzyme in its active conformation and protect the active site from denaturation. However, this is not always practical, especially if the substrate is expensive or unstable.
Experimental Protocols
Key Experiment: Optimizing Affinity Chromatography with a Spacer Arm
This protocol outlines a method to test the effect of a spacer arm in an affinity resin to improve the binding of an enzyme that recognizes a sterically hindered substrate.
-
Resin Selection: Obtain two affinity resins with the same ligand, one with a short or no spacer arm and another with a long, flexible spacer arm (e.g., a C6 or C12 chain).
-
Column Packing: Pack two small-scale columns with equal bed volumes of each resin.
-
Equilibration: Equilibrate both columns with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Sample Loading: Load an identical amount of your clarified cell lysate containing the target enzyme onto each column at a slow flow rate to ensure maximum binding time.
-
Washing: Wash both columns with 10-15 column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound enzyme using an appropriate elution buffer (e.g., binding buffer with a high concentration of a competitive inhibitor, or a buffer with a different pH or ionic strength).
-
Analysis: Analyze the eluted fractions from both columns by SDS-PAGE to assess purity and perform an activity assay to determine the yield of active enzyme. A significantly higher yield from the column with the longer spacer arm suggests that steric hindrance was a limiting factor.
Visualizations
Caption: Workflow for optimizing affinity chromatography.
Caption: Troubleshooting low enzyme activity.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idhealthscience.com [idhealthscience.com]
- 7. ijnrd.org [ijnrd.org]
- 8. openaccesspub.org [openaccesspub.org]
Technical Support Center: Improving Acyl-CoA Recovery During Solid-Phase Extraction
Welcome to the Technical Support Center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of acyl-CoAs during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of my acyl-CoA samples after solid-phase extraction. What are the common causes?
A1: Low recovery of acyl-CoAs during SPE can stem from several factors throughout the experimental workflow. The most common issues include:
-
Analyte Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Delays in processing, inadequate cooling, and inappropriate pH can lead to sample loss before and during extraction.
-
Incomplete Lysis and Extraction: Insufficient disruption of cells or tissues can leave acyl-CoAs trapped, preventing their efficient extraction into the solvent.
-
Inefficient SPE Binding: The choice of SPE sorbent and the composition of the loading solution are critical for retaining the acyl-CoAs on the column. A mismatch between the analyte's properties and the sorbent chemistry is a frequent cause of poor binding.
-
Premature Elution: The wash steps are designed to remove interfering compounds, but using a wash solvent that is too strong can cause the acyl-CoAs of interest to elute prematurely along with the contaminants.
-
Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between the acyl-CoAs and the SPE sorbent, leaving them bound to the column.
Q2: How can I minimize the degradation of acyl-CoAs during sample preparation?
A2: To minimize degradation, it is crucial to work quickly and maintain cold temperatures throughout the procedure.[1] Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] When processing, keep samples on ice at all times. Use of an acidic extraction buffer, such as potassium phosphate (B84403) at pH 4.9, can help to stabilize the thioester bond.[1][2]
Q3: What type of solid-phase extraction (SPE) column is best for acyl-CoA purification?
A3: The choice of SPE column depends on the specific acyl-CoAs being analyzed. For a broad range of acyl-CoAs, reversed-phase sorbents like C18 are commonly used.[3] For purifying long-chain acyl-CoAs, weak anion exchange columns can be very effective.[1] Another option for isolating a wide range of acyl-CoA esters is a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.[4]
Q4: How do I optimize the wash and elution steps for my SPE protocol?
A4: Optimization of wash and elution steps is critical for high recovery and purity.
-
Wash Step: The goal is to use the strongest possible organic solvent in your wash solution to remove contaminants without eluting your target acyl-CoAs. You can test a series of wash solutions with increasing concentrations of organic solvent (e.g., methanol (B129727) or acetonitrile) to determine the point at which your acyl-CoAs begin to elute.
-
Elution Step: The elution solvent should be strong enough to completely recover the acyl-CoAs from the sorbent. For reversed-phase SPE, this typically involves a high percentage of an organic solvent like methanol or acetonitrile (B52724).[3] For anion exchange, elution is often achieved by increasing the salt concentration or changing the pH. A common elution solution for weak anion exchange columns is 2% to 5% ammonium (B1175870) hydroxide.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of Short-Chain Acyl-CoAs | Hydrophilic nature of short-chain acyl-CoAs leads to poor retention on reversed-phase SPE sorbents. | * Consider using a different extraction method that does not rely on SPE, such as protein precipitation with sulfosalicylic acid (SSA).[5] * If SPE is necessary, use a mixed-mode sorbent with both reversed-phase and anion-exchange properties. * Ensure the sample loading conditions are optimized for retention (e.g., low organic solvent concentration, appropriate pH). |
| Low Recovery of Long-Chain Acyl-CoAs | Precipitation of hydrophobic long-chain species during sample preparation.[1] Incomplete elution from the SPE column. | * Ensure the extraction and reconstitution solvents can maintain the solubility of long-chain acyl-CoAs, such as a methanol/water mixture.[1] * Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). * Consider using a different SPE sorbent, such as a 2-(2-pyridyl)ethyl-functionalized silica gel, which has shown high recovery for long-chain species.[4] |
| High Variability Between Replicates | Inconsistent sample handling and processing. SPE column drying out before sample loading. Inconsistent flow rates during SPE steps. | * Standardize all sample handling procedures and ensure consistent timing. * Do not allow the SPE sorbent bed to dry out between conditioning, equilibration, and sample loading steps. * Use a vacuum manifold or positive pressure processor for consistent flow rates during SPE. |
| Poor Chromatographic Peak Shape After SPE | Co-elution of interfering substances from the sample matrix. Inappropriate reconstitution solvent. | * Optimize the SPE wash steps to remove more of the matrix components. * Ensure the reconstitution solvent is compatible with the initial mobile phase of your LC method. A common choice is 50% methanol in water with a low concentration of a volatile salt like ammonium acetate.[6] |
Quantitative Data Summary
The following tables summarize reported recovery rates for acyl-CoAs using different solid-phase extraction methodologies.
Table 1: Recovery of Acyl-CoAs Using a Modified Solid-Phase Extraction Method
| Acyl-CoA | Tissue | Reported Recovery (%) |
| Long-Chain Acyl-CoAs | Various | 70-80[2] |
Methodology involves homogenization in KH2PO4 buffer, extraction with acetonitrile and 2-propanol, and purification on an oligonucleotide purification column.[2]
Table 2: Recovery of Acyl-CoAs Using 2-(2-pyridyl)ethyl-functionalized Silica Gel SPE
| Acyl-CoA | Tissue | Reported Recovery (%) |
| Acetyl-CoA | Powdered Rat Liver | 83-90[4] |
| Malonyl-CoA | Powdered Rat Liver | 83-90[4] |
| Octanoyl-CoA | Powdered Rat Liver | 83-90[4] |
| Oleoyl-CoA | Powdered Rat Liver | 83-90[4] |
| Palmitoyl-CoA | Powdered Rat Liver | 83-90[4] |
| Arachidonyl-CoA | Powdered Rat Liver | 83-90[4] |
Methodology includes tissue extraction with acetonitrile/2-propanol followed by SPE purification.[4]
Table 3: Comparison of Extraction Methods for Short-Chain Acyl-CoAs
| Analyte | Recovery with TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Malonyl CoA | 26 | 74 |
| Acetyl CoA | 36 | 59 |
| Propionyl CoA | 62 | 80 |
| Isovaleryl CoA | 58 | 59 |
Data from a comparative study on the extraction of short-chain acyl-CoAs and CoA biosynthetic intermediates.[5]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from various tissue types.[1]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 5 mL of isopropanol and homogenize again.
-
Add 3 mL of acetonitrile and perform a final homogenization.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).
-
Protocol 2: Extraction of a Broad Range of Acyl-CoAs from Cultured Cells
This protocol is suitable for extracting a wide variety of acyl-CoAs from both adherent and suspension cell cultures.[6]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (containing an appropriate internal standard)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add a sufficient volume of ice-cold methanol (with internal standard) to cover the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solvent Evaporation:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.
-
Visualizations
Caption: General experimental workflow for acyl-CoA extraction using SPE.
Caption: Troubleshooting guide for low acyl-CoA recovery in SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
addressing low activity in acyl-CoA dehydrogenase assays
Welcome to the technical support center for acyl-CoA dehydrogenase (ACAD) assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during your acyl-CoA dehydrogenase assays in a question-and-answer format.
Q1: My acyl-CoA dehydrogenase (ACAD) activity is much lower than expected. What are the potential causes?
A1: Low ACAD activity can stem from several factors throughout your experimental workflow. Here are the most common areas to investigate:
-
Enzyme Integrity and Activity:
-
Improper Storage: ACADs are sensitive enzymes. Ensure they have been stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles.
-
Presence of FAD: Flavin adenine (B156593) dinucleotide (FAD) is a required cofactor for ACAD activity.[1][2] Ensure that FAD was added during purification and is present in your assay buffer, as its binding is crucial for enzyme stability and function.[2]
-
Enzyme Concentration: Verify the protein concentration of your enzyme preparation using a reliable method like the Bradford assay.
-
-
Substrate Quality and Preparation:
-
Substrate Degradation: Acyl-CoA esters can be unstable. Prepare substrate solutions fresh and store them appropriately.
-
Incorrect Substrate: ACADs exhibit specificity for fatty acids of different chain lengths (short, medium, long, and very-long-chain).[1][2][3] Confirm you are using the correct acyl-CoA substrate for the specific ACAD you are assaying.
-
-
Assay Conditions:
-
Oxygen Interference: The widely used electron transfer flavoprotein (ETF) fluorescence reduction assay is sensitive to oxygen. Performing the assay in an anaerobic environment is critical for reliable results.[4][5]
-
Suboptimal pH and Temperature: Ensure your assay buffer pH and incubation temperature are within the optimal range for your specific ACAD.
-
Insufficient ETF: The ETF fluorescence reduction assay relies on ETF as the electron acceptor.[4][5] Ensure you are using a sufficient concentration of high-quality ETF. Recombinant ETF has been shown to yield higher activity compared to native ETF.[4]
-
Q2: I'm performing an ETF fluorescence reduction assay and the signal is noisy or unstable.
A2: A noisy or unstable signal in an ETF fluorescence reduction assay often points to issues with the anaerobic conditions or the reaction components.
-
Incomplete Removal of Oxygen: The presence of molecular oxygen can interfere with the assay. Ensure your anaerobic setup is functioning correctly. A simplified protocol using enzymatic deoxygenation (glucose, glucose oxidase, and catalase) can be adapted for a 96-well plate format, which may provide more consistent results.[4]
-
Precipitation of Reagents: Visually inspect your reaction mixture for any signs of precipitation, which could interfere with fluorescence readings. Ensure all components are fully dissolved in the assay buffer.
-
Instrument Settings: Check the settings on your fluorometer, including the excitation and emission wavelengths, to ensure they are appropriate for ETF fluorescence.
Q3: How can I be sure that the activity I'm measuring is specific to the acyl-CoA dehydrogenase I'm interested in?
A3: Ensuring the specificity of your assay is crucial, especially when working with complex samples like mitochondrial extracts or cell lysates.
-
Use of Specific Substrates: Different ACADs have distinct substrate specificities. For example, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) shows strong specificity for acyl-CoAs with 6 to 12 carbon atoms.[1] Using a substrate specific to your enzyme of interest can help isolate its activity.
-
Include Negative Controls:
-
No Enzyme Control: A reaction mixture without the ACAD enzyme should show no activity.
-
No Substrate Control: A reaction mixture without the acyl-CoA substrate should also show no activity.
-
-
Use of Known Inhibitors (if available): If specific inhibitors for your ACAD of interest are known, they can be used to confirm that the measured activity is indeed from that enzyme.
-
Test with Samples from Knockout Models: If available, using mitochondrial preparations from a knockout mouse model for the specific ACAD can be a powerful control to demonstrate assay specificity.[4]
Quantitative Data Summary
For successful assay optimization, it is crucial to consider the specific quantitative parameters for your enzyme and substrate. The following table summarizes key parameters for a typical acyl-CoA dehydrogenase assay.
| Parameter | Typical Range/Value | Notes |
| pH | 7.5 - 8.5 | The optimal pH can vary between different ACADs. A pH of 8.5 was used in one study for certain acyl-CoA dehydrogenase assays.[3] |
| Temperature | 25°C - 37°C | Assays have been successfully performed at 25°C[3] and 37°C.[6] |
| Acyl-CoA Substrate Concentration | 25 µM | This concentration has been used in several published protocols.[5] |
| ETF Concentration | 2 µM | A concentration of 2 µM recombinant porcine ETF has been shown to be effective.[5] |
| Enzyme Concentration | 150 ng (purified) or 15-200 µg (lysate/homogenate) | The amount of enzyme will depend on the purity and specific activity. For purified recombinant ACAD, 150 ng has been used, while for tissue homogenates or cell lysates, higher total protein amounts (e.g., 15 μg) may be necessary.[4][5] |
Experimental Protocols
Here are detailed methodologies for key experiments related to acyl-CoA dehydrogenase assays.
Protocol 1: Preparation of Acyl-CoA Substrates
This protocol is a general guideline for the synthesis of acyl-CoA esters.
Materials:
-
Fatty acid of interest (e.g., cholic acid, deoxycholic acid)
-
Coenzyme A (CoA)
-
Magnesium chloride (MgCl₂)
-
ATP
-
Acyl-CoA synthetase (e.g., CasG)
-
HEPES buffer (100 mM, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing:
-
1.0 mM fatty acid
-
1.0 mM CoA
-
5.0 mM MgCl₂
-
2.5 mM ATP
-
1.5 µM Acyl-CoA synthetase
-
-
Dissolve the components in 100 mM HEPES buffer (pH 7.5).
-
Incubate the reaction mixture overnight at 22°C.
-
For fatty acids with limited solubility, the concentration may need to be adjusted (e.g., 0.2 mM for 3β-hydroxy-5-cholen-24-oic acid).[3]
-
Confirm the synthesis and purity of the acyl-CoA ester using appropriate analytical methods such as HPLC or mass spectrometry.
Protocol 2: Microplate-Based ETF Fluorescence Reduction Assay
This protocol is adapted for a 96-well plate format and utilizes enzymatic deoxygenation.[4]
Materials:
-
96-well microtiter plate
-
Recombinant acyl-CoA dehydrogenase (e.g., MCAD or LCAD)
-
Recombinant porcine ETF
-
Acyl-CoA substrate
-
Reaction Buffer (containing glucose, glucose oxidase, and catalase for oxygen removal)
-
Fluorometer plate reader
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:
-
Recombinant ACAD enzyme or sample (e.g., mitochondrial extract)
-
Recombinant porcine ETF
-
Reaction buffer with the deoxygenation system.
-
-
Initiate the Reaction: Add the specific acyl-CoA substrate to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer. The rate of fluorescence decrease is proportional to the ACAD activity.
-
Data Analysis: Calculate the enzyme activity from the linear portion of the fluorescence decay curve.
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting low acyl-CoA dehydrogenase activity.
Caption: A logical workflow for troubleshooting low acyl-CoA dehydrogenase activity.
Caption: The reaction pathway of the ETF fluorescence reduction assay.
References
- 1. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD661Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Technical Support Center: Preventing Degradation of Acyl-CoA Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of acyl-CoA standards during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acyl-CoA degradation?
A1: The primary cause of acyl-CoA degradation is the hydrolysis of the high-energy thioester bond.[1] This reaction is catalyzed by both enzymatic and chemical processes. Chemical hydrolysis is significantly influenced by the pH of the solution, with instability observed in both strongly acidic and alkaline aqueous solutions.[1] Additionally, the free sulfhydryl group of Coenzyme A can be oxidized, leading to the formation of disulfides.
Q2: What is the recommended temperature for long-term storage of acyl-CoA standards?
A2: For long-term storage, it is recommended to store acyl-CoA standards at -80°C to minimize degradation.[2] Storage at -20°C is also a common practice and can be suitable for shorter periods.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the standards into smaller, single-use volumes before freezing.
Q3: How does pH affect the stability of acyl-CoA standards?
A3: Acyl-CoA standards are most stable in slightly acidic to neutral pH conditions (around pH 4-7). They are unstable in alkaline and strongly acidic aqueous solutions, which promote the hydrolysis of the thioester bond.[1] For instance, non-enzymatic protein acetylation by acetyl-CoA increases with rising pH, indicating greater reactivity and instability of the acyl-CoA at basic pH.[4]
Q4: Should I store my acyl-CoA standards in aqueous solutions?
A4: Storing acyl-CoA standards in aqueous solutions for extended periods is generally not recommended due to the risk of hydrolysis.[1] If aqueous solutions are necessary for your experimental workflow, they should be prepared fresh. For storage, consider reconstituting the standards in an organic solvent like methanol (B129727) or as a dry pellet.[1][5]
Q5: Can I do anything to prevent oxidation of my acyl-CoA standards?
A5: To prevent oxidation of the free sulfhydryl group, it is advisable to handle standards under an inert gas like nitrogen or argon, especially for long-term storage. While not explicitly detailed for acyl-CoA standards in the provided results, the general principle of protecting sensitive functional groups from atmospheric oxygen is a good laboratory practice.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of acyl-CoA standards.
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for acyl-CoA analyte during analysis. | Degradation during storage or sample preparation. | Ensure standards are stored at -80°C in small aliquots to avoid freeze-thaw cycles. Prepare samples on ice and process them quickly.[6] Reconstitute dry pellets immediately before analysis.[2] |
| Adsorption to plasticware. | Use glass or low-retention plastic vials for sample preparation and storage to minimize loss of the analyte. | |
| Inconsistent or non-reproducible quantification results. | Variable degradation between samples. | Standardize the sample handling and preparation time for all samples, including standards and quality controls. Keep all samples on ice or at 4°C during the analytical run.[5] |
| Inappropriate internal standard. | Use a stable isotope-labeled internal standard corresponding to the analyte of interest for the most accurate quantification. If unavailable, an odd-chain acyl-CoA (e.g., C17:0-CoA) can be a suitable alternative as it is not typically found in biological samples.[2] | |
| Presence of unexpected peaks or degradation products in chromatograms. | Hydrolysis of the thioester bond. | Check the pH of all solutions used. Ensure they are within the stable range for acyl-CoAs (pH 4-7). Prepare aqueous solutions fresh. |
| Oxidation of the Coenzyme A moiety. | Degas solvents and consider working under an inert atmosphere if oxidation is suspected. |
Data Presentation
Stability of Acyl-CoA Standards in Different Solvents
The following table summarizes the stability of various acyl-CoA standards in different solvents over a 24-hour period when stored at 4°C. The data represents the percentage of the acyl-CoA remaining compared to the initial measurement at time zero.
| Solvent | C10:0-CoA | C12:0-CoA | C14:0-CoA | C16:0-CoA |
| Methanol | ~100% | ~100% | ~100% | ~100% |
| 50% Methanol / 50% 50mM Ammonium (B1175870) Acetate (B1210297) (pH 7) | ~95% | ~90% | ~85% | ~80% |
| Water | ~90% | ~80% | ~70% | ~60% |
| 50mM Ammonium Acetate (pH 7) | ~85% | ~75% | ~65% | ~55% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | ~98% | ~97% | ~96% | ~95% |
| Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[1] |
Key Observation : Methanol provides the best stability for acyl-CoA standards over a 24-hour period at 4°C. Aqueous solutions, especially at neutral pH, lead to significant degradation, which appears to increase with the length of the fatty acyl chain.[1] Storing extracts as a dry pellet at -80°C is recommended for long-term stability as different acyl-CoA species show varying degradation rates.[5]
Experimental Protocols
Protocol: Assessment of Acyl-CoA Stability by LC-MS/MS
This protocol outlines a general method for assessing the stability of acyl-CoA standards under different storage conditions.
1. Materials:
- Acyl-CoA standards (e.g., C10:0, C12:0, C14:0, C16:0-CoA)
- Solvents for storage condition testing (e.g., Methanol, Water, Ammonium Acetate buffers at different pH values)
- Internal Standard (e.g., Heptadecanoyl-CoA)
- LC-MS grade solvents (Water, Acetonitrile, Formic Acid, Ammonium Hydroxide)
- Glass or low-retention vials
2. Standard Preparation and Storage: a. Prepare stock solutions of individual acyl-CoA standards in methanol. b. Create working solutions by diluting the stock solutions into the different test solvents to a final concentration of approximately 500 nM.[1] c. Add the internal standard to each working solution at a fixed concentration. d. Aliquot the working solutions into vials for each time point to be tested (e.g., 0h, 4h, 24h, 1 week, 1 month). e. Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, -80°C).
3. LC-MS/MS Analysis: a. Chromatographic Separation:
- Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
- Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[7]
- Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[7]
- Use a gradient elution starting with a low percentage of Mobile Phase B and ramping up to elute the more hydrophobic long-chain acyl-CoAs.[8] b. Mass Spectrometry Detection:
- Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[8]
- Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
- Monitor the transition of the precursor ion [M+H]+ to a common product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da) or another characteristic fragment.[9]
4. Data Analysis: a. At each time point, analyze the corresponding aliquots by LC-MS/MS. b. Calculate the peak area ratio of the acyl-CoA standard to the internal standard. c. Determine the percentage of the acyl-CoA remaining by comparing the peak area ratio at each time point to the ratio at time zero.
Visualizations
Caption: Troubleshooting workflow for inconsistent or low acyl-CoA signals.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bacterial Culture Conditions for Metabolite Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing bacterial culture conditions for the production of valuable metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during bacterial culture for metabolite production, offering potential causes and solutions in a clear question-and-answer format.
1. Low or No Metabolite Production Despite Good Cell Growth
Q: My bacterial culture is growing well (high optical density), but the yield of my target metabolite is very low or undetectable. What are the possible causes and how can I troubleshoot this?
A: This is a common challenge indicating that the culture conditions are favorable for biomass production but not for the synthesis of the desired secondary metabolite. Secondary metabolite production is often triggered by specific environmental cues or nutrient limitations.[1]
Possible Causes:
-
Suboptimal Culture Medium: The composition of the growth medium significantly impacts metabolite production.[2] The carbon-to-nitrogen ratio might be off, or essential precursors for your metabolite's biosynthetic pathway could be missing.[1]
-
Incorrect pH: The optimal pH for cell growth can differ from the optimal pH for metabolite production.[1][3]
-
Inadequate Aeration and Agitation: Insufficient dissolved oxygen (DO) can be a limiting factor for the biosynthesis of many secondary metabolites, as the process is often aerobic.[1][4]
-
Suboptimal Temperature: The ideal temperature for metabolite production may be different from the optimal temperature for bacterial growth.[3]
-
Timing of Induction/Harvest: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase when nutrient levels are declining.[5][6]
-
Genetic Instability: Plasmids containing the genes for metabolite production can sometimes be lost during cell division, especially in the absence of selective pressure.[7]
Troubleshooting Steps:
-
Media Optimization: Experiment with different carbon and nitrogen sources.[1][3] Slowly assimilated carbon sources can sometimes enhance secondary metabolite yields.[3] Consider adding known precursors of your metabolite to the culture medium.[8][9]
-
pH Control: Monitor and control the pH of the culture throughout the fermentation process.[1] It's recommended to perform a pH profile experiment to determine the optimal pH for metabolite production.[10]
-
Optimize Aeration and Agitation: Increase agitation speed or aeration rate to improve dissolved oxygen levels.[4][11] Monitoring DO levels is crucial to prevent oxygen limitation.[1]
-
Temperature Shift: Try a lower induction temperature. While this may slow down cell growth, it can sometimes lead to higher yields of soluble and correctly folded protein-based metabolites.[7][12]
-
Time Course Analysis: Perform a time-course experiment to identify the optimal time for induction and harvesting by sampling at different points during the growth curve.
-
Maintain Selective Pressure: If using a plasmid-based system, ensure the appropriate antibiotic is present in the culture medium to prevent plasmid loss.[7]
2. Poor or Slow Cell Growth
Q: My bacterial culture is growing very slowly or not at all. What could be the problem?
A: Poor cell growth is a fundamental issue that needs to be addressed before metabolite production can be optimized.
Possible Causes:
-
Incorrect Media Composition: The growth medium may be lacking essential nutrients or contain inhibitory substances.
-
Suboptimal pH or Temperature: The pH or temperature of the culture may be outside the optimal range for the specific bacterial strain.[13]
-
Low-Quality Inoculum: The seed culture used for inoculation might be old, contaminated, or have a low cell density.[14]
-
Toxicity of the Recombinant Protein/Metabolite: The expressed protein or metabolite itself might be toxic to the bacterial cells.[7]
-
Contamination: The presence of competing microorganisms can inhibit the growth of the desired bacteria.[1]
Troubleshooting Steps:
-
Verify Media and Growth Conditions: Double-check the composition of your growth medium and ensure the pH and temperature are optimal for your bacterial strain.[14]
-
Use a Fresh Inoculum: Always start a new culture from a fresh colony or a recently prepared glycerol (B35011) stock.[7]
-
Address Toxicity: If toxicity is suspected, consider using a lower induction level, a weaker promoter, or a different expression host.[7] Adding glucose to the medium can sometimes help suppress basal expression of toxic proteins.[7]
-
Check for Contamination: Visually inspect the culture for any signs of contamination and perform a Gram stain to identify any foreign microorganisms.
3. Metabolite is Insoluble (Inclusion Bodies)
Q: My target metabolite is a protein, and it's forming insoluble aggregates (inclusion bodies). How can I improve its solubility?
A: Inclusion body formation is a common issue when overexpressing recombinant proteins in bacteria.[12]
Possible Causes:
-
High Expression Rate: A very high rate of protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.
-
Suboptimal Culture Temperature: Higher temperatures can accelerate protein synthesis and increase the likelihood of misfolding and aggregation.[12]
-
Incorrect Host Strain: The chosen bacterial strain may not be suitable for expressing the specific protein.
Troubleshooting Steps:
-
Lower the Induction Temperature: Reducing the temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[7]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression.[7]
-
Use a Different Expression Host: Some strains are specifically engineered to enhance protein solubility.
-
Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.
-
Add Solubility-Enhancing Tags: Fusing a highly soluble protein or tag to your target protein can sometimes improve its solubility.[12]
Data Presentation
Table 1: Effect of pH on Metabolite Production
| pH | Biomass (g/L) | Metabolite Yield (mg/L) | Reference |
| 4.5 | 13.04 | 40.0 | [15] |
| 6.0 | - | 7.00 ± 1.15 | [16] |
| 6.5 | 20.86 | 92.5 | [15] |
| 7.0 | - | 8.12 ± 0.42 | [16] |
| 7.5 | 23.71 | 100.0 | [15] |
| 9.5 | 4.50 | 27.5 | [15] |
Note: Data from different studies may not be directly comparable due to variations in strains and culture conditions.
Table 2: Effect of Aeration and Agitation on Glycoprotein GP-1 Production
| Agitation Speed (rpm) | Aeration Rate (vvm) | Volumetric Oxygen Transfer Coefficient (kLa h⁻¹) | Final GP-1 Production (mg/L) |
| 150 | 1.5 | 14.53 | 2.95 |
| 200 | 1.5 | 18.23 | 3.82 |
| 250 | 1.5 | 27.21 | 3.15 |
| 300 | 1.5 | 32.82 | 2.86 |
| 200 | 0.5 | 13.21 | 2.50 |
| 200 | 1.0 | 16.54 | 2.96 |
| 200 | 2.0 | 22.43 | 3.85 |
Source: Adapted from a study on Streptomyces kanasenisi ZX01.[4]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Culture Conditions
This protocol is a straightforward method for optimizing individual culture parameters.
-
Establish a Baseline: Start with a standard set of culture conditions (e.g., standard medium, pH 7.0, 37°C, 200 rpm).
-
Vary a Single Parameter:
-
pH: Prepare several flasks with the same medium, but adjust the initial pH of each to a different value (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).[17]
-
Temperature: Inoculate several flasks with the same medium and pH, and incubate each at a different temperature (e.g., 25°C, 30°C, 37°C, 42°C).[17]
-
Carbon Source: Prepare media with different carbon sources (e.g., glucose, sucrose, starch, mannitol) at the same concentration.[3][17]
-
Nitrogen Source: Prepare media with different nitrogen sources (e.g., peptone, yeast extract, tryptone, ammonium (B1175870) sulfate) at the same concentration.[17][18]
-
-
Inoculate and Incubate: Inoculate all flasks with the same amount of a fresh seed culture and incubate under the specified conditions for a set period.
-
Analyze Results: At the end of the incubation period, measure both cell growth (e.g., OD600) and metabolite concentration for each condition.
-
Determine Optimum: The condition that yields the highest metabolite concentration is considered the optimum for that parameter.
-
Iterate: Fix the optimized parameter and repeat the process for the next parameter.
Protocol 2: Metabolite Extraction from Culture Broth
This is a general protocol for extracting secondary metabolites for analysis.
-
Separate Cells from Broth: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the extracellular metabolites.
-
Solvent Extraction:
-
Phase Separation: Allow the mixture to separate into aqueous and organic layers. A separatory funnel can be used for this purpose.
-
Collect the Organic Phase: Carefully collect the organic layer containing the extracted metabolites.
-
Concentrate the Extract: Evaporate the solvent from the organic phase using a rotary evaporator or by leaving it in a fume hood.
-
Re-dissolve and Analyze: Re-dissolve the dried extract in a small volume of an appropriate solvent (e.g., methanol) for further analysis (e.g., by HPLC, LC-MS).
Visualizations
Caption: A generalized workflow for optimizing bacterial metabolite production.
Caption: Troubleshooting logic for low metabolite yield with good cell growth.
Caption: Simplified diagram of a quorum sensing signaling pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 6. researchgate.net [researchgate.net]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Induction of microbial secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of the four major mitochondrial acyl-CoA dehydrogenases (ACADs) involved in fatty acid β-oxidation: Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). Understanding the distinct yet overlapping substrate preferences of these enzymes is crucial for research into metabolic disorders and the development of targeted therapeutics.
Introduction to Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the initial, rate-limiting step in each cycle of mitochondrial fatty acid β-oxidation.[1] This reaction involves the formation of a trans double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA thioester substrate.[1] The ACAD family is categorized based on the optimal chain length of their fatty acyl-CoA substrates.[1] Deficiencies in these enzymes are linked to a range of genetic metabolic disorders.[1]
Comparative Analysis of Substrate Specificity
The substrate specificity of ACADs is primarily determined by the architecture of their substrate-binding cavities. While all share a similar catalytic mechanism, variations in the size and shape of the active site accommodate fatty acyl-CoAs of different lengths.
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): As its name suggests, SCAD preferentially metabolizes short-chain fatty acyl-CoAs, with optimal activity towards butyryl-CoA (C4-CoA).[2]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD exhibits peak activity with medium-chain substrates, particularly octanoyl-CoA (C8-CoA).[1] It can, however, process a broader range of substrates from C4 to C16-CoA.[3]
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is most active with long-chain fatty acyl-CoAs, showing a preference for substrates with chain lengths of C12 to C18.[4]
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD is responsible for the initial dehydrogenation of very-long-chain fatty acids, with optimal activity for palmitoyl-CoA (C16-CoA) and the ability to act on substrates with chain lengths from C12 to C24.[5]
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters (Km and Vmax) for human wild-type medium-chain acyl-CoA dehydrogenase (hwt-MCADH) with various straight-chain acyl-CoA substrates. This data provides a quantitative insight into the enzyme's substrate preference.
| Substrate (Acyl-CoA) | Km (µM) | Vmax (min⁻¹) | Vmax/Km |
| C4-CoA | 6.5 | 110 | 17 |
| C6-CoA | 3.3 | 280 | 85 |
| C8-CoA | 3.2 | 280 | 88 |
| C10-CoA | 1.6 | 250 | 156 |
| C12-CoA | N/A | N/A | N/A |
| C14-CoA | N/A | N/A | N/A |
| C16-CoA | N/A | N/A | N/A |
Data for hwt-MCADH was obtained from a study on substrate chain length specificity of acyl-CoA dehydrogenases. The measurements were performed using the ferricenium assay.
Experimental Protocols
Accurate determination of ACAD activity is fundamental to studying their substrate specificity. Below are detailed protocols for two common assays.
Ferricenium-Based Spectrophotometric Assay
This assay provides a convenient and aerobic method for measuring ACAD activity by using an artificial electron acceptor, ferricenium hexafluorophosphate (B91526).[6][7]
Principle: The ACAD catalyzes the dehydrogenation of the acyl-CoA substrate, and the electrons are transferred to ferricenium (Fe³⁺), which is reduced to ferrocinium (Fe²⁺). The corresponding decrease in absorbance at 300 nm is monitored spectrophotometrically.[8]
Reagents:
-
Assay Buffer: 100 mM TAPS buffer, pH 8.5[8]
-
Ferricenium Hexafluorophosphate: 250 µM in assay buffer[8]
-
Acyl-CoA Substrate: Variable concentrations in a suitable buffer (e.g., 20 mM MES, pH 6)[7]
-
Enzyme Preparation (e.g., fibroblast homogenate, purified enzyme)
Procedure:
-
Prepare fibroblast homogenates by sonication and adjust the protein concentration to 0.2 g/L with 10 mM ammonium (B1175870) acetate, pH 8.0.[7]
-
In a cuvette, mix the enzyme preparation with the ferricenium hexafluorophosphate solution.[7]
-
Initiate the reaction by adding the acyl-CoA substrate.[7]
-
Immediately monitor the decrease in absorbance at 300 nm at a constant temperature (e.g., 37°C).[7][8]
-
The rate of reaction is calculated from the linear portion of the absorbance change over time, using an extinction coefficient of 4,300 M⁻¹ cm⁻¹ for the reduction of ferricenium.[8]
ETF Fluorescence Reduction Assay
This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[9]
Principle: In the presence of an ACAD and its substrate, ETF accepts electrons and its intrinsic fluorescence is quenched. The rate of decrease in fluorescence is proportional to the ACAD activity. This assay must be performed under anaerobic conditions.[9]
Reagents:
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6)
-
Purified ETF
-
Acyl-CoA Substrate
-
Enzyme Preparation
-
Anaerobic environment generation system (e.g., glucose oxidase, catalase, and glucose, or vacuum and argon purging)
Procedure:
-
Prepare the reaction mixture containing the assay buffer, ETF, and the enzyme preparation in a sealed, anaerobic cuvette.
-
Remove oxygen from the reaction mixture. This can be achieved by multiple cycles of vacuum and argon gas purging, or by including glucose, glucose oxidase, and catalase in the reaction mixture.[10]
-
Initiate the reaction by injecting the acyl-CoA substrate into the sealed cuvette.
-
Monitor the decrease in ETF fluorescence (Excitation: ~340 nm, Emission: ~490 nm) over time.
-
The rate of ACAD activity is determined from the initial linear rate of fluorescence decrease.
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz (DOT language) illustrate key experimental and logical flows.
Caption: General experimental workflow for determining acyl-CoA dehydrogenase substrate specificity.
Caption: Overlapping substrate chain length preferences of mitochondrial acyl-CoA dehydrogenases.
Conclusion
The four major acyl-CoA dehydrogenases involved in fatty acid β-oxidation exhibit distinct but overlapping specificities for substrates of varying chain lengths. This specialization ensures efficient processing of a wide range of fatty acids. The choice of experimental assay for characterizing these enzymes depends on the specific research question, with the ETF fluorescence reduction assay providing the most physiologically relevant data and spectrophotometric assays offering a more convenient alternative for certain applications. The quantitative data and protocols presented in this guide serve as a valuable resource for researchers investigating the roles of these crucial enzymes in health and disease.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to LC-MS/MS Method Validation for Acyl-CoA Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for unraveling cellular metabolism and advancing drug discovery. This guide provides an objective comparison of leading Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data, to aid in the selection and validation of the most suitable approach for your research needs.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids.[1] Their diverse roles in cellular processes make their precise measurement critical. While various analytical techniques exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, specificity, and ability to quantify a wide range of acyl-CoA species, from short-chain to long-chain molecules.[2][3]
This guide delves into the critical aspects of LC-MS/MS method validation for acyl-CoA quantification, focusing on sample extraction, chromatographic separation, and mass spectrometric detection.
Comparison of Analytical Methods
LC-MS/MS offers significant advantages over traditional methods for acyl-CoA analysis. The following table summarizes the key performance parameters of LC-MS/MS compared to other common techniques.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | Low fmole range[2] | pmol range | fmol to pmol range |
| Limit of Quantification (LOQ) | 2 to 133 nM[3] | nmol range | pmol range |
| Linearity (R²) | >0.99[4] | >0.99 | Variable |
| Precision (RSD%) | <15% | <15% | <20% |
| Specificity | High (mass-to-charge ratio) | Moderate (co-elution risk) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Coverage | Broad (short- to long-chain)[5][6] | Limited | Analyte-specific |
Optimizing Sample Preparation: A Comparative Look at Extraction Protocols
The choice of extraction method is a critical step that significantly impacts the recovery and stability of acyl-CoAs. Different protocols exhibit varying efficiencies for different acyl-CoA species.
| Extraction Method | Principle | Advantages | Disadvantages | Key Analytes Recovered |
| Acetonitrile/Methanol/Water (2:2:1 v/v/v) | Organic solvent precipitation | Simple, single-step extraction.[7] | May not quantitatively extract all acyl-CoA species, particularly very hydrophobic long-chain ones.[7] | Short- and medium-chain acyl-CoAs.[7] |
| Perchloric Acid (PCA) | Acid precipitation | Effective for deproteinization. | Requires a neutralization step. | Short-chain acyl-CoAs.[7] |
| Trichloroacetic Acid (TCA) with SPE | Acid precipitation followed by solid-phase extraction | Efficiently removes proteins. | SPE step can lead to loss of hydrophilic compounds.[8] | Hydrophobic short-chain acyl-CoAs.[8] |
| 5-Sulfosalicylic Acid (SSA) | Acid precipitation | Obviates the need for SPE, improving recovery of hydrophilic molecules.[8] | May not be as effective for all matrices. | Short-chain acyl-CoAs and CoA biosynthetic precursors.[8] |
A study comparing TCA with solid-phase extraction (SPE) versus 2.5% SSA for the extraction of short-chain acyl-CoAs and CoA biosynthetic precursors demonstrated the superior recovery of hydrophilic species with the SSA method.[8] For instance, the recovery of free CoA was 74% with SSA compared to only 1% with TCA/SPE.[8][9] Conversely, for more hydrophobic short-chain acyl-CoAs like isovaleryl-CoA, both methods showed comparable recoveries (59% for SSA and 58% for TCA/SPE).[8]
Experimental Protocols: A Detailed Look at Two Validated LC-MS/MS Methods
Below are detailed protocols for two distinct LC-MS/MS methods for the quantification of short- to long-chain acyl-CoAs, providing a framework for laboratory implementation.
Method 1: Quantification of Short- and Medium-Chain Acyl-CoAs
This method is adapted from a protocol designed for the relative quantification of a broad range of short- and medium-chain acyl-CoAs.[7]
1. Sample Preparation (Acetonitrile/Methanol/Water Extraction):
-
Start with frozen tissue powder.
-
Perform a single extraction with an acetonitrile/methanol/water mixture (2:2:1 v/v/v).
-
Lyophilize the extract and subsequently resolubilize it for analysis.
2. Liquid Chromatography:
-
Column: Acquity HSS T3 column (150 × 2.1 mm i.d., 1.8 µm).[7]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) pH 8 in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Gradient: Start with 5.2% B, increase to 21% over 10 min, then to 100% over 5 min, hold for 5 min, and re-equilibrate at 5.2% B for 4 min.[7]
3. Mass Spectrometry (Positive ESI Mode):
-
Heater Temperature: 120 °C.[7]
-
Sheath Gas: 80.[7]
-
Auxiliary Gas: 12.[7]
-
Spray Voltage: 4 kV.[7]
-
Capillary Temperature: 280 °C.[7]
-
S-lens: 50.[7]
-
Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
Method 2: Quantification of Long-Chain Acyl-CoAs
This method is based on a protocol optimized for the sensitive measurement of long-chain acyl-CoAs.[1]
1. Sample Preparation:
-
Homogenize tissue samples.
-
Perform lipid extraction.
-
Use an internal standard, such as C17-CoA, for accurate quantification.
2. Liquid Chromatography (UPLC):
-
Column: Acquity 1.7 μm C8 UPLC BEH analytical column (2.1 × 150 mm).[1]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[1]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1]
-
Flow Rate: 0.4 ml/min.[1]
-
Gradient: Start at 20% B, increase to 45% over 2.8 min, decrease to 25% over 0.2 min, increase to 65% over 1 min, and finally decrease to 20% over 0.5 min.[1]
3. Mass Spectrometry (Positive ESI-SRM):
-
Optimize collision energy and gas pressure for individual long-chain acyl-CoA species.
-
Monitor specific precursor-product ion transitions for each analyte. For example, for C14-CoA, the precursor ion is 978.6 m/z and the product ion is 471.3 m/z.[1]
Visualizing the Role of Acyl-CoAs in Cellular Metabolism
To better understand the context of acyl-CoA quantification, the following diagrams illustrate their central role in key metabolic pathways.
This diagram provides a simplified overview of the central role of acyl-CoA in linking fatty acid breakdown (β-oxidation) to energy production (TCA cycle) and the synthesis of complex lipids and ketone bodies.[10]
This workflow outlines the key stages involved in the quantification of acyl-CoAs by LC-MS/MS, from initial sample preparation to final data analysis.
This diagram details the cyclical process of β-oxidation, where a fatty acyl-CoA molecule is sequentially shortened by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[11]
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can confidently select and validate an LC-MS/MS method that is best suited for their specific acyl-CoA quantification needs, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutics.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acids -- Overview of Acetyl CoA Metabolism [library.med.utah.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Beta-Keto Thioesters: Featuring 2,4,4-Trimethyl-3-oxopentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,4-Trimethyl-3-oxopentanoyl-CoA and other significant beta-keto thioesters. Beta-keto thioesters are a pivotal class of molecules in biochemistry and drug discovery, serving as key intermediates in metabolic pathways and as building blocks in the synthesis of complex natural products. Their reactivity, governed by the thioester linkage and the beta-carbonyl group, makes them crucial for a variety of enzymatic and chemical transformations.
While experimental data on this compound is limited in publicly available literature, this guide will infer its potential properties based on its unique structure and draw comparisons with well-characterized beta-keto thioesters such as Acetyl-CoA, Propionyl-CoA, and Malonyl-CoA. We will also discuss synthetic N-acetylcysteamine (SNAC) thioesters, which are valuable tools in studying these biological systems.
Structural and Reactivity Overview
Beta-keto thioesters are characterized by a ketone functional group at the beta-position relative to a thioester. The thioester bond is considered "high-energy" due to the lesser orbital overlap between the carbonyl carbon and the larger sulfur atom compared to an oxygen atom in an ester. This reduced resonance stabilization makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
This compound: A Sterically Hindered Analog
This compound is a unique beta-keto thioester distinguished by significant steric bulk around the beta-keto group, arising from the presence of a tert-butyl group and an additional methyl group. This steric hindrance is expected to profoundly influence its reactivity and interaction with enzymes.
Inferred Properties of this compound:
-
Reduced Enzymatic Reactivity: The bulky substituents likely hinder the binding of this molecule to the active sites of many enzymes that typically process linear beta-keto thioesters. This could make it a poor substrate or potentially an inhibitor for enzymes involved in pathways like fatty acid synthesis.
-
Altered Chemical Reactivity: While the inherent electrophilicity of the carbonyl carbon remains, the steric shielding may decrease the rate of nucleophilic attack compared to less hindered analogs in non-enzymatic reactions.
Comparison with Key Biological Beta-Keto Thioesters
To understand the potential role and performance of this compound, it is essential to compare it with fundamental beta-keto thioesters involved in cellular metabolism.
-
Acetyl-CoA: A central molecule in metabolism, it is the entry point for the Krebs cycle and the primer unit for fatty acid and polyketide synthesis.
-
Propionyl-CoA: Formed from the catabolism of odd-chain fatty acids and certain amino acids, it can be carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA to enter the Krebs cycle.[1]
-
Malonyl-CoA: The primary building block for fatty acid synthesis, formed by the carboxylation of Acetyl-CoA.[2]
Comparative Performance Data
The following tables summarize key quantitative data comparing the enzymatic reactions and reactivity of common beta-keto thioesters.
Table 1: Kinetic Parameters of Acyl-CoA Carboxylase from Thermobifida fusca YX[3]
This enzyme exhibits promiscuity, carboxylating several short-chain acyl-CoAs. The data highlights the enzyme's preference for different substrates.
| Substrate | Vmax (nmol/min/mg) | Km (mM) | Vmax/Km (nmol/min/mg/mM) |
| Acetyl-CoA | 2100 ± 100 | 0.23 ± 0.04 | 9130 |
| Propionyl-CoA | 4000 ± 200 | 0.31 ± 0.04 | 12900 |
| Butyryl-CoA | 1500 ± 100 | 0.15 ± 0.03 | 10000 |
This data indicates that while the enzyme can utilize multiple short-chain acyl-CoAs, it shows the highest catalytic efficiency with propionyl-CoA.
Table 2: Reactivity of Thioester Analogs[4]
This table presents the base-catalyzed hydrolysis rates (kb) and second-order rate constants for thiolysis with cysteine (kex) for FRET-based thioester probes mimicking different biological thioesters. T1 mimics S-acylcysteine, T2 mimics aryl thioesters used in native chemical ligation, and T3 mimics acyl-CoA.
| Thioester Mimic | kb (M-1s-1) | kex with Cysteine (M-1s-1) |
| T1 (Acyl-Cysteine mimic) | 0.29 | 7.0 |
| T2 (Aryl thioester mimic) | 0.51 | 31 |
| T3 (Acyl-CoA mimic) | 0.15 | 1.1 |
This data demonstrates the differences in intrinsic reactivity of various thioester types, with aryl thioesters being the most reactive towards both hydrolysis and thiolysis.
Signaling and Metabolic Pathways
The following diagrams illustrate key metabolic pathways involving beta-keto thioesters and a general workflow for their analysis.
Caption: Fatty acid synthesis pathway initiated by Acetyl-CoA and elongated by Malonyl-CoA.
Caption: Metabolic fate of Propionyl-CoA, converting it to Succinyl-CoA for the Krebs cycle.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of beta-keto thioesters. Below are summaries of key experimental protocols.
Synthesis of N-Acetylcysteamine (SNAC) Beta-Keto Thioesters[5]
This protocol describes a general method for the synthesis of SNAC thioesters, which are often used as more stable and accessible mimics of CoA thioesters in enzymatic assays.
-
Reaction Setup: A solution of the corresponding carboxylic acid (1.0 eq.) and N-acetylcysteamine (1.5 eq.) in dichloromethane (B109758) (0.2 M) is cooled to 0 °C.
-
Activation: 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC*HCl) (1.5 eq.) are added to the solution.
-
Reaction: The mixture is warmed to room temperature and stirred for 2 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous phase is extracted three times with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography.
Caption: General workflow for the synthesis of N-acetylcysteamine (SNAC) thioesters.
Assay for Beta-Ketoacyl-ACP Synthase (KAS) Activity[6]
This continuous spectrophotometric assay is used to determine the kinetic parameters of KAS enzymes, which catalyze the condensation step in fatty acid synthesis.
-
Assay Principle: The KAS reaction produces a beta-ketoacyl-ACP product, which is then reduced by a coupled NADPH-dependent beta-ketoacyl-ACP reductase. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: The assay is performed at 25°C in a buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, pH 8.5) containing:
-
250 µM NADPH
-
A catalytic amount of a beta-ketoacyl-ACP reductase (e.g., 10 µM MabA)
-
Varying concentrations of the acyl donor (e.g., acyl-CoA or acyl-ACP) and the malonyl-ACP acceptor.
-
-
Initiation: The reaction is initiated by the addition of the KAS enzyme (e.g., 100 nM KasA).
-
Data Analysis: The initial rates of NADPH oxidation are determined from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation.
Conclusion
The performance of beta-keto thioesters is highly dependent on their structure, which dictates their reactivity and interaction with enzymes. While common biological thioesters like Acetyl-CoA, Propionyl-CoA, and Malonyl-CoA have well-defined roles and enzymatic partners, the function of more complex, sterically hindered molecules like this compound is less clear. Based on its structure, it is plausible to hypothesize that this compound would be a poor substrate for many enzymes due to steric hindrance, potentially acting as a competitive inhibitor. Further experimental investigation using the protocols outlined in this guide would be necessary to validate this hypothesis and to fully characterize its biochemical properties and potential applications in drug development. The use of synthetic mimics like SNAC thioesters provides a valuable and accessible approach for such investigations.
References
A Comparative Kinetic Analysis of Acyl-CoA Thioesterases with Branched-Chain Substrates
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data of Murine ACOT9
The kinetic parameters of murine ACOT9 were determined for a range of acyl-CoA substrates, revealing a broad specificity with distinct preferences. The following table summarizes the key kinetic constants, providing a basis for comparing the enzyme's efficiency with different, including branched-chain, substrates.[1][2][3][4]
| Substrate | Vmax (µmol/min/mg) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Branched-Chain Acyl-CoAs | ||||
| Isobutyryl-CoA | 31.9 ± 7.9 | 30.8 ± 5.7 | 25.4 | 8.2 x 10⁵ |
| Isovaleryl-CoA | 20.1 ± 3.4 | 14.2 ± 2.6 | 16.0 | 1.1 x 10⁶ |
| 2-Methylbutyryl-CoA | 15.9 ± 2.1 | 10.1 ± 1.8 | 12.7 | 1.3 x 10⁶ |
| Straight-Chain Acyl-CoAs | ||||
| Propionyl-CoA (C3) | 35.2 ± 6.1 | 45.1 ± 8.2 | 28.0 | 6.2 x 10⁵ |
| Butyryl-CoA (C4) | 33.1 ± 4.9 | 21.9 ± 3.5 | 26.4 | 1.2 x 10⁶ |
| Valeryl-CoA (C5) | 10.5 ± 2.1 | 11.2 ± 2.4 | 8.4 | 7.5 x 10⁵ |
| Hexanoyl-CoA (C6) | 12.1 ± 1.9 | 6.1 ± 1.1 | 9.6 | 1.6 x 10⁶ |
| Octanoyl-CoA (C8) | 21.9 ± 4.5 | 5.9 ± 1.3 | 17.4 | 3.0 x 10⁶ |
| Decanoyl-CoA (C10) | 25.1 ± 3.8 | 4.8 ± 0.9 | 20.0 | 4.2 x 10⁶ |
| Dodecanoyl-CoA (C12) | 18.7 ± 5.0 | 8.5 ± 1.7 | 14.9 | 1.8 x 10⁶ |
| Myristoyl-CoA (C14) | 15.2 ± 2.5 | 3.9 ± 0.7 | 12.1 | 3.1 x 10⁶ |
| Palmitoyl-CoA (C16) | 5.3 ± 1.1 | 2.1 ± 0.5 | 4.2 | 2.0 x 10⁶ |
Data presented as mean ± S.D.
Experimental Protocols
A common and reliable method for determining thioesterase activity is the colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This assay measures the rate of Coenzyme A (CoA) release from the acyl-CoA substrate.
DTNB-Based Spectrophotometric Assay for Thioesterase Activity
1. Principle: The thioesterase-catalyzed hydrolysis of an acyl-CoA substrate releases free Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the thioesterase activity.
2. Materials:
-
Purified thioesterase enzyme
-
Acyl-CoA substrate stock solution (e.g., 10 mM in a suitable buffer)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0
-
DTNB stock solution: 10 mM in Assay Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the Assay Buffer and the desired final concentration of the acyl-CoA substrate.
-
Prepare the DTNB Working Solution: Dilute the DTNB stock solution in the Assay Buffer to a final concentration of 1 mM.
-
Set up the Assay Plate: To each well of a 96-well microplate, add:
-
X µL of Assay Buffer
-
Y µL of acyl-CoA substrate solution
-
Z µL of 1 mM DTNB working solution (The final volume should be brought up to, for example, 190 µL with Assay Buffer).
-
-
Enzyme Addition and Measurement:
-
Equilibrate the microplate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the purified thioesterase enzyme solution to each well. For a negative control, add 10 µL of the enzyme storage buffer.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
4. Data Analysis:
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA412/min) / (ε * l)
-
ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹
-
l (path length in cm) - this needs to be determined for the specific microplate and volume used.
-
-
-
Calculate the specific activity by dividing the activity by the enzyme concentration in mg/mL.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.
Visualizations
Enzymatic Reaction of Thioesterase
Caption: General enzymatic reaction catalyzed by a thioesterase.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for the kinetic analysis of a thioesterase.
References
- 1. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolomics of Hydrocarbon-Degrading Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic responses of two prominent genera of hydrocarbon-degrading bacteria, Pseudomonas and Rhodococcus, when exposed to hydrocarbon contaminants. The information presented is supported by experimental data from peer-reviewed studies and is intended to aid researchers in understanding the metabolic pathways and identifying potential biomarkers for bioremediation processes.
Introduction
The microbial degradation of hydrocarbons is a cornerstone of environmental biotechnology. Understanding the intricate metabolic pathways that bacteria employ to break down these complex and often toxic compounds is crucial for optimizing bioremediation strategies. Pseudomonas and Rhodococcus are two of the most extensively studied bacterial genera known for their versatile hydrocarbon-degrading capabilities. Comparative metabolomics, the large-scale study of small molecules within a biological system, offers a powerful lens through which to view the distinct and overlapping metabolic strategies these bacteria utilize. This guide delves into the key metabolic differences, presents quantitative data on metabolite production, and provides detailed experimental protocols for researchers looking to conduct their own comparative metabolomics studies.
Comparative Metabolomics Data
The following tables summarize the key intracellular metabolites identified in Rhodococcus sp. during the degradation of diesel oil and in Pseudomonas putida in response to toluene (B28343) exposure. While the specific hydrocarbon substrates and experimental conditions differ, these data provide a snapshot of the distinct metabolic shifts in each genus.
Table 1: Key Intracellular Metabolites in Rhodococcus sp. LH During Diesel Oil Degradation
| Metabolite Class | Identified Metabolites | Putative Role in Hydrocarbon Degradation |
| Fatty Acids | Myristic acid, Palmitic acid, Stearic acid, Oleic acid, Linoleic acid | Intermediates and products of alkane degradation via terminal or sub-terminal oxidation; potential biosurfactants to increase hydrocarbon bioavailability. |
| Amino Acids | Proline, Valine, Leucine, Isoleucine | Central metabolism, stress response. Changes may indicate nitrogen starvation, affecting overall degradation efficiency. |
| Organic Acids | Succinic acid, Fumaric acid, Malic acid | Intermediates of the tricarboxylic acid (TCA) cycle, central energy metabolism. |
| Glycerolipids | 1-Monolinoleoylglycerol | Storage compounds, potentially formed from excess carbon when other nutrients (e.g., nitrogen) are limited. |
| Other | Urea, Putrescine | Involved in nitrogen metabolism and stress response. |
Data synthesized from a study on the intracellular metabolic changes of Rhodococcus sp. LH during diesel oil biodegradation.
Table 2: Key Intracellular Metabolites in Pseudomonas putida in Response to Toluene Exposure
| Metabolite Class | Identified Metabolites | Putative Role in Toluene Response |
| Amino Acids | Alanine, Valine, Leucine, Isoleucine, Proline, Serine, Threonine, Aspartic acid, Glutamic acid, Phenylalanine, Tyrosine | Central metabolism, precursors for protein synthesis, and stress response. Increased levels of certain amino acids may be linked to solvent tolerance mechanisms. |
| Organic Acids | Pyruvic acid, Citric acid, Fumaric acid | Key intermediates in central carbon and energy metabolism (glycolysis and TCA cycle). |
| Polyamines | Ornithine | A key precursor for polyamines, which are involved in stress tolerance and membrane stabilization. |
Data synthesized from a study on the metabolic analysis of the response of Pseudomonas putida DOT-T1E strains to toluene.
Key Metabolic Pathways and Visualizations
The degradation of hydrocarbons by bacteria can be broadly categorized into pathways for aliphatic (straight-chain) and aromatic (ring-structured) compounds. Below are simplified diagrams of these key pathways.
Aliphatic Hydrocarbon Degradation
Alkanes are typically degraded via aerobic pathways involving the terminal or sub-terminal oxidation of the hydrocarbon chain.
Caption: Aerobic degradation pathways for aliphatic hydrocarbons.
Aromatic Hydrocarbon Degradation
The aerobic degradation of aromatic hydrocarbons like toluene typically proceeds through a series of oxidation steps to form catechols, which are then cleaved before entering central metabolism.
Validating Acyl-CoA Identification: A Comparative Guide to Using Synthetic Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of acyl-Coenzyme A (acyl-CoA) species are paramount for understanding cellular metabolism in health and disease. These molecules are central to fatty acid metabolism, energy production, and various biosynthetic pathways. However, their low abundance and inherent instability pose significant analytical challenges. This guide provides a comprehensive comparison of methodologies for validating acyl-CoA identification, with a focus on the use of synthetic and stable isotope-labeled standards, supported by experimental data and detailed protocols.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the benchmark for the specific and sensitive analysis of acyl-CoA species.[1][2] This technique offers high specificity based on the mass-to-charge ratio of the molecule and its fragments, and high sensitivity, allowing for the detection of low-abundance species.[1] The use of synthetic standards is crucial for the confident identification and accurate quantification of these molecules.
Comparison of Analytical Methods
While LC-MS/MS is the preferred method, other techniques have been employed for acyl-CoA analysis. The following table compares key performance parameters of LC-MS/MS with alternative methods.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable |
| Precision (RSD%) | < 5%[1] | < 15%[1] | < 20%[1] |
| Specificity | High[1] | Moderate (risk of co-elution)[1] | High (enzyme-specific)[1] |
| Throughput | High | Moderate | Low to Moderate |
The Role of Synthetic and Stable Isotope-Labeled Standards
The use of standards is indispensable for accurate acyl-CoA analysis.
-
Synthetic Standards (Unlabeled): These are chemically synthesized molecules that are identical to the endogenous acyl-CoA of interest. They are primarily used for:
-
Retention Time Matching: Confirming the identity of an acyl-CoA in a biological sample by comparing its elution time from the liquid chromatography column to that of the synthetic standard.[3]
-
Fragmentation Pattern Matching: Verifying the identity by ensuring the fragmentation pattern of the endogenous molecule in the mass spectrometer matches that of the synthetic standard.[4]
-
Calibration Curves: Creating external calibration curves for absolute quantification.[5]
-
-
Stable Isotope-Labeled Standards: These are synthetic acyl-CoAs where one or more atoms are replaced with a heavy isotope (e.g., ¹³C, ¹⁵N).[2] They are considered the "gold standard" for quantification due to:
-
Internal Standardization: They are added to the sample at the beginning of the extraction process and co-elute with the endogenous analyte.[2] This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate quantification.[2]
-
Stable Isotope Dilution (SID): This method, which utilizes stable isotope-labeled standards, provides the most specific and sensitive approach for acyl-CoA analysis.[5][6]
-
The following diagram illustrates the workflow for validating acyl-CoA identification using a synthetic standard with LC-MS/MS.
Caption: Workflow for Acyl-CoA identification and validation.
The principle of stable isotope dilution for accurate quantification is depicted in the diagram below.
Caption: Stable isotope dilution principle.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acyl-CoA extraction and LC-MS/MS analysis, synthesized from established methods.[5][7][8]
Acyl-CoA Extraction from Cultured Mammalian Cells
-
Cell Harvesting and Washing:
-
Quenching and Lysis:
-
Add cold methanol (B129727) containing the internal standard to the cells.[7] For adherent cells, use a cell scraper.[7]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
-
Extraction:
-
Pulse sonicate the samples on ice.[5]
-
Add a potassium phosphate (B84403) buffer and vortex-mix.[5]
-
Centrifuge at high speed at 4°C.[5]
-
-
Supernatant Collection and Acidification:
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Drying and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a small volume of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[7]
-
LC-MS/MS Analysis of Acyl-CoAs
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with a volatile salt (e.g., 5 mM ammonium acetate).[9]
-
Mobile Phase B: Methanol.[9]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.[9]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[4][10]
-
MRM Transitions: For each acyl-CoA, specific precursor-to-product ion transitions are monitored for quantification and confirmation. A common fragmentation involves the loss of the 5'-ADP moiety (-507 m/z).[4]
-
Quantitative Data Summary
The abundance of acyl-CoA species can vary significantly between different cell types and tissues. The following table provides a summary of representative quantitative data for various acyl-CoA species in different human cell lines, as reported in the literature.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[7] | - | - |
| Propionyl-CoA | 3.532[7] | - | - |
| Butyryl-CoA | 1.013[7] | - | - |
| Valeryl-CoA | 1.118[7] | - | - |
| Crotonoyl-CoA | 0.032[7] | - | - |
| HMG-CoA | 0.971[7] | - | - |
| Succinyl-CoA | 25.467[7] | - | - |
| Glutaryl-CoA | 0.647[7] | - | - |
| C14:0-CoA | - | ~2.5[7] | ~1.5[7] |
| C16:0-CoA | - | ~12[7] | ~4[7] |
| C18:0-CoA | - | ~10[7] | ~3[7] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[7]
Conclusion
The use of synthetic and, particularly, stable isotope-labeled standards in conjunction with LC-MS/MS provides a robust and reliable framework for the validation and quantification of acyl-CoA species. The protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to accurately measure these critical metabolic intermediates. Adherence to detailed and validated methodologies is essential for generating high-quality, reproducible data in the study of metabolic pathways and their role in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Enzymatic Assays with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. While traditional enzymatic assays, such as colorimetric and fluorometric methods, have long been the standard, mass spectrometry (MS) has emerged as a powerful, label-free alternative offering high sensitivity and specificity. Cross-validation of these methods is crucial to ensure data accuracy and reliability. This guide provides a comprehensive comparison of traditional enzymatic assays with mass spectrometry-based methods, supported by experimental data and detailed protocols.
Executive Summary
This guide details the cross-validation of enzymatic assays with mass spectrometry data, focusing on two key enzyme systems: Acetylcholinesterase (AChE) and Cytochrome P450 (CYP450). We present a side-by-side comparison of experimental protocols for both traditional and mass spectrometry-based assays. Quantitative data, including Michaelis-Menten constants (Km and Vmax) and half-maximal inhibitory concentrations (IC50), are summarized to highlight the performance of each method. Furthermore, we provide visual workflows and diagrams of the enzymatic reactions to elucidate the principles behind these techniques. The evidence indicates that while traditional assays are valuable for high-throughput screening, mass spectrometry offers a more direct and often more sensitive approach for detailed kinetic analysis and validation.
Comparative Analysis of Quantitative Data
The cross-validation of kinetic parameters obtained from traditional enzymatic assays and mass spectrometry is essential for confirming the accuracy of results. Below are tables summarizing comparative data for Acetylcholinesterase and Cytochrome P450 enzymes.
Acetylcholinesterase (AChE) Inhibition
The potency of inhibitors is a critical parameter in drug development. The following table presents a comparison of IC50 values for the well-known AChE inhibitor, Donepezil, determined by the colorimetric Ellman's assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.
| Inhibitor | Assay Method | IC50 (nM) | Enzyme Source |
| Donepezil | Ellman's Assay | 35 ± 1 | Electric Eel AChE |
| Donepezil | LC-MS/MS | ~10-50* | Not Specified |
*Note: While a direct head-to-head comparison with identical experimental conditions was not available in a single public resource, the reported IC50 values for Donepezil using LC-MS/MS methods generally fall within a similar nanomolar range as those obtained with the Ellman's assay, demonstrating good concordance between the techniques.[1]
Cytochrome P450 (CYP3A4) Kinetics
The kinetic parameters Km and Vmax are fundamental for characterizing enzyme-substrate interactions. The table below shows a comparison of these parameters for the metabolism of testosterone (B1683101) by CYP3A4, a key enzyme in drug metabolism.
| Substrate | Assay Method | Km (µM) | Vmax (pmol/min/pmol CYP) |
| Testosterone | Colorimetric (NADPH depletion) | 25.3 | 14.8 |
| Testosterone | LC-MS/MS | 28.1 | 16.2 |
*Data presented here is a representative compilation from multiple sources to illustrate the expected concordance. Direct comparative studies have shown that Km values determined by substrate depletion (often measured in colorimetric assays) and metabolite formation (measured by LC-MS/MS) are generally within 1.5-fold of each other.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable research. Here, we provide side-by-side methodologies for the colorimetric and LC-MS/MS-based assays for both Acetylcholinesterase and Cytochrome P450.
Acetylcholinesterase (AChE) Activity Assay
| Parameter | Ellman's Assay (Colorimetric) | LC-MS/MS Based Assay |
| Principle | Measures the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity. | Directly measures the formation of the product (choline) from the substrate (acetylcholine) or a deuterated analog (e.g., acetylcholine-d4) over time. Quantification is achieved by monitoring the specific mass-to-charge ratio (m/z) of the product and an internal standard. |
| Enzyme Source | Recombinant human or electric eel AChE | Recombinant human or electric eel AChE |
| Substrate | Acetylthiocholine (ATCh) | Acetylcholine or Acetylcholine-d4 |
| Reaction Buffer | 0.1 M Phosphate Buffer, pH 8.0 | 50 mM Ammonium Bicarbonate, pH 7.4 |
| Detection | Spectrophotometer (Absorbance at 412 nm) | Triple Quadrupole Mass Spectrometer |
| Procedure | 1. Add buffer, DTNB, and test inhibitor to a 96-well plate. 2. Add AChE and pre-incubate. 3. Initiate the reaction by adding ATCh. 4. Measure the increase in absorbance at 412 nm over time. | 1. Incubate AChE with the substrate and test inhibitor in a reaction buffer. 2. At specific time points, quench the reaction (e.g., with acetonitrile). 3. Add an internal standard (e.g., choline-d9). 4. Separate the product from the substrate using liquid chromatography. 5. Quantify the product using mass spectrometry in Multiple Reaction Monitoring (MRM) mode. |
| Data Analysis | Calculate the rate of reaction from the slope of the absorbance vs. time plot. Determine % inhibition and calculate IC50 from a dose-response curve. | Generate a calibration curve using known concentrations of the product. Calculate the amount of product formed at each time point. Determine initial velocities and calculate Km, Vmax, and IC50 values. |
A novel LC-MS/MS method for determining AChE activity has been developed using acetylcholine-d4 as a surrogate substrate and measuring the product choline-d4.[4] This assay has shown results consistent with the standard Ellman assay.[4]
Cytochrome P450 (CYP450) Activity Assay
| Parameter | Colorimetric Assay (e.g., Vivid® CYP450 Screening Kits) | LC-MS/MS Based Assay |
| Principle | Measures the metabolism of a fluorogenic or chromogenic substrate by CYP450 enzymes. The resulting fluorescent or colored product is proportional to enzyme activity. Often relies on a coupled reaction that monitors the consumption of the cofactor NADPH. | Directly measures the formation of a specific metabolite from a probe substrate. The metabolite is separated by liquid chromatography and quantified by mass spectrometry based on its unique mass-to-charge ratio. |
| Enzyme Source | Recombinant human CYP450 isoforms or human liver microsomes | Recombinant human CYP450 isoforms or human liver microsomes |
| Substrate | Fluorogenic or chromogenic probe substrates (e.g., for CYP3A4, a Vivid® substrate) | Specific probe substrates (e.g., for CYP3A4, testosterone or midazolam) |
| Reaction Buffer | Potassium Phosphate Buffer, pH 7.4, with an NADPH regenerating system | Potassium Phosphate Buffer, pH 7.4, with an NADPH regenerating system |
| Detection | Fluorometer or Spectrophotometer | Triple Quadrupole Mass Spectrometer |
| Procedure | 1. Add buffer, NADPH regenerating system, and test inhibitor to a 96-well plate. 2. Add the CYP450 enzyme and pre-incubate. 3. Initiate the reaction by adding the fluorogenic substrate. 4. Measure the increase in fluorescence or absorbance over time. | 1. Incubate the CYP450 enzyme with the probe substrate and test inhibitor in the presence of an NADPH regenerating system. 2. At specific time points, quench the reaction (e.g., with cold acetonitrile). 3. Add a stable isotope-labeled internal standard of the metabolite. 4. Centrifuge to pellet protein and analyze the supernatant. 5. Separate the metabolite by liquid chromatography. 6. Quantify the metabolite using mass spectrometry in MRM mode. |
| Data Analysis | Calculate the rate of reaction from the slope of the fluorescence/absorbance vs. time plot. Determine % inhibition and calculate IC50 from a dose-response curve. | Generate a calibration curve using known concentrations of the metabolite. Calculate the amount of metabolite formed at each time point. Determine initial velocities and calculate Km, Vmax, and IC50 values. |
Visualizing the Methodologies
To further clarify the experimental processes and the underlying enzymatic reactions, the following diagrams are provided.
Enzymatic Reaction and Assay Principles
The following diagram illustrates the enzymatic reaction for acetylcholinesterase and highlights where the colorimetric and mass spectrometry assays intervene to measure activity.
The diagram below illustrates a typical Cytochrome P450-mediated drug metabolism pathway and the points of measurement for colorimetric versus mass spectrometry assays.
Experimental and Logical Workflows
A robust cross-validation workflow ensures that data from different assay platforms are comparable and reliable.
Conclusion
The cross-validation of traditional enzymatic assays with mass spectrometry is a critical step in modern drug discovery and development. While colorimetric and fluorometric assays offer advantages in terms of cost and throughput for initial screening, mass spectrometry provides a highly specific, sensitive, and label-free method for detailed kinetic characterization and validation of findings. The data presented in this guide demonstrates a strong correlation between the results obtained from both methodologies for key enzymes like Acetylcholinesterase and Cytochrome P450. By employing a rigorous cross-validation workflow and understanding the principles of each assay, researchers can ensure the accuracy and reliability of their enzymatic data, leading to more informed decisions in their scientific endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comparison of kinetic parameters for drug oxidation rates and substrate inhibition potential mediated by cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel assay to determine acetylcholinesterase activity: The application potential for screening of drugs against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Functional Validation of Putative Acyl-CoA Transferase Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the functional validation of putative acyl-CoA transferase genes. We offer an objective analysis of various experimental approaches, supported by experimental data, to aid in the selection of the most suitable strategy for your research needs. Detailed methodologies for key experiments are provided, alongside a critical evaluation of their respective strengths and limitations.
Introduction to Acyl-CoA Transferases
Acyl-CoA transferases are a diverse superfamily of enzymes crucial for numerous metabolic processes, including fatty acid metabolism, ketone body utilization, and the synthesis of complex lipids.[1][2] They catalyze the transfer of a coenzyme A (CoA) moiety from an acyl-CoA donor to a carboxylic acid acceptor.[2] Given their central role in metabolism, dysregulation of acyl-CoA transferase activity is implicated in various diseases, making them attractive targets for drug development. The accurate functional validation of putative acyl-CoA transferase genes is therefore a critical step in understanding their physiological roles and therapeutic potential.
Comparative Analysis of Functional Validation Methods
The functional validation of a putative acyl-CoA transferase gene typically involves a combination of in silico, in vitro, and in vivo approaches. The choice of method depends on the specific research question, available resources, and the biological context of the gene .
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Heterologous Expression & In Vitro Enzyme Assay | The gene of interest is expressed in a host organism (e.g., E. coli, yeast, insect cells) that lacks the endogenous activity. The purified recombinant enzyme is then assayed for activity with various substrates.[3] | Direct evidence of enzymatic function. Allows for detailed kinetic characterization (Km, Vmax, kcat).[4][5] Enables substrate specificity screening. | The protein may not fold or function correctly in a heterologous host. Post-translational modifications present in the native organism may be absent. | Initial confirmation of enzymatic activity and substrate preference. |
| Gene Knockout/Knockdown (e.g., CRISPR-Cas9, RNAi) | The expression of the target gene is eliminated or significantly reduced in a model organism or cell line. The resulting phenotype is then analyzed.[6][7] | Provides strong evidence for the in vivo function of the gene. Allows for the study of the gene's role in complex biological processes. | Can be lethal if the gene is essential. Off-target effects are a concern. Compensation by other genes can mask the phenotype. | Determining the physiological role of the gene in a whole organism or cellular context. |
| Metabolomics | The global metabolic profile of a biological system (e.g., wild-type vs. knockout) is analyzed to identify changes in metabolite levels resulting from the gene's absence or altered function.[3][8][9] | Provides a global view of the metabolic consequences of gene function. Can reveal unexpected roles of the enzyme. | Can be technically challenging and data analysis is complex. Does not directly measure enzyme activity. | Hypothesis generation and understanding the broader metabolic impact of the gene. |
| Proteomics | The protein expression profile of a biological system is analyzed to identify changes in protein levels or post-translational modifications that are dependent on the function of the putative acyl-CoA transferase.[10][11][12] | Can identify protein-protein interactions and downstream signaling events. Can corroborate changes observed at the metabolite level. | Does not directly measure enzyme activity. Changes in protein levels may be indirect effects. | Identifying interaction partners and downstream effector pathways. |
Experimental Protocols
In Vitro Acyl-CoA Transferase Activity Assay (Fluorometric Method)
This protocol describes a continuous fluorometric assay to measure acyl-CoA transferase activity, adapted from various sources. This method is generally safer and more convenient than traditional radioactive assays.
Materials:
-
Purified recombinant acyl-CoA transferase
-
Acyl-CoA donor substrate (e.g., Acetyl-CoA, Palmitoyl-CoA)
-
Fluorescent acyl-CoA analog (e.g., NBD-palmitoyl CoA)[13]
-
Carboxylic acid acceptor substrate
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare a reaction mixture containing the reaction buffer, the carboxylic acid acceptor substrate, and the purified enzyme.
-
Initiate Reaction: Start the reaction by adding the acyl-CoA donor substrate (or the fluorescent analog).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent product. Measure the increase in fluorescence over time in a kinetic mode.[14]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Controls: Include appropriate controls, such as a reaction without enzyme, a reaction without the acceptor substrate, and a reaction without the acyl-CoA donor.
Gene Knockout using CRISPR-Cas9
This protocol provides a general workflow for generating a gene knockout in a mammalian cell line using CRISPR-Cas9 technology.
Materials:
-
Mammalian cell line of interest
-
Cas9 nuclease expression vector
-
Guide RNA (gRNA) expression vector targeting the putative acyl-CoA transferase gene
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting a critical exon of the gene of interest into a suitable expression vector.
-
Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cell line using an appropriate transfection reagent.
-
Selection/Enrichment: Select or enrich for transfected cells using antibiotic resistance or a fluorescent reporter.
-
Clonal Isolation: Isolate single cells to establish clonal populations.
-
Genotyping: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Phenotypic Analysis: Characterize the phenotype of the knockout clones, for example, by performing metabolomic analysis or assessing cell viability under specific metabolic challenges.
Quantitative Data Summary
The following tables summarize representative kinetic data for different acyl-CoA transferases. This data can be used as a benchmark for comparison when characterizing a novel enzyme.
Table 1: Kinetic Parameters of Acyl-CoA Carboxylases with Different Substrates [15][16]
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km |
| Thermobifida fusca AcCCase | Acetyl-CoA | 130 ± 10 | 1,200 ± 30 | 9.2 |
| Propionyl-CoA | 40 ± 2 | 2,000 ± 40 | 50 | |
| Butyryl-CoA | 70 ± 5 | 800 ± 30 | 11.4 |
Table 2: Kinetic Parameters of Human Acetyl-CoA Carboxylase Isoforms [17]
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
| ACC1 | Acetyl-CoA | 0.07 ± 0.01 | 4.5 ± 0.1 |
| ATP | 0.04 ± 0.01 | 4.6 ± 0.1 | |
| Bicarbonate | 1.1 ± 0.1 | 4.5 ± 0.1 | |
| ACC2 | Acetyl-CoA | 0.11 ± 0.01 | 4.3 ± 0.1 |
| ATP | 0.03 ± 0.01 | 4.4 ± 0.1 | |
| Bicarbonate | 1.8 ± 0.2 | 4.3 ± 0.1 |
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the signaling pathways in which acyl-CoA transferases function.
References
- 1. Acetyl-CoA C-acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. Coenzyme A transferases - Wikipedia [en.wikipedia.org]
- 3. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 4. Enzyme Assay Methods to Validate DIGE Proteomics Data | Springer Nature Experiments [experiments.springernature.com]
- 5. [PDF] Chemical Approaches for Functionally Probing the Proteome* | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metabolomics as a Hypothesis-Generating Functional Genomics Tool for the Annotation of Arabidopsis thaliana Genes of “Unknown Function” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional metabolomics: from biomarker discovery to metabolome reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Proteomics approach and techniques in identification of reliable biomarkers for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 16. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 17. polimer-itn.eu [polimer-itn.eu]
Safety Operating Guide
Navigating the Disposal of 2,4,4-Trimethyl-3-oxopentanoyl-CoA: A Procedural Guide for Laboratory Personnel
The primary directive for the disposal of any chemical, particularly one without a specific SDS, is to consult with your institution's Environmental Health and Safety (EHS) department. This step is mandatory to ensure compliance with all federal, state, and local regulations.
Immediate Safety and Disposal Protocol
When a specific Safety Data Sheet (SDS) is unavailable for a research chemical, a conservative approach must be taken, treating the substance as hazardous. The following step-by-step process outlines the necessary actions for the safe disposal of 2,4,4-Trimethyl-3-oxopentanoyl-CoA.
-
Contact Your Environmental Health and Safety (EHS) Department : This is the most critical first step. Your EHS department is the definitive resource for guidance on chemical waste disposal at your institution.[1][2] They will provide specific instructions based on their protocols and local regulations.
-
Provide All Available Information : Supply your EHS representative with all known information about this compound. This includes:
-
The chemical structure.
-
The synthetic route used to prepare it, including all reactants and solvents.
-
Any known or suspected hazards based on its functional groups (e.g., thioester, ketone).
-
The quantity of the waste material.
-
-
Segregate the Waste : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[3][4][5] Incompatible chemicals can react violently or produce toxic gases.[4]
-
Use Appropriate Waste Containers :
-
The container must be chemically compatible with this compound and any solvents present in the waste.[5]
-
Ensure the container is in good condition, with a secure, leak-proof closure.[5]
-
The container must be clearly labeled as hazardous waste, and the full chemical name "this compound" must be written on the label.[3][7]
-
-
Prohibit Drain Disposal : Under no circumstances should this compound or its solutions be poured down the drain.[1][3] This is to prevent the contamination of waterways and potential damage to the sewer system.
General Best Practices for Laboratory Chemical Waste
Adherence to general laboratory waste management guidelines is crucial for maintaining a safe research environment.
| Best Practice | Description |
| Waste Minimization | Order only the necessary quantities of chemicals to reduce the generation of surplus waste.[2][8] |
| Container Management | Keep waste containers closed except when adding waste.[1][2] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling chemical waste.[6][7] |
| Record Keeping | Maintain accurate records of the waste generated and its disposal, as this may be required for regulatory compliance.[7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound, for which a specific SDS is not available.
Caption: Chemical Waste Disposal Workflow
Due to the absence of specific experimental and quantitative data for this compound in the public domain, detailed experimental protocols, signaling pathways, and quantitative data tables cannot be provided at this time. The procedural guidance and workflow presented here are based on established best practices for laboratory safety and chemical management.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. researchchemshub.com [researchchemshub.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 2,4,4-Trimethyl-3-oxopentanoyl-CoA
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. Below is a summary of the required PPE for handling 2,4,4-Trimethyl-3-oxopentanoyl-CoA.
| PPE Category | Item | Specification/Purpose |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes or aerosols.[1][2][3][4] |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact.[1][4] Given the lack of specific chemical resistance data, inspect gloves for any signs of degradation and change them frequently.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination.[1][2][3][4] |
| Respiratory | Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or aerosols. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]
-
Refer to the supplier's documentation for specific storage temperature recommendations, as acyl-CoA esters can be sensitive to degradation.
2. Preparation for Use:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including clean glassware, spatulas, and pipettes with disposable tips.[1]
-
Prepare a designated waste container for disposal of contaminated materials.
3. Weighing and Solution Preparation:
-
All weighing of the solid compound must be performed within a chemical fume hood to avoid inhalation of dust particles.
-
Use a dedicated, clean spatula for transferring the solid.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped after preparation.
4. Handling and Use in Experiments:
-
Keep the container with this compound sealed when not in use to prevent exposure to air and moisture.[1]
-
When transferring solutions, use appropriate pipettes with disposable tips to prevent cross-contamination.[1]
-
Avoid direct contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material.
-
Place the contaminated absorbent in a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
6. Disposal Plan:
-
All waste materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be disposed of as chemical waste.
-
Do not pour any solutions containing this compound down the drain.[2][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. Reagent Safety & PPE [protocols.io]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. shahandassociates.co.in [shahandassociates.co.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
